GSK547
Description
Structure
3D Structure
Propriétés
IUPAC Name |
6-[4-[(3S)-3-(3,5-difluorophenyl)-3,4-dihydropyrazole-2-carbonyl]piperidin-1-yl]pyrimidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N6O/c21-15-7-14(8-16(22)9-15)18-1-4-26-28(18)20(29)13-2-5-27(6-3-13)19-10-17(11-23)24-12-25-19/h4,7-10,12-13,18H,1-3,5-6H2/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVGFKBLUYAEOK-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2C(CC=N2)C3=CC(=CC(=C3)F)F)C4=NC=NC(=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N2[C@@H](CC=N2)C3=CC(=CC(=C3)F)F)C4=NC=NC(=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Mechanism of GSK547 in Pancreatic Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, characterized by a dense desmoplastic stroma and a profoundly immunosuppressive tumor microenvironment. These features contribute to its resistance to conventional therapies and immunotherapies. Emerging evidence has identified Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIP1) as a critical regulator of inflammation and immune tolerance within the pancreatic tumor microenvironment. GSK547, a potent and selective small molecule inhibitor of RIP1 kinase, has demonstrated significant preclinical activity in pancreatic cancer models. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its ability to reprogram tumor-associated macrophages (TAMs), activate an anti-tumor immune response, and synergize with other immunotherapies. This document synthesizes key preclinical data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and development in this promising therapeutic area.
Core Mechanism of Action: Targeting RIP1 Kinase to Remodel the Tumor Microenvironment
This compound's primary mechanism of action in pancreatic cancer is the inhibition of RIP1 kinase.[1][2][3] RIP1 is a key enzyme that governs macrophage-mediated adaptive immune tolerance in pancreatic cancer.[2] In the tumor microenvironment, cancer cells secrete signals that induce TAMs to adopt an immunosuppressive M2-like phenotype, which in turn prevents the activation of cytotoxic "killer" T cells that would normally attack the tumor.[1]
This compound intervenes in this process by blocking RIP1 kinase activity within TAMs. This inhibition leads to a profound reprogramming of macrophages from an immunosuppressive to an immunogenic, M1-like phenotype.[2] This reprogramming is characterized by the upregulation of STAT1 signaling, a key pathway in M1 macrophage polarization.[2]
The direct consequences of this TAM reprogramming are a more robust anti-tumor immune response, including a doubling of killer T cell activation and a fivefold decrease in the immunosuppressive T cell population in laboratory studies of human pancreatic cancer cells.[1] This shift in the immune landscape within the tumor creates a more favorable environment for T-cell-mediated tumor cell killing.
Quantitative Preclinical Efficacy of this compound
The anti-tumor activity of this compound has been quantified in several preclinical models of pancreatic cancer. The following tables summarize the key efficacy data.
| Parameter | Cell Line | Value | Description | Reference |
| IC50 | L929 | 32 nM | Concentration of this compound that inhibits 50% of cell death induced by TNFα and zVAD.[2][4] | [2][4] |
Table 1: In Vitro Potency of this compound
| Model | Treatment | Metric | Result | Reference |
| Orthotopic KPC Mouse Model | This compound (~100 mg/kg/day) | Survival | Extended survival compared to control.[2][4] | [2][4] |
| Orthotopic KPC Mouse Model | This compound (~100 mg/kg/day) | Tumor Burden | Reduced tumor burden compared to control.[2][4] | [2][4] |
| Pancreatic Ductal Adenocarcinoma Mouse Model | This compound + Checkpoint Inhibitors | Survival | Doubled survival to 50 days compared to 25 days with checkpoint inhibitors alone.[1][5] | [1][5] |
Table 2: In Vivo Efficacy of this compound in Pancreatic Cancer Mouse Models
| Metric | Result | Reference |
| Killer T Cell Activation | Doubled in human pancreatic cancer cells treated with this compound.[1][5] | [1][5] |
| Immunosuppressive T Cell Population | Fivefold decrease in human pancreatic cancer cells treated with this compound.[1][5] | [1][5] |
Table 3: Immunomodulatory Effects of this compound
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and logical relationships involved in the mechanism of action of this compound in pancreatic cancer.
Caption: Mechanism of action of this compound in the pancreatic tumor microenvironment.
Caption: Generalized workflow for in vivo efficacy studies of this compound.
Detailed Experimental Protocols
The following sections provide an overview of the key experimental methodologies employed in the preclinical evaluation of this compound. These protocols are based on the methods described in the primary literature.
Cell Viability Assay (IC50 Determination)
-
Cell Line: L929 mouse fibrosarcoma cells, which are sensitive to TNFα-induced necroptosis.
-
Reagents: Recombinant murine TNFα, pan-caspase inhibitor zVAD-fmk, this compound.
-
Protocol:
-
Seed L929 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for 30 minutes.
-
Induce cell death by adding a combination of recombinant TNFα and zVAD-fmk.
-
Incubate for 24 hours.
-
Assess cell viability using a standard method such as CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
-
In Vitro Macrophage Polarization Assay
-
Cells: Bone marrow-derived macrophages (BMDMs) isolated from wild-type mice.
-
Reagents: M-CSF for macrophage differentiation, this compound, Lipopolysaccharide (LPS) and Interferon-gamma (IFNγ) for M1 polarization, Interleukin-4 (IL-4) for M2 polarization.
-
Protocol:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Differentiate the cells into BMDMs by culturing them in the presence of M-CSF for 7 days.
-
On day 7, treat the differentiated macrophages with this compound or vehicle control for a specified period (e.g., 24 hours).
-
Polarize the macrophages by adding M1 (LPS + IFNγ) or M2 (IL-4) stimuli.
-
After an appropriate incubation time (e.g., 24-48 hours), harvest the cells and supernatant.
-
Analyze macrophage polarization markers by:
-
Flow Cytometry: Staining for surface markers such as MHC-II, CD86 (M1) and CD206 (M2).
-
ELISA: Measuring the secretion of cytokines such as TNFα, IL-12 (M1) and IL-10 (M2) in the culture supernatant.
-
qPCR: Analyzing the gene expression of M1 and M2 markers.
-
-
Orthotopic Pancreatic Cancer Mouse Model
-
Animal Model: Wild-type C57BL/6 mice.
-
Tumor Cells: KPC (KrasLSL-G12D/+; Trp53LSL-R172H/+; Pdx-1-Cre) pancreatic tumor cells.
-
Treatment: this compound formulated in mouse chow for oral administration (~100 mg/kg/day).
-
Protocol:
-
Surgically implant KPC tumor cells into the pancreas of the mice.
-
Allow tumors to establish for a specified period (e.g., 7-10 days).
-
Randomize mice into treatment groups (e.g., control diet, this compound-containing diet).
-
Monitor tumor growth using a suitable imaging modality (e.g., ultrasound or bioluminescence imaging) and record animal survival.
-
At the end of the study, euthanize the mice and harvest the tumors and other relevant tissues.
-
Analyze the tumors for size, weight, and histological changes.
-
Perform immunohistochemistry and flow cytometry on tumor tissue to assess the immune cell infiltrate (e.g., CD4+ and CD8+ T cells, F4/80+ macrophages).
-
Immunohistochemistry for RIP1 Expression
-
Tissue Samples: Formalin-fixed, paraffin-embedded (FFPE) pancreatic tumor tissues from human patients or mouse models.
-
Primary Antibody: Rabbit anti-RIP1 antibody.
-
Protocol:
-
Deparaffinize and rehydrate the FFPE tissue sections.
-
Perform heat-induced epitope retrieval using a citrate-based buffer.
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding using a suitable blocking serum.
-
Incubate the sections with the primary anti-RIP1 antibody overnight at 4°C.
-
Wash the sections and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a chromogen such as 3,3'-diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections for microscopic examination.
-
Clinical Development and Future Directions
The promising preclinical data for this compound has led to the development of a clinical candidate, GSK095 (also known as GSK3145095), for human trials.[1][4][6] A Phase I clinical trial for GSK095 was initiated to evaluate its safety and efficacy in patients with pancreatic ductal adenocarcinoma and other solid tumors.[4][6] The development of RIP1 kinase inhibitors like this compound and its successors represents a novel therapeutic strategy for pancreatic cancer, particularly in combination with checkpoint inhibitors and other immunotherapies.[1][6] Future research will likely focus on identifying predictive biomarkers for response to RIP1 inhibition and optimizing combination therapy regimens to maximize clinical benefit for patients with this challenging disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. RIP1 Kinase Drives Macrophage-Mediated Adaptive Immune Tolerance in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | RIP kinase | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RIP1 Kinase Identified as Promising Therapeutic Target in Pancreatic Cancer [prnewswire.com]
- 6. RIP1 Kinase Drives Macrophage-Mediated Adaptive Immune Tolerance in Pancreatic Cancer PMID: 30423296 | MCE [medchemexpress.cn]
GSK547: A Selective RIPK1 Inhibitor for Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical signaling node in cellular pathways governing inflammation, apoptosis, and necroptosis. Its multifaceted role in both promoting cell survival and orchestrating programmed cell death has positioned it as a compelling therapeutic target for a range of diseases, including inflammatory disorders, neurodegenerative conditions, and cancer.[1][2][3] GSK547 is a potent and highly selective inhibitor of RIPK1, serving as a valuable tool for elucidating the kinase's function and as a potential starting point for the development of novel therapeutics.[4][5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, relevant signaling pathways, and detailed experimental methodologies.
Mechanism of Action
This compound functions as a highly selective inhibitor of the kinase activity of RIPK1.[4][6] It exerts its inhibitory effect by binding to an allosteric pocket located between the N-terminal and C-terminal domains of the RIPK1 kinase domain, distinct from the ATP-binding site.[6] This mode of inhibition confers high selectivity for RIPK1 over other kinases. By inhibiting the kinase function of RIPK1, this compound can modulate downstream signaling events, thereby blocking the induction of necroptosis and RIPK1-dependent apoptosis (RDA).[3][7]
Data Presentation
The following tables summarize the available quantitative data for this compound, providing key metrics for its in vitro and in vivo activity.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| TNFα/zVAD-induced Necroptosis | L929 (mouse fibrosarcoma) | IC50 | 32 nM | [4] |
Table 2: In Vivo Activity of this compound in a Pancreatic Ductal Adenocarcinoma (PDA) Mouse Model
| Treatment Group | Median Survival | Outcome | Reference |
| Control | 25 days | - | [8][9] |
| This compound + Checkpoint Inhibitor | 50 days | Doubled survival compared to checkpoint inhibitor alone | [8][9] |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Dose (oral) | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Reference |
| 10 mg/kg | 401.86 | 0.5 | 15.31 | [10] |
Signaling Pathways
RIPK1 is a central player in multiple signaling pathways that determine cell fate. The following diagrams, generated using the DOT language, illustrate the key pathways modulated by this compound.
RIPK1-Mediated Necroptosis Pathway
Caption: RIPK1-mediated necroptosis signaling pathway and the inhibitory action of this compound.
RIPK1 in Apoptosis Signaling
Caption: Role of RIPK1 in the extrinsic apoptosis pathway and the effect of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are generalized based on common laboratory practices and published literature.
In Vitro Necroptosis Assay (L929 Cell Line)
Objective: To determine the potency of this compound in inhibiting TNFα-induced necroptosis in L929 cells.
Materials:
-
L929 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant murine TNFα
-
z-VAD-FMK (pan-caspase inhibitor)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well white, clear-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Seed L929 cells in a 96-well plate at a density of 3 x 10^4 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 30 minutes.
-
Induction of Necroptosis: Add a solution of TNFα (final concentration 10 ng/mL) and z-VAD-FMK (final concentration 20 µM) to each well.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.
RIPK1 Kinase Activity Assay (Biochemical)
Objective: To measure the direct inhibitory effect of this compound on RIPK1 kinase activity.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound
-
ADP-Glo™ Kinase Assay kit
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase assay buffer, recombinant RIPK1 enzyme, and varying concentrations of this compound.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add a mixture of MBP substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.
Cellular Target Engagement Assay (NanoBRET™)
Objective: To quantify the binding of this compound to RIPK1 in living cells.
Materials:
-
HEK293 cells
-
NanoLuc®-RIPK1 fusion vector
-
RIPK1 fluorescent tracer
-
Opti-MEM® I Reduced Serum Medium
-
This compound
-
96-well white plates
-
Plate reader equipped for BRET measurements
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-RIPK1 fusion vector.
-
Cell Seeding: Seed the transfected cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 2 hours.
-
Tracer Addition: Add the RIPK1 fluorescent tracer to all wells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
BRET Measurement: Read the plate on a BRET-capable plate reader, measuring both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Data Analysis: Calculate the BRET ratio and determine the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent tracer from RIPK1.[11]
In Vivo Efficacy Study in a Pancreatic Cancer Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with checkpoint inhibitors in a murine model of pancreatic ductal adenocarcinoma.
Materials:
-
Syngeneic mouse model of PDA (e.g., C57BL/6 mice with orthotopic KPC tumor cells)
-
This compound formulated for oral administration (e.g., in chow)
-
Checkpoint inhibitor antibody (e.g., anti-PD-1)
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Implantation: Orthotopically implant KPC tumor cells into the pancreas of C57BL/6 mice.
-
Tumor Growth Monitoring: Monitor tumor growth by palpation or imaging.
-
Treatment Initiation: Once tumors are established, randomize the mice into treatment groups (e.g., vehicle, this compound alone, checkpoint inhibitor alone, this compound + checkpoint inhibitor).
-
Drug Administration:
-
Administer this compound via medicated chow at a specified dose (e.g., 100 mg/kg/day).[4]
-
Administer the checkpoint inhibitor via intraperitoneal injection at the recommended dose and schedule.
-
-
Monitoring:
-
Measure tumor volume with calipers twice weekly.
-
Monitor body weight and overall health of the animals.
-
-
Endpoint: Continue treatment and monitoring until the tumors reach a predetermined endpoint size or the animals show signs of significant morbidity.
-
Data Analysis: Compare tumor growth curves and overall survival between the different treatment groups using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).
Conclusion
This compound is a potent and selective RIPK1 inhibitor that has proven to be a valuable research tool for dissecting the complex roles of RIPK1 in health and disease. Its ability to modulate necroptosis and inflammation has demonstrated therapeutic potential in preclinical models, particularly in the context of pancreatic cancer.[4][8][9] The data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and other RIPK1 inhibitors. Further investigation into the clinical applications of selective RIPK1 inhibition is warranted and holds promise for the development of novel treatments for a variety of challenging diseases.
References
- 1. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. What are RIPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. researchgate.net [researchgate.net]
- 8. RIP1 Kinase Identified as Promising Therapeutic Target in Pancreatic Cancer [prnewswire.com]
- 9. RIP1 Kinase identified as promising therapeutic target in pancreatic cancer | EurekAlert! [eurekalert.org]
- 10. RIPK1 inhibitor exhibits relevant antinecroptotic activity | BioWorld [bioworld.com]
- 11. Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GSK547 in Reversing Macrophage-Mediated Immune Tolerance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Immune tolerance, a critical mechanism preventing excessive immune responses, can be exploited by cancerous tumors to evade destruction by the immune system. A key player in this process is the tumor-associated macrophage (TAM), which often adopts an immunosuppressive M2-like phenotype, hindering anti-tumor immunity. The small molecule GSK547, a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), has emerged as a promising agent that can reprogram these TAMs. By inhibiting RIPK1, this compound shifts macrophages from an immunosuppressive to an immunogenic M1-like state. This guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role in macrophage-mediated immune tolerance, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Introduction: The Challenge of Immune Tolerance in Cancer
The tumor microenvironment is a complex ecosystem where cancer cells interact with various immune cells. TAMs are a major component of this environment and can be polarized into two main phenotypes: the classically activated (M1) macrophages, which are pro-inflammatory and possess anti-tumor activity, and the alternatively activated (M2) macrophages, which are anti-inflammatory and promote tumor growth and immune suppression.[1][2] In many cancers, particularly pancreatic ductal adenocarcinoma (PDA), TAMs are predominantly of the M2-like phenotype, contributing significantly to immune tolerance.[3]
RIPK1 is a critical signaling node that regulates inflammation and cell death.[4] High expression of RIPK1 has been observed in TAMs within PDA, correlating with an immunosuppressive phenotype.[3][4] This has positioned RIPK1 as a key therapeutic target to overcome immune tolerance. This compound is a highly selective, allosteric inhibitor of RIPK1 that has demonstrated the ability to reverse this macrophage-mediated immune suppression.[4][5][6]
This compound: Mechanism of Action in Macrophage Reprogramming
This compound functions by binding to an allosteric pocket on the RIPK1 kinase domain, distinct from the ATP-binding site.[4][6] This binding locks the kinase in an inactive conformation, inhibiting its downstream signaling functions that, in the context of TAMs, promote an immunosuppressive phenotype.
The inhibition of RIPK1 by this compound initiates a cascade of events within the macrophage, leading to a profound shift in its polarization state. This reprogramming is characterized by the upregulation of M1 markers and the downregulation of M2 markers. A crucial mediator of this reprogramming is the Signal Transducer and Activator of Transcription 1 (STAT1) signaling pathway.[3][7]
The Central Role of STAT1 Signaling
The immunogenic reprogramming of macrophages induced by this compound is critically dependent on the activation of STAT1.[3] Inhibition of RIPK1 by this compound leads to an increase in STAT1 signaling, a pathway known to be a master regulator of M1 macrophage polarization.[3][7] Conversely, this compound treatment has been shown to reduce the signaling of STAT3, STAT5, and STAT6, which are associated with M2-like macrophage differentiation.[7]
Quantitative Evidence of Macrophage Reprogramming by this compound
The efficacy of this compound in repolarizing macrophages from an M2-like to an M1-like phenotype has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
| M1-like Marker | Treatment | Fold Change/Effect | Reference |
| MHC-II | This compound (in vitro) | Upregulated | [7] |
| TNFα | This compound (in vitro) | Upregulated | [7] |
| IFNγ | This compound (in vitro) | Upregulated | [7] |
| STAT1 Signaling | This compound (in vitro) | Upregulated | [7] |
Table 1: Upregulation of M1-like Markers in Macrophages Treated with this compound. This table illustrates the significant increase in the expression of key M1-phenotype markers in bone marrow-derived macrophages (BMDMs) following in vitro treatment with this compound.
| M2-like Marker | Treatment | Fold Change/Effect | Reference |
| CD206 | This compound (in vitro) | Reduced | [7] |
| IL-10 | This compound (in vitro) | Reduced | [7] |
| TGFβ | This compound (in vitro) | Reduced | [7] |
| STAT3 Signaling | This compound (in vitro) | Reduced | [7] |
| STAT5 Signaling | This compound (in vitro) | Reduced | [7] |
| STAT6 Signaling | This compound (in vitro) | Reduced | [7] |
Table 2: Downregulation of M2-like Markers in Macrophages Treated with this compound. This table highlights the reduction in the expression of M2-phenotype markers in BMDMs treated with this compound, indicating a shift away from the immunosuppressive state.
| Parameter | Vehicle Control | This compound Treatment | Reference |
| Tumor Burden (Orthotopic PDA model) | High | Reduced | [7] |
| Survival (Orthotopic PDA model) | Median ~25 days | Extended | [7] |
| Antigen Capture by Macrophages | Baseline | Enhanced | [7] |
Table 3: In Vivo Efficacy of this compound in a Pancreatic Cancer Model. This table summarizes the significant anti-tumor effects observed in a mouse model of pancreatic ductal adenocarcinoma (PDA) following treatment with this compound, which are attributed to the reprogramming of TAMs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
In Vitro Macrophage Polarization Assay
Objective: To assess the effect of this compound on the polarization of bone marrow-derived macrophages (BMDMs).
Methodology:
-
Isolation of Bone Marrow Cells: Bone marrow cells were harvested from the femurs and tibias of C57BL/6 mice.
-
Differentiation of BMDMs: Cells were cultured for 7 days in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL of macrophage colony-stimulating factor (M-CSF).
-
This compound Treatment: Differentiated BMDMs were treated with either vehicle (DMSO) or this compound at a concentration of 1 µM for 24 hours.
-
Analysis of Macrophage Phenotype:
-
Flow Cytometry: Cells were stained with fluorescently labeled antibodies against M1 markers (e.g., MHC-II) and M2 markers (e.g., CD206) and analyzed on a flow cytometer.
-
Quantitative PCR (qPCR): RNA was extracted from the treated BMDMs, and qPCR was performed to measure the gene expression levels of M1-associated cytokines (TNFα, IFNγ) and M2-associated cytokines (IL-10, TGFβ).
-
Western Blot: Protein lysates were prepared and subjected to western blotting to analyze the phosphorylation status of STAT1, STAT3, STAT5, and STAT6.
-
Orthotopic Pancreatic Ductal Adenocarcinoma (PDA) Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in a PDA mouse model.
Methodology:
-
Tumor Cell Implantation: KPC mouse PDA tumor cells were surgically implanted into the pancreas of syngeneic C57BL/6 mice.
-
This compound Administration: Mice were administered this compound mixed in their chow at a dose of 100 mg/kg/day.[8] A control group received a standard diet.
-
Monitoring of Tumor Growth and Survival: Tumor growth was monitored using imaging techniques (e.g., ultrasound or bioluminescence imaging). Survival of the mice was recorded daily.
-
Immunophenotyping of TAMs: At the end of the study, tumors were harvested, and single-cell suspensions were prepared. TAMs were identified by flow cytometry (CD45+ CD11b+ F4/80+) and their polarization state was assessed by staining for M1 (MHC-II) and M2 (CD206) markers.
Visualizing the Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in this compound-mediated macrophage reprogramming.
References
- 1. mdpi.com [mdpi.com]
- 2. Experimental Control of Macrophage Pro-Inflammatory Dynamics Using Predictive Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polarizing macrophages derived from human THP-1 cells in vitro: methods and protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global characterization of macrophage polarization mechanisms and identification of M2-type polarization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Discovery and Chemical Profile of GSK547, a Potent and Selective RIPK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK547 is a highly potent and selective, orally bioavailable small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). As a Type III kinase inhibitor, it binds to an allosteric pocket of RIPK1, effectively locking the kinase in an inactive conformation. This mechanism of action has demonstrated significant therapeutic potential in preclinical models, particularly in the context of pancreatic ductal adenocarcinoma (PDA) by modulating the tumor microenvironment and overcoming immune tolerance. This technical guide provides a comprehensive overview of the discovery, chemical structure, and biological activity of this compound, including detailed experimental protocols and a summary of its quantitative data.
Discovery and Chemical Structure
This compound was identified as a potent and selective inhibitor of RIPK1 with significantly improved oral pharmacokinetics in mice compared to earlier analogs. Its discovery was part of a broader effort to develop inhibitors of the RIPK1-mediated necroptosis and inflammation pathways for therapeutic intervention in a range of diseases.
Chemical Identity
| Property | Value |
| IUPAC Name | 6-[4-[(3R)-3-(3,5-difluorophenyl)-3,4-dihydropyrazole-2-carbonyl]piperidin-1-yl]pyrimidine-4-carbonitrile |
| Molecular Formula | C₂₀H₁₈F₂N₆O |
| Molecular Weight | 396.39 g/mol |
| CAS Number | 2226735-55-1 |
| Chemical Structure |
|
The chemical synthesis of this compound has not been publicly disclosed in detail in the reviewed scientific literature. It is described as an analog of GSK'963 with a 400-fold improvement in oral pharmacokinetics in mice[1].
Mechanism of Action
This compound is a Type III kinase inhibitor that targets an allosteric pocket located behind the ATP-binding site of RIPK1. This binding mode induces a conformational change that stabilizes the kinase in an inactive state, thereby preventing its downstream signaling activities. This allosteric inhibition confers a high degree of selectivity for RIPK1 over other kinases.
The primary therapeutic rationale for this compound in oncology, particularly pancreatic cancer, is its ability to reprogram tumor-associated macrophages (TAMs) from an immunosuppressive (M2-like) to an immunogenic (M1-like) phenotype. This shift is mediated by the upregulation of STAT1 signaling within the macrophages. The resulting "hot" tumor microenvironment facilitates the activation of cytotoxic T lymphocytes (CTLs) and enhances anti-tumor immunity.[1][2][3]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
References
The RIPK1 Inhibitor GSK547: A Technical Guide to its Effects on Necroptosis and Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK547 is a highly selective and potent inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2][3] As a crucial mediator of cellular life and death decisions, RIPK1's kinase activity is integral to the execution of programmed necrosis (necroptosis) and the inflammatory response.[3][4][5] this compound, a Type III kinase inhibitor, binds to an allosteric pocket on RIPK1, effectively blocking its catalytic function.[3][4][6] This guide provides an in-depth analysis of this compound's mechanism of action, its impact on necroptosis and inflammation signaling pathways, and a summary of key experimental findings and methodologies.
Mechanism of Action: Targeting the Core of Necroptosis and Inflammation
This compound's therapeutic potential lies in its ability to specifically inhibit the kinase activity of RIPK1. This kinase is a central node in cellular signaling pathways that respond to stimuli such as Tumor Necrosis Factor-alpha (TNFα). Upon TNFα binding to its receptor (TNFR1), RIPK1 is recruited to form Complex I, which typically promotes cell survival and pro-inflammatory signaling through the activation of NF-κB.[4] However, under conditions where components of Complex I are dysregulated, RIPK1 can transition to form cytosolic complexes that trigger either apoptosis or necroptosis.
The kinase activity of RIPK1 is essential for the induction of necroptosis. It phosphorylates and activates RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL).[7][8][9] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and lytic cell death, releasing damage-associated molecular patterns (DAMPs) that further propagate inflammation.[7][9] By inhibiting RIPK1's kinase function, this compound directly blocks this cascade, preventing necroptotic cell death and the subsequent inflammatory burst.
Signaling Pathway Overview
The following diagram illustrates the canonical necroptosis pathway initiated by TNFα and the inhibitory action of this compound.
Caption: TNFα-induced necroptosis pathway and the inhibitory point of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Stimulus | Endpoint | Result (IC50) | Reference |
| Cell Viability | L929 | TNFα and zVAD | Cell Death | 32 nM | [1] |
Table 2: In Vivo Effects of this compound
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Pancreatic Ductal Adenocarcinoma (PDA) Mouse Model | 100 mg/kg/day (in food) for 15-50 days | Reduced tumor burden and extended survival compared to controls.[1] | [1] |
| Acute TNF/zVAD Shock Model | 0.01, 0.1, 1, and 10 mg/kg (oral) | Dose-dependent protection from shock-induced hypothermia.[10] | [10] |
| Atherosclerosis Mouse Model (ApoESA/SA) | 10 mg/kg/day (in Western diet) | Reduced atherosclerotic plaque at 2 weeks; exacerbated at 4 weeks.[10] | [10] |
This compound's Impact on Inflammatory Pathways
Beyond preventing necroptosis, this compound actively modulates inflammatory signaling, particularly within macrophages. In the tumor microenvironment, tumor-associated macrophages (TAMs) can adopt an immunosuppressive M2-like phenotype. This compound has been shown to reprogram these macrophages towards a pro-inflammatory, immunogenic M1-like phenotype.
This reprogramming is characterized by:
This shift is mediated through the modulation of key signaling pathways within the macrophages:
-
Upregulation of STAT1 signaling: Associated with M1 programming.[1][11]
-
Reduction of STAT3, STAT5, and STAT6 signaling: Linked to M2-like differentiation.[11]
The immunogenic reprogramming of macrophages by this compound enhances their ability to present antigens and activate T cells, contributing to an anti-tumor immune response.[3][11] This makes this compound a promising candidate for combination therapies with immune checkpoint inhibitors.[6][12]
Macrophage Polarization Workflow
The diagram below outlines the experimental workflow for assessing the effect of this compound on macrophage polarization.
Caption: Experimental workflow for macrophage polarization studies.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
L929 Cell Viability Assay for Necroptosis Inhibition
-
Objective: To determine the in vitro potency of this compound in inhibiting TNFα-induced necroptosis.
-
Cell Line: Murine fibrosarcoma L929 cells, which are highly susceptible to TNFα-induced necroptosis.
-
Protocol:
-
Cell Seeding: Seed L929 cells in 96-well plates at a density of 2 x 104 cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for 30 minutes.[1]
-
Necroptosis Induction: Induce necroptosis by adding a combination of recombinant murine TNFα (e.g., 10 ng/mL) and the pan-caspase inhibitor z-VAD-FMK (e.g., 20 µM). z-VAD-FMK is included to block apoptosis and drive the cells towards necroptosis.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
Viability Measurement: Assess cell viability by measuring cellular ATP levels using a commercially available luminescent assay (e.g., CellTiter-Glo®). Luminescence is proportional to the number of viable cells.
-
Data Analysis: Normalize the results to vehicle-treated controls and calculate the IC50 value, which is the concentration of this compound that inhibits 50% of TNFα/zVAD-induced cell death.
-
In Vitro Macrophage Polarization Assay
-
Objective: To evaluate the effect of this compound on the polarization of macrophages.
-
Cells: Bone marrow-derived macrophages (BMDMs) from mice.
-
Protocol:
-
BMDM Isolation and Differentiation: Harvest bone marrow from the femurs and tibias of mice. Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into macrophages.
-
Treatment: Plate the differentiated BMDMs and treat them with this compound at a specified concentration (e.g., 1 µM) or vehicle control for 24-48 hours.
-
Analysis of Surface Markers (Flow Cytometry):
-
Harvest the cells and stain them with fluorescently labeled antibodies against M1 markers (e.g., MHC-II) and M2 markers (e.g., CD206).
-
Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing these markers and their mean fluorescence intensity.
-
-
Analysis of Cytokine Secretion (ELISA):
-
Collect the cell culture supernatants.
-
Measure the concentrations of secreted pro-inflammatory cytokines (e.g., TNFα, IFNγ) and anti-inflammatory cytokines (e.g., IL-10, TGFβ) using specific ELISA kits.
-
-
Analysis of Gene Expression (qPCR):
-
Isolate total RNA from the cell lysates.
-
Synthesize cDNA and perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of genes associated with M1 and M2 polarization.
-
-
Analysis of Signaling Pathways (Western Blot):
-
Prepare protein lysates from the treated cells.
-
Perform Western blotting to detect the phosphorylation status of key signaling proteins such as STAT1, STAT3, STAT5, and STAT6.
-
-
Clinical Development
Conclusion
This compound is a potent and selective RIPK1 inhibitor that effectively blocks necroptotic cell death and reprograms macrophages to a pro-inflammatory phenotype. Its dual action on cell death and immune modulation makes it a compelling candidate for further investigation in a range of diseases characterized by inflammation and immune evasion, such as pancreatic cancer and other solid tumors. The experimental protocols detailed herein provide a framework for the continued preclinical and clinical evaluation of this compound and other RIPK1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | RIP kinase | TargetMol [targetmol.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 5. Frontiers | Targeting RIPK1 kinase for modulating inflammation in human diseases [frontiersin.org]
- 6. RIP1 Kinase Drives Macrophage Mediated Adaptive Immune Tolerance in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 9. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stage-Dependent Impact of RIPK1 Inhibition on Atherogenesis: Dual Effects on Inflammation and Foam Cell Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. RIP1 Kinase Identified as Promising Therapeutic Target in Pancreatic Cancer [prnewswire.com]
Investigating the Therapeutic Potential of GSK547: A Technical Guide
Introduction
GSK547 is a highly selective and potent small-molecule inhibitor of Receptor-Interacting Serine/Threonine Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical intracellular adaptor protein that plays a central role in regulating cellular pathways involved in inflammation, apoptosis (programmed cell death), and necroptosis (a form of regulated necrosis).[3][4] Due to its key role in these processes, RIPK1 has emerged as a promising therapeutic target for a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[4][5] this compound has been instrumental as a preclinical tool compound for exploring the therapeutic utility of RIPK1 inhibition, with a primary focus on its application in pancreatic ductal adenocarcinoma (PDA).[1][6][7] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy data, and the experimental protocols used in its evaluation.
Core Mechanism of Action
This compound functions by binding to an allosteric pocket located between the N-terminal and C-terminal domains of the RIPK1 kinase, distinct from the ATP-binding site.[7][8][9] This binding locks the kinase in an inactive conformation, potently inhibiting its enzymatic activity. The inhibition of RIPK1 kinase activity has profound effects on downstream signaling, particularly in the context of tumor necrosis factor-alpha (TNFα) signaling and macrophage polarization.
Modulation of TNFα-Induced Signaling Pathways
TNFα binding to its receptor, TNFR1, can trigger several distinct downstream pathways that determine cell fate. RIPK1 is a key signaling node in this process. In the presence of cellular inhibitor of apoptosis proteins (cIAPs), RIPK1 is ubiquitinated, leading to the formation of Complex I and the activation of pro-survival pathways like NF-κB.[3][8] However, when ubiquitination is blocked, RIPK1 can form pro-death complexes. Complex IIa, formed with FADD and Caspase-8, leads to apoptosis. Alternatively, in the absence of active Caspase-8, RIPK1 can interact with RIPK3 and MLKL to form the necrosome, triggering necroptosis.[3][10] this compound blocks the kinase-dependent functions of RIPK1, thereby inhibiting the induction of necroptosis.
Immunomodulation of Macrophages
A key aspect of this compound's therapeutic potential, particularly in pancreatic cancer, is its ability to reprogram tumor-associated macrophages (TAMs). TAMs often adopt an immunosuppressive M2-like phenotype, which promotes tumor growth and immune evasion. This compound treatment directs bone marrow-derived macrophages (BMDMs) toward a pro-inflammatory, immunogenic M1 phenotype.[11] This reprogramming is characterized by the upregulation of STAT1 signaling and a concomitant reduction in STAT3, STAT5, and STAT6 signaling, which are associated with the M2-like state.[1][11] The resulting M1 macrophages show enhanced antigen presentation capabilities and produce pro-inflammatory cytokines, fostering an anti-tumor immune response.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | RIP kinase | TargetMol [targetmol.com]
- 3. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target | Semantic Scholar [semanticscholar.org]
- 5. RIP1 inhibitor this compound [myskinrecipes.com]
- 6. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. immune-system-research.com [immune-system-research.com]
- 8. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 9. RIP1 Kinase Drives Macrophage Mediated Adaptive Immune Tolerance in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 11. selleckchem.com [selleckchem.com]
GSK547: A Technical Guide to Target Engagement and Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target engagement and binding kinetics of GSK547, a highly selective and potent inhibitor of Receptor-Interacting Serine/Threonine Protein Kinase 1 (RIPK1). The information presented is curated from publicly available scientific literature and technical data sheets.
Core Concepts: Target and Mechanism of Action
This compound is a small molecule inhibitor that targets the kinase activity of RIPK1.[1][2][3] RIPK1 is a critical signaling node that plays a central role in regulating cellular responses to various stimuli, most notably Tumor Necrosis Factor-alpha (TNFα). Depending on the cellular context and post-translational modifications, RIPK1 can initiate distinct downstream signaling cascades that lead to either cell survival and inflammation through the activation of Nuclear Factor-kappa B (NF-κB), or programmed cell death in the form of apoptosis or necroptosis.
This compound functions as a highly selective inhibitor of RIPK1's kinase activity.[1][2] Crystallography data reveals that this compound binds to an allosteric pocket on the RIPK1 kinase domain, distinct from the ATP-binding site.[1] This binding mode is crucial for its high selectivity. By inhibiting the kinase function of RIPK1, this compound can modulate the downstream signaling pathways, thereby impacting inflammatory responses and cell fate decisions.
Quantitative Data on Target Engagement and Potency
The following tables summarize the available quantitative data for this compound's engagement with its target, RIPK1, and its cellular potency.
| Parameter | Value | Species | Assay System | Reference |
| IC50 | 32 nM | Murine | L929 Cell Viability Assay (TNFα/zVAD induced) | [2] |
Table 1: Cellular Potency of this compound
| Parameter | Value | Assay System | Reference |
| Selectivity | Highly selective for RIPK1 over a panel of other kinases | Kinase panel screening | [1] |
Table 2: Kinase Selectivity of this compound
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the target engagement and cellular effects of this compound.
Cell Viability Assay (Necroptosis Inhibition)
This assay is used to determine the potency of this compound in inhibiting RIPK1-mediated necroptosis.
Objective: To measure the concentration of this compound required to inhibit TNFα-induced necroptosis in L929 cells by 50% (IC50).
Materials:
-
L929 murine fibrosarcoma cells
-
Recombinant murine TNFα
-
zVAD-fmk (pan-caspase inhibitor)
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader capable of luminescence detection
Protocol:
-
Seed L929 cells in a 96-well plate at a density that allows for optimal growth over the assay period and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with the various concentrations of this compound for 30 minutes.
-
Induce necroptosis by adding a combination of recombinant murine TNFα and zVAD-fmk to the wells.
-
Incubate the plates for 24 hours at 37°C in a humidified CO2 incubator.
-
After incubation, bring the plates to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.
In Vivo Efficacy in a Pancreatic Cancer Mouse Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in an orthotopic mouse model of pancreatic ductal adenocarcinoma (PDA).
Objective: To assess the ability of this compound to reduce tumor burden and extend survival in a preclinical cancer model.
Materials:
-
Immunocompetent mice (e.g., C57BL/6)
-
Syngeneic pancreatic cancer cells (e.g., KPC)
-
This compound formulated in rodent chow
-
Surgical instruments for orthotopic implantation
-
Imaging equipment for monitoring tumor growth (e.g., ultrasound or bioluminescence imaging)
Protocol:
-
Surgically implant pancreatic cancer cells into the pancreas of the mice.
-
Allow the tumors to establish for a specified period.
-
Randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group via medicated chow at a specified dose (e.g., 100 mg/kg/day).[2] The control group receives standard chow.
-
Monitor tumor growth regularly using a non-invasive imaging modality.
-
Record animal body weight and monitor for any signs of toxicity.
-
Continue treatment for a predetermined duration or until a humane endpoint is reached.
-
At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., histology, flow cytometry).
-
Survival data is also collected and analyzed using Kaplan-Meier curves.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow.
Caption: TNFα-induced RIPK1 signaling pathways.
Caption: this compound-mediated macrophage polarization.
Caption: Workflow for in vitro necroptosis assay.
References
The RIPK1 Inhibitor GSK547: A Catalyst for T-Cell-Mediated Anti-Tumor Immunity Through Macrophage Reprogramming
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GSK547, a potent and selective small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), has emerged as a significant modulator of the tumor microenvironment. Primarily investigated in the context of pancreatic ductal adenocarcinoma (PDA), this compound's mechanism of action extends beyond direct effects on tumor cells, critically influencing the adaptive immune response. This technical guide provides a comprehensive overview of this compound's impact on T-cell activation and differentiation, focusing on the underlying molecular mechanisms, quantitative effects, and the experimental methodologies used to elucidate these properties. Evidence strongly suggests that this compound indirectly orchestrates a robust anti-tumor T-cell response by first reprogramming tumor-associated macrophages (TAMs) into an immunogenic phenotype.[1]
Mechanism of Action: An Indirect Effect on T-Cells via Macrophage Reprogramming
This compound's influence on T-cell activation is not a direct interaction. In vitro studies have shown that this compound does not directly activate T-cells.[1] Instead, its primary target within the tumor microenvironment appears to be the abundant population of TAMs.[1] In PDA, TAMs typically exhibit an immune-suppressive M2-like phenotype, hindering anti-tumor immunity.[1]
This compound inhibits the kinase activity of RIPK1 within these TAMs. This inhibition triggers a shift in their programming from a tolerogenic to an immunogenic state, characterized by an MHC class IIhi, TNFα+, and IFNγ+ profile. This reprogramming is dependent on the STAT1 signaling pathway.[1] These "reprogrammed" M1-like macrophages are then capable of effectively priming and activating T-cells, leading to a potent anti-tumor adaptive immune response.[1]
dot
References
Preclinical Profile of GSK547: A-In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK547 is a potent and highly selective inhibitor of Receptor-Interacting serine/threonine-protein Kinase 1 (RIPK1), a critical mediator of cellular necroptosis and inflammation.[1] This technical guide provides a comprehensive overview of the preclinical data and development of this compound, with a focus on its mechanism of action, and its therapeutic potential in oncology and inflammatory diseases. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this investigational compound.
Mechanism of Action
This compound functions as a selective inhibitor of RIPK1 kinase. RIPK1 is a key signaling node that regulates multiple cellular pathways, including necroptosis, apoptosis, and inflammatory signaling cascades such as the NF-κB pathway. By inhibiting the kinase activity of RIPK1, this compound can modulate these processes, leading to reduced inflammation and altered immune responses.
Signaling Pathway of RIPK1 Inhibition by this compound
The following diagram illustrates the central role of RIPK1 in cellular signaling and the mechanism of inhibition by this compound.
Preclinical Pharmacology
In Vitro Studies
The inhibitory effect of this compound on RIPK1-mediated necroptosis was assessed using murine L929 fibrosarcoma cells.
Experimental Protocol:
-
Cell Culture: L929 cells were cultured in appropriate media.
-
Treatment: Cells were pre-treated with varying concentrations of this compound (0.1 nM to 100,000 nM) for 30 minutes.
-
Induction of Necroptosis: Necroptosis was induced by the addition of recombinant tumor necrosis factor-alpha (TNFα) and the pan-caspase inhibitor zVAD-FMK.[1] A concentration of 20 ng/ml of TNFα has been noted in similar assays.[2]
-
Assessment of Cell Viability: Cell viability was measured after 24 hours of incubation.[1]
Quantitative Data:
| Parameter | Value | Cell Line |
| IC50 | 32 nM | L929 |
Table 1: In vitro potency of this compound in inhibiting necroptosis in L929 cells.[1]
The immunomodulatory effects of this compound were investigated using bone marrow-derived macrophages (BMDMs).
Experimental Protocol:
-
BMDM Isolation and Culture: Bone marrow cells were harvested from the femurs and tibias of mice and cultured in the presence of M-CSF to differentiate into macrophages.
-
Treatment: Differentiated BMDMs were treated with this compound.
-
Analysis of Macrophage Polarization: The expression of M1 (pro-inflammatory) and M2 (anti-inflammatory) macrophage markers was assessed.
-
Western Blot Analysis for STAT1 Signaling: BMDMs were treated with this compound for 30 minutes, and the phosphorylation of STAT1, a key transcription factor in pro-inflammatory signaling, was evaluated by Western blot.[1]
Key Findings:
-
This compound treatment promoted the polarization of BMDMs towards an immunogenic M1 phenotype.
-
This compound up-regulated STAT1 signaling in BMDMs.[1]
In Vivo Studies
The anti-tumor efficacy of this compound was evaluated in a syngeneic orthotopic mouse model of pancreatic cancer.
Experimental Protocol:
-
Animal Model: Wild-type C57BL/6 mice were used.
-
Tumor Implantation: Tumor cells derived from a KPC (Pdx1-Cre;LSL-KrasG12D;LSL-Trp53R172H) mouse model of PDA were surgically implanted into the pancreas of the recipient mice.[1] The procedure typically involves an abdominal incision to expose the pancreas, followed by injection of a tumor cell suspension (e.g., 1 x 10^6 cells) into the pancreatic tail.[3]
-
Treatment: Mice were administered this compound at a dose of approximately 100 mg/kg/day, delivered via food-based dosing, for a duration of 15-50 days.[1]
-
Efficacy Endpoints: Tumor burden and overall survival were monitored.
-
Immunophenotyping: Tumor-infiltrating immune cells were analyzed by flow cytometry and immunohistochemistry to assess changes in the tumor microenvironment.
Quantitative Data:
| Treatment Group | Outcome |
| This compound | Reduced tumor burden |
| This compound | Extended survival |
Table 2: In vivo efficacy of this compound in an orthotopic pancreatic cancer model.[1]
Experimental Workflow for In Vivo Pancreatic Cancer Study:
The effect of this compound on the development of atherosclerosis was investigated in a mouse model.
Experimental Protocol:
-
Animal Model: ApoESA/SA mice, which are prone to developing atherosclerosis, were used.
-
Diet and Treatment: Mice were fed a Western diet. This compound was administered by an unspecified method.
-
Analysis: Plasma levels of TNF-α and IL-1β were measured, and macrophage infiltration in aortic sinus lesions was assessed.
Key Findings:
-
This compound treatment reduced plasma levels of TNF-α and IL-1β.
-
This compound decreased macrophage infiltration in aortic sinus lesions.
Development History and Future Directions
This compound has served as a valuable research tool for elucidating the role of RIPK1 in various disease models. While its robust preclinical efficacy, particularly in pancreatic cancer, has been demonstrated, its development trajectory and potential for clinical translation are part of a broader effort by GlaxoSmithKline to develop RIPK1 inhibitors. The insights gained from the preclinical studies of this compound have informed the development of next-generation RIPK1 inhibitors with potentially improved pharmacokinetic and pharmacodynamic properties for clinical investigation.
Conclusion
The preclinical data for this compound demonstrate its potent and selective inhibition of RIPK1 kinase activity. In vitro, this compound effectively blocks necroptosis and promotes a pro-inflammatory macrophage phenotype. In vivo, it shows significant anti-tumor efficacy in a challenging pancreatic cancer model and reduces inflammation in a model of atherosclerosis. These findings underscore the therapeutic potential of targeting RIPK1 with small molecule inhibitors like this compound for the treatment of cancer and inflammatory diseases. Further investigation and development of RIPK1 inhibitors are warranted to translate these promising preclinical findings into clinical benefits for patients.
References
Methodological & Application
Application Notes and Protocols: GSK547 In Vivo Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of GSK547, a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). The protocols and data presented are compiled from various studies and are intended to serve as a guide for designing and executing in vivo experiments in mouse models.
Introduction
This compound is a highly selective, type III kinase inhibitor that targets the allosteric pocket of RIPK1.[1] RIPK1 is a critical mediator of cellular inflammatory and death pathways, including necroptosis.[2][3] Inhibition of RIPK1's kinase activity is a therapeutic strategy being explored for a variety of conditions, including inflammatory diseases and cancer.[3][4] this compound has demonstrated favorable pharmacokinetic properties in mice, making it a suitable tool for in vivo studies.[1][4][5]
Quantitative Data Summary
The following tables summarize the pharmacokinetic and pharmacodynamic parameters of this compound administered to mice through different routes.
Table 1: Pharmacokinetic and Pharmacodynamic Data for Oral Gavage Administration of this compound
| Dose (mg/kg) | Average Plasma Concentration (ng/mL) | Predicted RIPK1 Inhibition | Observed Effect in TNF/zVAD Model |
| 0.01 | - | - | Minimal protection |
| 0.1 | 11 | IC50 equivalent | Partial protection |
| 1.0 | 98 | 99% | Significant protection |
| 10 | 886 | 99% | Robust protection |
| Data compiled from studies in an acute TNF/zVAD shock model where body temperature was the primary readout.[2][6] |
Table 2: Pharmacokinetic Data for Food-Based Administration of this compound
| Daily Dosage (mg/kg/day) | Plasma Concentration (ng/mL) | Predicted RIPK1 Inhibition | Study Duration |
| 9.6 | Steady-state achieved | - | 1 week |
| 10 | 10 (trough) - 100 (peak) | 75% - 97% | 2 - 4 weeks |
| 96 | Steady-state achieved | - | 1 week |
| ~100 | High serum concentrations sustained | >90% | 15 - 50 days |
| Food-based dosing provides sustained exposure, achieving steady-state concentrations suitable for chronic studies.[1][2][7][8] |
Signaling Pathway
This compound functions by inhibiting the kinase activity of RIPK1, a key signaling node downstream of death receptors like the TNF receptor. This inhibition prevents the phosphorylation events that lead to the formation of the necrosome complex (containing RIPK1, RIPK3, and MLKL) and subsequent programmed necrotic cell death, or necroptosis.
Caption: this compound inhibits RIPK1 kinase activity, blocking the necroptosis signaling cascade.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This compound can be formulated for oral gavage or administration in animal chow. The choice of vehicle is critical for ensuring solubility and stability.
A. Formulation for Oral Gavage
This formulation is suitable for acute dosing studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (sterile, 0.9% NaCl) or Corn oil
Procedure (Example Vehicle 1: PEG-based): [7][9]
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL or 29 mg/mL).[7][8]
-
For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, add the components sequentially.
-
To 100 µL of the DMSO stock solution, add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix again until clear.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
Vortex and/or sonicate briefly to ensure a homogenous solution. This working solution should be prepared fresh before use.
Procedure (Example Vehicle 2: Corn Oil-based): [7][8]
-
Prepare a stock solution of this compound in DMSO.
-
For a final formulation of 10% DMSO in corn oil, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a uniform suspension is achieved. Use immediately.
B. Formulation for Food-Based Dosing
This method is ideal for chronic studies to ensure steady-state drug exposure.[1][2]
Materials:
-
This compound powder
-
Standard or specialized mouse chow (e.g., Western Diet [21% fat, 0.2% cholesterol]).[2]
-
Food mixer
Procedure:
-
Calculate the total amount of this compound needed based on the desired dose (e.g., 10 mg/kg/day or 100 mg/kg/day), the average food consumption of the mice, and the total amount of diet to be prepared.[2][7]
-
Thoroughly mix the this compound powder with a small portion of the powdered diet.
-
Gradually add the pre-mix to the bulk of the powdered diet in a food mixer and mix until the drug is evenly distributed.
-
The medicated diet can then be provided to the animals ad libitum.
Protocol 2: Acute In Vivo Pharmacodynamic Model (TNF/zVAD-Induced Shock)
This model is used to rapidly assess the in vivo efficacy of RIPK1 inhibitors by measuring their ability to protect against TNF-induced hypothermia.[2][6]
Materials:
-
This compound formulation for oral administration
-
Mouse TNF-alpha (TNF)
-
z-VAD-fmk (a pan-caspase inhibitor)
-
Rectal thermometer
Procedure:
-
Acclimate mice and record their baseline body temperature.
-
Administer this compound orally at the desired doses (e.g., 0.1, 1, 10 mg/kg) or vehicle control.[6]
-
After a set pretreatment time (e.g., 30-60 minutes), challenge the mice with an intraperitoneal (i.p.) injection of TNF and z-VAD-fmk (e.g., 16.7 mg/kg).[2][6]
-
Monitor and record the body temperature of the mice at regular intervals post-challenge.
-
The efficacy of this compound is determined by its ability to prevent the drop in body temperature compared to the vehicle-treated group.[2]
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study using this compound in a mouse model.
Caption: A generalized workflow for conducting in vivo efficacy studies with this compound.
References
- 1. RIP1 Kinase Drives Macrophage Mediated Adaptive Immune Tolerance in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stage-Dependent Impact of RIPK1 Inhibition on Atherogenesis: Dual Effects on Inflammation and Foam Cell Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | RIP kinase | TargetMol [targetmol.com]
Application Notes and Protocols for GSK547 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of GSK547, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in cell culture experiments. The information is intended to assist researchers in designing and executing experiments to investigate the role of RIPK1 in various cellular processes.
Mechanism of Action
This compound is a highly selective and potent inhibitor of RIPK1 kinase activity.[1][2] RIPK1 is a crucial serine/threonine kinase that functions as a key signaling node downstream of death receptors, most notably Tumor Necrosis Factor Receptor 1 (TNFR1).[3] Upon stimulation by TNFα, RIPK1 can trigger multiple signaling pathways that regulate inflammation, cell survival, apoptosis, and a form of programmed necrosis termed necroptosis.[4][5] this compound binds to an allosteric pocket of RIPK1, effectively blocking its kinase function and subsequent downstream signaling events.[4][5]
Signaling Pathway
The binding of TNFα to its receptor, TNFR1, initiates the formation of a membrane-bound signaling complex known as Complex I. This complex includes RIPK1, TRADD, TRAF2/5, cIAP1/2, and LUBAC.[4][5] In Complex I, RIPK1 is ubiquitinated, which leads to the activation of the NF-κB and MAPK signaling pathways, promoting cell survival and inflammation.[4][5] However, under certain conditions, deubiquitination of RIPK1 can lead to the formation of cytosolic complexes (Complex IIa or IIb), which can trigger either apoptosis (via caspase-8) or necroptosis (via RIPK3 and MLKL). This compound, by inhibiting the kinase activity of RIPK1, can modulate these outcomes.
In addition to its role in cell death pathways, RIPK1 inhibition by this compound has been shown to influence macrophage polarization. Specifically, it upregulates STAT1 signaling in bone marrow-derived macrophages (BMDMs), which is associated with a shift towards a pro-inflammatory M1 phenotype.[1][6]
Caption: this compound inhibits RIPK1 kinase activity, modulating TNFα-induced signaling pathways.
Data Presentation
The following table summarizes the effective concentrations and treatment times of this compound in various cell culture experiments.
| Cell Line | Assay Type | Concentration Range | Effective Concentration / IC50 | Incubation Time | Reference |
| L929 | Cell Viability (TNFα/zVAD-induced necroptosis) | 0.1 - 100,000 nM | IC50: 32 nM | 24 hours | [1] |
| Bone Marrow-Derived Macrophages (BMDM) | Western Blot (STAT1 signaling) | Not specified | Not specified | 30 minutes | [1][6] |
| Human Whole Blood | Cytokine Release (MIP-1β) | Not specified | IC50: 5 nM | Not specified | [7] |
| Monkey Whole Blood | Cytokine Release (MIP-1β) | Not specified | IC50: 16 nM | Not specified | [7] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is typically supplied as a solid powder. For cell culture experiments, a concentrated stock solution is prepared in a suitable solvent, which can then be diluted to the final working concentration in the cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 125 mg/mL).[2] Sonication may be required to fully dissolve the compound.[2]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 3 years or at -80°C for up to 1 year.[2][8]
Cell Viability Assay (Necroptosis Induction)
This protocol describes a method to assess the inhibitory effect of this compound on TNFα-induced necroptosis in L929 cells.
Materials:
-
L929 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recombinant murine TNFα
-
z-VAD-FMK (pan-caspase inhibitor)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom, white-walled plates
Protocol:
-
Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final concentrations should span a range from approximately 0.1 nM to 100,000 nM.[1]
-
Pre-treat the cells with the various concentrations of this compound for 30 minutes.[1][6] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Induce necroptosis by adding a combination of recombinant TNFα (e.g., 10 ng/mL) and z-VAD-FMK (e.g., 20 µM) to each well.
-
Incubate the plate for 24 hours at 37°C in a humidified CO₂ incubator.[1]
-
Measure cell viability according to the manufacturer's instructions for the chosen cell viability reagent.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Western Blot Analysis of STAT1 Signaling
This protocol outlines a method to evaluate the effect of this compound on STAT1 signaling in bone marrow-derived macrophages (BMDMs).
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
Complete cell culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT1, anti-STAT1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Plate BMDMs in a 6-well plate and culture until they reach the desired confluency.
-
Treat the cells with the desired concentration of this compound or vehicle control for 30 minutes.[1]
-
Lyse the cells with lysis buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate using a protein quantification assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total STAT1 and a loading control (e.g., β-actin) to confirm equal protein loading.
Experimental Workflow
The following diagram illustrates a general workflow for conducting cell culture experiments with this compound.
Caption: General experimental workflow for using this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | RIP kinase | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 5. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RIP1 inhibitor this compound [myskinrecipes.com]
Detecting the Effects of GSK547 on RIPK1: A Detailed Western Blot Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for utilizing Western blotting to investigate the effects of GSK547, a potent and highly selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), on its target protein. The following application notes and protocols are designed to assist researchers in academic and industrial settings in accurately assessing the inhibitory action of this compound on RIPK1 phosphorylation, a key marker of its activation.
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways governing inflammation and programmed cell death, including apoptosis and necroptosis.[1] The kinase activity of RIPK1 is a key driver of necroptosis, a form of regulated necrosis.[1] Phosphorylation of RIPK1, particularly at Serine 166 (p-RIPK1 Ser166), is a well-established biomarker for its activation. This compound is a small molecule inhibitor that selectively targets RIPK1, binding to an allosteric pocket and locking the kinase in an inactive conformation.[2] This inhibitory action makes this compound a valuable tool for studying the role of RIPK1 in various physiological and pathological processes and a potential therapeutic agent for inflammatory diseases and certain cancers.
Western blotting is a fundamental technique to detect and quantify changes in protein expression and post-translational modifications, such as phosphorylation. This protocol details the necessary steps to measure the impact of this compound on RIPK1 phosphorylation in cell culture models.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound on RIPK1. While direct Western blot quantification of p-RIPK1 inhibition by this compound is context-dependent, in vivo studies have demonstrated a clear dose-dependent inhibition of RIPK1 activation.
| Parameter | Cell Line/System | Value | Reference |
| IC50 (Necroptosis Inhibition) | L929 cells | 32 nM | [3] |
| In vivo RIPK1 Activation Inhibition | Mice (TNF/zVAD shock model) | 99% inhibition at 1.0 and 10 mg/kg | [4] |
Signaling Pathway of RIPK1 Inhibition by this compound
The diagram below illustrates the signaling pathway of necroptosis initiated by TNF-α and the inhibitory effect of this compound on RIPK1.
Caption: RIPK1 signaling pathway and this compound inhibition.
Experimental Workflow
The following diagram outlines the key steps of the Western blot protocol to assess the effect of this compound on RIPK1 phosphorylation.
Caption: Western blot workflow for analyzing this compound effects.
Detailed Experimental Protocol
This protocol is adapted from established Western blotting procedures for RIPK1 and can be optimized for specific cell lines and experimental conditions.[1][5]
Materials and Reagents
-
Cell Line: A suitable cell line that expresses RIPK1 and is sensitive to necroptosis induction (e.g., HT-29, L929, or primary macrophages).
-
This compound: Prepare a stock solution in DMSO.
-
Necroptosis Inducing Agents: TNF-α, SMAC mimetic (e.g., birinapant), and a pan-caspase inhibitor (e.g., z-VAD-fmk).
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA Protein Assay Kit.
-
Sample Buffer: 4x Laemmli sample buffer.
-
SDS-PAGE: Precast or hand-casted polyacrylamide gels.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.
-
Transfer Buffer: Standard transfer buffer for wet or semi-dry transfer.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-RIPK1 (Ser166)
-
Mouse or Rabbit anti-RIPK1 (total)
-
Mouse anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Procedure
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency in appropriate media.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 30, 100, 300 nM) for 1-2 hours. Include a DMSO vehicle control.
-
Induce necroptosis by treating cells with TNF-α (e.g., 20 ng/mL) and a pan-caspase inhibitor like z-VAD-fmk (e.g., 20 µM) for the desired time (e.g., 4-8 hours). A SMAC mimetic can also be included to enhance necroptosis induction.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Incubate on ice for 30 minutes with occasional vortexing.[1]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[1]
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/4 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.[1]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against phospho-RIPK1 (Ser166) (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
Incubate with HRP-conjugated anti-rabbit IgG secondary antibody (diluted in 5% milk/TBST) for 1 hour at room temperature.[1]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
-
Detection:
-
Apply ECL detection reagent to the membrane according to the manufacturer's protocol.[1]
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing (Recommended):
-
To normalize for total protein levels, the membrane can be stripped and reprobed for total RIPK1 and a loading control like β-actin.
-
Incubate the membrane in a stripping buffer, wash thoroughly, and re-block before incubating with the next primary antibody.
-
Data Analysis
-
Quantify the band intensities for p-RIPK1, total RIPK1, and β-actin using densitometry software (e.g., ImageJ).
-
Normalize the p-RIPK1 signal to the total RIPK1 signal for each sample.
-
Further normalize to the loading control (β-actin) to correct for any loading inaccuracies.
-
Plot the normalized p-RIPK1 signal against the concentration of this compound to generate a dose-response curve and determine the IC50 value for the inhibition of RIPK1 phosphorylation.
By following this detailed protocol, researchers can effectively and accurately assess the inhibitory effects of this compound on RIPK1 phosphorylation, providing valuable insights into its mechanism of action and its potential as a therapeutic agent.
References
Application Note: Immunoprecipitation of the RIPK1 Complex Following GSK547 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular stress responses, inflammation, and cell death pathways, including apoptosis and necroptosis.[1][2] Its activity is tightly controlled by post-translational modifications, particularly ubiquitination and phosphorylation, which dictate the assembly of various signaling complexes and subsequent cellular outcomes.[3][4][5] In the context of TNF-α signaling, RIPK1 can act as a scaffold for pro-survival NF-κB activation within Complex I or, under specific conditions, its kinase activity can trigger the formation of death-inducing complexes like Complex IIa (apoptosis) or Complex IIb (the necrosome).[6][7]
GSK547 is a highly selective and potent inhibitor of RIPK1 kinase activity.[8][9] By targeting the kinase domain, this compound is a valuable tool for investigating the kinase-dependent functions of RIPK1 and for the development of therapeutics targeting RIPK1-mediated pathologies. This application note provides a detailed protocol for the immunoprecipitation of the RIPK1 complex from cells treated with this compound to facilitate the study of how inhibiting RIPK1 kinase activity affects its protein-protein interactions and the composition of its associated signaling complexes.
Signaling Pathway Overview
The following diagram illustrates the central role of RIPK1 in TNF-α-mediated signaling and the point of intervention for this compound. Upon TNF-α binding to its receptor (TNFR1), Complex I is formed, which can lead to NF-κB activation and cell survival. Under conditions where pro-survival signaling is inhibited, RIPK1 can participate in the formation of Complex IIa, leading to apoptosis, or Complex IIb (the necrosome) with RIPK3 and MLKL, leading to necroptosis. This compound inhibits the kinase activity of RIPK1, thereby preventing the downstream signaling cascades that lead to necroptosis and RIPK1-dependent apoptosis.
Experimental Objective
To isolate and analyze the composition of the RIPK1 protein complex from cells under conditions that promote necrosome formation, with and without the presence of the RIPK1 kinase inhibitor this compound. This will allow for the characterization of changes in protein-protein interactions as a result of inhibiting RIPK1's kinase activity.
Data Presentation: Expected Quantitative Changes in RIPK1 Complex Composition
The following table summarizes the anticipated changes in the association of key proteins with RIPK1 following immunoprecipitation, as determined by semi-quantitative Western blotting or quantitative mass spectrometry. The experiment assumes a cellular context where necroptosis is induced (e.g., TNFα + Smac mimetic + Z-VAD-FMK).
| Interacting Protein | Function in RIPK1 Complex | Expected Association with RIPK1 (Vehicle Control) | Expected Association with RIPK1 (+this compound) | Rationale for Change |
| RIPK3 | Necrosome component, downstream kinase | High | Low | This compound inhibits RIPK1 kinase activity, preventing the conformational changes required for stable interaction with RIPK3 and necrosome formation.[10] |
| MLKL | Necrosome component, executioner protein | High (via RIPK3) | Low | As RIPK3 binding is reduced, the recruitment of MLKL to the complex is consequently diminished.[10] |
| FADD | Apoptosis signaling adaptor | Moderate to High | Moderate to High | The interaction between RIPK1 and FADD may not be directly dependent on RIPK1 kinase activity in all contexts.[11] |
| Caspase-8 | Apoptosis executioner, can cleave RIPK1 | Moderate to High | Moderate to High | Similar to FADD, its association might be independent of RIPK1 kinase function. |
| p-RIPK1 (S166) | Marker of RIPK1 kinase activation | High | Low | This compound directly inhibits the autophosphorylation of RIPK1 at this site.[12] |
| Ubiquitin (K63-linked) | Pro-survival signaling scaffold | Moderate | Moderate to High | Inhibition of kinase activity may stabilize the scaffold function of RIPK1 within Complex I, potentially increasing K63-linked ubiquitination.[3] |
Experimental Workflow
The diagram below outlines the major steps for the immunoprecipitation of the RIPK1 complex following cell treatment.
Detailed Experimental Protocol
This protocol is optimized for cultured cells (e.g., human HT-29 or mouse L929 cells) and can be adapted for other cell types or tissues.
Materials and Reagents
-
Cell Lines: HT-29 (human colorectal adenocarcinoma) or L929 (mouse fibrosarcoma), sensitive to TNFα-induced necroptosis.
-
Reagents for Cell Treatment:
-
This compound (Selleck Chemicals or equivalent)
-
Human or Mouse TNFα (depending on cell line)
-
Smac mimetic (e.g., Birinapant, SM-164)
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK)
-
Vehicle control (e.g., DMSO)
-
-
Antibodies:
-
Anti-RIPK1 antibody for immunoprecipitation (e.g., rabbit monoclonal)
-
Antibodies for Western blotting: anti-RIPK1, anti-RIPK3, anti-MLKL, anti-FADD, anti-Caspase-8, anti-p-RIPK1 (S166), anti-Ubiquitin (K63-specific), anti-Actin or anti-Tubulin (loading control).
-
-
Buffers and Solutions:
-
IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100.
-
Protease and Phosphatase Inhibitor Cocktails: (e.g., from Roche or Thermo Fisher Scientific). Add fresh to lysis buffer before use.
-
IP Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% Triton X-100.
-
Protein A/G Agarose Beads: (e.g., from Santa Cruz Biotechnology or Thermo Fisher Scientific).
-
2x Laemmli Sample Buffer: For elution and SDS-PAGE.
-
-
Equipment:
-
Standard cell culture equipment
-
Refrigerated microcentrifuge
-
End-over-end rotator
-
SDS-PAGE and Western blotting equipment
-
Procedure
-
Cell Seeding and Treatment:
-
Seed 10-15 x 10^6 cells per 15 cm dish and grow to 80-90% confluency.
-
Pre-treat cells with the desired concentration of this compound (e.g., 100 nM) or vehicle (DMSO) for 1-2 hours.[9]
-
Induce necrosome formation by treating cells with TNFα (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and Z-VAD-FMK (e.g., 20 µM) for the desired time (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold IP Lysis Buffer (supplemented with fresh protease and phosphatase inhibitors) to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube. This is the protein lysate. Reserve a small aliquot (e.g., 50 µL) as the "input" control.
-
-
Immunoprecipitation:
-
Pre-clearing (Optional but Recommended): Add 20-30 µL of a 50% slurry of Protein A/G agarose beads to the lysate. Incubate on an end-over-end rotator for 1 hour at 4°C. Pellet the beads by centrifugation at 1,000 x g for 1 minute and transfer the supernatant to a new tube.
-
Add 2-5 µg of the anti-RIPK1 antibody to the pre-cleared lysate. As a negative control, use an equivalent amount of isotype-matched IgG.
-
Incubate on an end-over-end rotator overnight at 4°C.
-
Add 30-40 µL of a 50% slurry of fresh Protein A/G agarose beads to capture the antibody-protein complexes.
-
Incubate on an end-over-end rotator for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold IP Wash Buffer. After each wash, pellet the beads and discard the supernatant.
-
Perform a final wash with 1 mL of ice-cold PBS to remove any residual detergent.
-
-
Elution:
-
After the final wash, carefully remove all supernatant.
-
Add 50 µL of 2x Laemmli Sample Buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge at 14,000 x g for 1 minute. The supernatant now contains the immunoprecipitated proteins.
-
-
Downstream Analysis:
-
Western Blotting: Load the eluted samples and the "input" control onto an SDS-PAGE gel. Perform electrophoresis, transfer to a membrane, and probe with primary antibodies against RIPK1 and its expected interacting partners.
-
Mass Spectrometry: For a more comprehensive and unbiased analysis of the RIPK1 interactome, elute the proteins using a non-denaturing method (e.g., glycine-HCl, pH 2.5) and submit for LC-MS/MS analysis.[13][14]
-
Conclusion
This application note provides a framework for utilizing immunoprecipitation to study the effects of the RIPK1 inhibitor this compound on the composition of the RIPK1 signaling complex. By comparing the interactome of RIPK1 in the presence and absence of this compound, researchers can gain valuable insights into the kinase-dependent assembly of cell death and inflammatory complexes, furthering our understanding of RIPK1 biology and aiding in the development of novel therapeutics.
References
- 1. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 2. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin-Mediated Regulation of RIPK1 Kinase Activity Independent of IKK and MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impaired RIPK1 ubiquitination sensitizes mice to TNF toxicity and inflammatory cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Quantitative analysis of phosphoproteome in necroptosis reveals a role of TRIM28 phosphorylation in promoting necroptosis-induced cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of necroptosis in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ubiquitination of RIPK1 regulates its activation mediated by TNFR1 and TLRs signaling in distinct manners - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Flow Cytometry Analysis of Immune Cells Treated with GSK547: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK547 is a potent and selective inhibitor of Receptor-Interacting serine/threonine-protein Kinase 1 (RIPK1), a critical mediator of inflammation and programmed cell death pathways such as necroptosis.[1][2][3][4] By targeting RIPK1 kinase activity, this compound has demonstrated significant immunomodulatory effects, particularly on macrophages and T cells, making it a compound of interest for therapeutic applications in oncology and inflammatory diseases.[1][5] These application notes provide detailed protocols for the flow cytometric analysis of immune cells treated with this compound, enabling researchers to accurately assess its impact on immune cell phenotype and function.
Introduction
RIPK1 is a key signaling node that integrates signals from various receptors, including tumor necrosis factor receptor 1 (TNFR1), Toll-like receptors (TLRs), and T-cell receptors (TCRs).[6][7] In the context of cancer, tumor-associated macrophages (TAMs) often exhibit a pro-tumoral, immunosuppressive phenotype (M2-like). This compound has been shown to reprogram these TAMs towards a pro-inflammatory, anti-tumoral phenotype (M1-like), thereby enhancing anti-tumor immunity.[1][8] This reprogramming is characterized by the upregulation of co-stimulatory molecules and pro-inflammatory cytokines, which in turn promotes the activation and effector function of T lymphocytes.[1][8] Flow cytometry is an indispensable tool for dissecting these cellular changes, allowing for the precise quantification of cell populations and the analysis of protein expression at the single-cell level.
Data Presentation
The following tables summarize the expected quantitative changes in immune cell populations and marker expression following treatment with this compound, based on published literature.
Table 1: Expected Phenotypic Changes in Macrophages Treated with this compound
| Marker | Change upon this compound Treatment | Function |
| MHC-II | ↑ | Antigen presentation |
| CD86 | ↑ | Co-stimulation of T cells |
| TNFα | ↑ | Pro-inflammatory cytokine |
| IFNγ | ↑ | Pro-inflammatory and immunomodulatory cytokine |
| IL-10 | ↓ | Anti-inflammatory cytokine |
| CD206 | ↓ | Mannose receptor, M2-like marker |
Table 2: Expected Phenotypic and Functional Changes in T Cells in the Presence of this compound-Treated Macrophages
| T Cell Subset | Marker | Change upon Co-culture | Function |
| CD4+ T Cells | T-bet | ↑ | Th1 differentiation |
| IFNγ | ↑ | Th1 effector cytokine | |
| IL-17 | ↑ | Th17 effector cytokine | |
| FoxP3 | ↓ | Regulatory T cell marker | |
| CD8+ T Cells | CD44 | ↑ | Activation/Memory marker |
| Granzyme B | ↑ | Cytolytic activity | |
| LAG-3 | ↓ | Exhaustion marker |
Experimental Protocols
Protocol 1: In Vitro Treatment of Macrophages with this compound
This protocol describes the in vitro treatment of bone marrow-derived macrophages (BMDMs) or peripheral blood mononuclear cell (PBMC)-derived macrophages with this compound.
Materials:
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for BMDM differentiation)
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Lipopolysaccharide (LPS) (for M1 polarization control)
-
IL-4 and IL-13 (for M2 polarization control)
-
6-well tissue culture plates
-
Phosphate Buffered Saline (PBS)
-
Cell scrapers
Procedure:
-
Seed differentiated macrophages in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Prepare working concentrations of this compound in complete medium. A typical concentration range to test is 10 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the culture medium from the cells and replace it with the medium containing this compound or vehicle control.
-
For polarization controls, treat separate wells with LPS (100 ng/mL) for M1 or IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for M2 polarization.
-
Incubate the cells for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Following incubation, gently wash the cells with PBS.
-
Harvest the cells by incubating with Accutase or using a cell scraper.
-
Proceed immediately to the flow cytometry staining protocol.
Protocol 2: Flow Cytometry Analysis of Macrophage Phenotype
This protocol outlines the staining procedure for analyzing macrophage surface and intracellular markers.
Materials:
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc Block (e.g., anti-CD16/32 for mouse, or Human TruStain FcX™ for human)
-
Fluorochrome-conjugated antibodies (see Table 1 for suggested markers)
-
Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™ kit)
-
Permeabilization/Wash Buffer
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Surface Staining: a. Resuspend harvested macrophages in 100 µL of FACS buffer in flow cytometry tubes (approximately 0.5-1 x 10^6 cells per tube). b. Add Fc Block and incubate for 10 minutes at 4°C to prevent non-specific antibody binding. c. Without washing, add the cocktail of fluorochrome-conjugated antibodies for surface markers (e.g., anti-F4/80, anti-CD11b, anti-MHC-II, anti-CD86, anti-CD206). d. Incubate for 30 minutes at 4°C in the dark. e. Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Intracellular Staining (for Cytokines): a. After the final wash from surface staining, resuspend the cell pellet in 250 µL of Fixation/Permeabilization solution. b. Incubate for 20 minutes at 4°C in the dark. c. Wash the cells twice with 1 mL of Permeabilization/Wash Buffer, centrifuging at 400 x g for 5 minutes between washes. d. Resuspend the permeabilized cells in 100 µL of Permeabilization/Wash Buffer containing the fluorochrome-conjugated antibodies for intracellular markers (e.g., anti-TNFα, anti-IFNγ, anti-IL-10). e. Incubate for 30 minutes at 4°C in the dark. f. Wash the cells twice with 1 mL of Permeabilization/Wash Buffer.
-
Data Acquisition: a. Resuspend the final cell pellet in 300-500 µL of FACS buffer. b. Acquire data on a flow cytometer. Ensure appropriate compensation controls (single-stained beads or cells) are run for each fluorochrome used.
Protocol 3: Co-culture of T Cells with this compound-Treated Macrophages
This protocol describes the co-culture of T cells with pre-treated macrophages to assess the effect of this compound on T cell activation and differentiation.
Materials:
-
This compound-treated and control macrophages (from Protocol 1)
-
Isolated CD4+ or CD8+ T cells (from spleen, lymph nodes, or PBMCs)
-
Anti-CD3/CD28 antibodies or beads for T cell stimulation
-
Complete RPMI-1640 medium
-
96-well U-bottom plates
Procedure:
-
After treating macrophages with this compound or vehicle for 24 hours (as in Protocol 1), wash the macrophage monolayer twice with PBS to remove any residual compound.
-
Add fresh complete medium to the macrophage-containing wells.
-
Add isolated T cells to the wells at a macrophage to T cell ratio of 1:5 or 1:10.
-
Add a suboptimal concentration of anti-CD3/CD28 stimulation to the co-culture.
-
Incubate the co-culture for 72-96 hours.
-
Harvest the non-adherent T cells by gentle pipetting.
-
Proceed to flow cytometry staining for T cell markers as described in Protocol 2, using antibodies listed in Table 2. For intracellular cytokine staining in T cells, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-6 hours of culture.
Visualization of Signaling Pathways and Workflows
Caption: this compound inhibits RIPK1, promoting an M1-like macrophage phenotype and enhancing T cell activation.
Caption: A stepwise workflow for analyzing this compound-treated immune cells using flow cytometry.
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers investigating the immunomodulatory effects of this compound. By employing these standardized flow cytometry methods, scientists can generate robust and reproducible data to further elucidate the therapeutic potential of RIPK1 inhibition in various disease models. Careful optimization of antibody concentrations and instrument settings is crucial for obtaining high-quality data.
References
- 1. med.virginia.edu [med.virginia.edu]
- 2. RIPK1 activates distinct gasdermins in macrophages and neutrophils upon pathogen blockade of innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. research.pasteur.fr [research.pasteur.fr]
- 6. researchgate.net [researchgate.net]
- 7. RIPK proteins in cell death and tissue homeostasis. [umassmed.edu]
- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
Application Notes and Protocols: GSK547 Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility and stability of GSK547, a potent and selective RIPK1 inhibitor. The included protocols and data are intended to guide researchers in the proper handling and use of this compound in various experimental settings.
This compound Solubility
This compound exhibits high solubility in dimethyl sulfoxide (DMSO) but is practically insoluble in aqueous solutions and ethanol[1]. The solubility in DMSO can be influenced by factors such as the purity and water content of the solvent; using fresh, anhydrous DMSO is recommended for optimal dissolution[1]. Sonication or gentle warming can also aid in the dissolution process[2][3][4].
For in vivo studies, co-solvent systems are typically required to maintain this compound in solution. Commonly used formulations include combinations of DMSO with PEG300, Tween-80, and saline or corn oil[1][2][3].
Table 1: Solubility of this compound in Various Solvents
| Solvent/System | Concentration (mg/mL) | Molar Equivalent (mM) | Notes | Source(s) |
| DMSO | 29 | 73.16 | Use of fresh DMSO is recommended as moisture can reduce solubility. | [1] |
| DMSO | 125 | 315.35 | Sonication is recommended. | [3] |
| DMSO | 175 | 441.48 | Ultrasonic treatment may be needed. Hygroscopic DMSO can significantly impact solubility. | [2] |
| Water | Insoluble | - | - | [1] |
| Ethanol | Insoluble | - | - | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 | ≥ 5.25 | A clear solution is obtained. | [2] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 4 | 10.09 | Sonication is recommended. Solvents should be added sequentially. | [3] |
| 5% DMSO, 95% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 6.31 | A clear solution is obtained. | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 | ≥ 5.25 | A clear solution is obtained. | [2] |
Molecular Weight of this compound: 396.39 g/mol
This compound Stability
Proper storage of this compound solutions is critical to prevent degradation and ensure experimental reproducibility. Stock solutions in DMSO should be stored at low temperatures, with -80°C being preferable for long-term stability. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound[2][4]. While specific degradation pathways in different solvents have not been extensively published, general best practices for small molecule stability should be followed.
Table 2: Storage and Stability of this compound Solutions
| Solvent | Storage Temperature | Stability Period | Notes | Source(s) |
| DMSO | -20°C | 1 month | Store under nitrogen. | [2] |
| DMSO | -80°C | 6 months | Store under nitrogen. | [2] |
| In solvent (general) | -80°C | 1 year | - | [3] |
| Solid Powder | -20°C | 3 years | - | [3] |
Experimental Protocols
Protocol for Determining Kinetic Solubility
This protocol outlines a general method for assessing the kinetic solubility of this compound in an aqueous buffer, a critical parameter for in vitro assays. The shake-flask method followed by analysis is a common approach[5].
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Microcentrifuge tubes
-
Thermomixer or shaker
-
High-Performance Liquid Chromatography (HPLC) or LC-MS system
Procedure:
-
Prepare a Stock Solution: Create a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilution in Buffer: Add a small volume of the DMSO stock solution to a pre-determined volume of the aqueous buffer in a microcentrifuge tube to achieve the desired final concentration. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Equilibration: Incubate the tubes at a controlled temperature (e.g., room temperature or 37°C) with constant agitation for a set period (e.g., 1-2 hours) to allow the system to reach equilibrium[5][6].
-
Separation of Undissolved Compound: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any precipitated compound.
-
Analysis: Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated HPLC or LC-MS method[5]. The measured concentration represents the kinetic solubility.
Protocol for Assessing Stability in Solution
This protocol provides a framework for evaluating the stability of this compound in a chosen solvent over time.
Materials:
-
This compound stock solution in the solvent of interest (e.g., DMSO, cell culture medium)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, room temperature, 37°C)
-
HPLC or LC-MS system
Procedure:
-
Sample Preparation: Prepare a solution of this compound at a known concentration in the solvent to be tested.
-
Incubation: Aliquot the solution into several vials and incubate them at different temperatures[7]. Protect samples from light if the compound is known to be light-sensitive.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each temperature condition[7]. The t=0 sample serves as the baseline.
-
Analysis: Analyze the samples immediately by HPLC or LC-MS to determine the concentration of the parent this compound compound[7][8]. The appearance of new peaks may indicate the formation of degradation products[7][9].
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration at t=0. Plot the percentage of remaining compound versus time for each condition to visualize the stability profile.
Diagrams
This compound Signaling Pathway
This compound is a selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1)[1][2][3]. RIPK1 is a key mediator of cellular responses to inflammation and cell death signals, particularly necroptosis, a form of programmed necrosis[10][11][12]. By inhibiting the kinase activity of RIPK1, this compound can block the necroptotic pathway.
Caption: this compound inhibits the kinase activity of RIPK1, blocking necroptosis.
Experimental Workflow for Solubility and Stability Assessment
The following diagram illustrates a logical workflow for characterizing the solubility and stability of a compound like this compound.
Caption: Workflow for assessing the solubility and stability of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | RIP kinase | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK547 Treatment in Patient-Derived Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived organoids (PDOs) have emerged as a pivotal preclinical model, offering a three-dimensional, physiologically relevant platform that recapitulates the genetic and phenotypic heterogeneity of a patient's tumor. This document provides detailed application notes and protocols for the use of GSK547, a highly selective and potent inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), in PDO models, particularly those derived from pancreatic ductal adenocarcinoma (PDAC).
This compound functions by binding to an allosteric pocket of RIPK1, thereby inhibiting its kinase activity.[1][2] This inhibition has been shown to counteract macrophage-mediated adaptive immune tolerance, a significant barrier to effective cancer therapy.[3][4] By treating PDOs with this compound, researchers can investigate its therapeutic potential, explore mechanisms of action, and identify biomarkers of response in a patient-specific context.
Mechanism of Action of this compound
This compound is a potent and highly selective inhibitor of RIPK1 kinase.[3] RIPK1 is a critical signaling node that regulates cellular processes such as inflammation and cell death, including apoptosis and necroptosis.[2] In the tumor microenvironment of cancers like pancreatic cancer, tumor-associated macrophages (TAMs) often express high levels of RIPK1, contributing to an immunosuppressive milieu.[2]
This compound treatment has been demonstrated to reprogram these TAMs towards a pro-inflammatory, immunogenic phenotype. This reprogramming is characterized by the upregulation of Major Histocompatibility Complex Class II (MHC-II), Tumor Necrosis Factor-alpha (TNFα), and Interferon-gamma (IFNγ), alongside a reduction in immunosuppressive markers.[1] This shift is dependent on the activation of the STAT1 signaling pathway.[3]
Data Presentation
Table 1: In Vitro Activity of this compound in 2D Cell Culture
| Cell Line | Treatment Conditions | IC50 | Reference |
| L929 | Co-treatment with TNFα and zVAD | 32 nM | [3] |
Note: The following table is a representative example of how to present quantitative data from a this compound dose-response study in patient-derived organoids. The values presented are hypothetical and for illustrative purposes, as specific public data for this compound in PDOs is not available at the time of this writing.
Table 2: Illustrative Dose-Response of Pancreatic Cancer PDOs to this compound
| PDO Line | This compound Concentration (nM) | Viability (% of Control) |
| PDAC-001 | 0 | 100 |
| 10 | 95 | |
| 50 | 78 | |
| 100 | 62 | |
| 500 | 45 | |
| 1000 | 30 | |
| PDAC-002 | 0 | 100 |
| 10 | 98 | |
| 50 | 85 | |
| 100 | 75 | |
| 500 | 58 | |
| 1000 | 42 |
Table 3: Illustrative Biomarker Modulation in Pancreatic Cancer PDOs Treated with this compound (100 nM)
| PDO Line | Biomarker | Fold Change vs. Control |
| PDAC-001 | MHC-II Expression | 2.5 |
| TNFα Secretion | 3.1 | |
| IFNγ Secretion | 2.8 | |
| PDAC-002 | MHC-II Expression | 2.1 |
| TNFα Secretion | 2.7 | |
| IFNγ Secretion | 2.4 |
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Organoids from Pancreatic Tumor Tissue
This protocol is a generalized procedure for the establishment of PDOs and should be adapted based on the specific tissue type and laboratory standards.
Materials:
-
Fresh tumor tissue from surgical resection or biopsy
-
Gentle cell dissociation reagent (e.g., Collagenase/Dispase)
-
Basement membrane matrix (e.g., Matrigel)
-
Organoid culture medium (specific to the tissue of origin)
-
Cell culture plates
-
Standard cell culture equipment
Procedure:
-
Tissue Acquisition and Transport: Obtain fresh tumor tissue in a sterile collection medium on ice. Process the tissue as soon as possible to ensure cell viability.
-
Tissue Dissociation:
-
Wash the tissue multiple times with a sterile phosphate-buffered saline (PBS) solution containing antibiotics.
-
Mince the tissue into small fragments (1-2 mm) using sterile scalpels.
-
Digest the minced tissue with a gentle cell dissociation reagent at 37°C for a specified time (typically 30-60 minutes), with gentle agitation.
-
Monitor the dissociation process to obtain small cell clusters or single cells.
-
Neutralize the dissociation reagent with culture medium containing fetal bovine serum (FBS).
-
Filter the cell suspension through a cell strainer (e.g., 70-100 µm) to remove undigested tissue.
-
-
Organoid Seeding:
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in a cold basement membrane matrix.
-
Dispense droplets of the cell-matrix mixture into the center of pre-warmed cell culture plate wells.
-
Polymerize the matrix by incubating the plate at 37°C for 15-30 minutes.
-
-
Organoid Culture:
-
Gently add pre-warmed organoid culture medium to each well.
-
Culture the organoids in a humidified incubator at 37°C and 5% CO2.
-
Change the culture medium every 2-3 days.
-
Monitor organoid formation and growth using a microscope.
-
Protocol 2: this compound Treatment and Viability Assay in Patient-Derived Organoids
Materials:
-
Established patient-derived organoids
-
This compound stock solution (in DMSO)
-
Organoid culture medium
-
96-well clear-bottom, black-sided plates
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
Organoid Plating:
-
Harvest established PDOs and dissociate them into smaller fragments or single cells.
-
Resuspend the organoid fragments in the basement membrane matrix.
-
Seed the organoids in a 96-well plate as described in Protocol 1.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in organoid culture medium. A suggested starting concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
After the organoids have formed (typically 3-4 days post-seeding), replace the existing medium with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 72-120 hours).
-
-
Viability Assessment:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Lyse the organoids by shaking the plate for a specified time.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: Analysis of Biomarker Modulation in this compound-Treated PDOs
Materials:
-
This compound-treated and control PDOs
-
Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR)
-
Antibodies for immunofluorescence or flow cytometry
-
ELISA kits for cytokine detection
Procedure:
-
RNA Analysis for Gene Expression:
-
Harvest PDOs after this compound treatment.
-
Extract total RNA using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct qPCR using primers for target genes (e.g., HLA-DRA, TNF, IFNG) and a housekeeping gene for normalization.
-
-
Protein Analysis by Immunofluorescence:
-
Fix and permeabilize the PDOs.
-
Incubate with primary antibodies against target proteins (e.g., MHC-II).
-
Incubate with fluorescently labeled secondary antibodies.
-
Image the stained organoids using a confocal microscope.
-
-
Cytokine Secretion Analysis by ELISA:
-
Collect the culture medium from this compound-treated and control PDOs.
-
Perform ELISA for secreted cytokines such as TNFα and IFNγ according to the manufacturer's protocol.
-
Mandatory Visualizations
Caption: this compound inhibits RIPK1 kinase activity, modulating downstream signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel and promising pancreatic cancer organoids for effective screening of anticancer drugs | EurekAlert! [eurekalert.org]
- 3. researchgate.net [researchgate.net]
- 4. Emerging organoid-immune co-culture models for cancer research: from oncoimmunology to personalized immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effects of GSK547 with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evidence and methodologies for investigating the synergistic anti-tumor effects of GSK547, a selective RIPK1 inhibitor, in combination with immunotherapy. The protocols are designed to offer detailed guidance for reproducing key experiments and exploring this promising therapeutic strategy.
Introduction
Pancreatic ductal adenocarcinoma (PDA) is notoriously resistant to immunotherapy, largely due to a highly immunosuppressive tumor microenvironment (TME). A key driver of this immune tolerance is the prevalence of tumor-associated macrophages (TAMs) that adopt an M2-like, pro-tumorigenic phenotype. This compound, a potent and selective inhibitor of Receptor-Interacting serine/threonine-protein Kinase 1 (RIPK1), has emerged as a novel agent capable of reprogramming these TAMs, thereby sensitizing PDA to immune checkpoint blockade.[1][2][3]
This compound targets RIPK1, a kinase upregulated in PDA TAMs.[3] Inhibition of RIPK1 shifts these macrophages towards an immunogenic, M1-like phenotype, characterized by the expression of MHC class II, TNFα, and IFNγ.[3] This reprogramming enhances the activation of cytotoxic "killer" T cells and reduces the population of immunosuppressive T cells within the tumor.[1][2] The result is the conversion of immunologically "cold" tumors into "hot" tumors that are responsive to immunotherapy.[1][2] Preclinical studies have demonstrated that combining this compound with anti-PD-1 therapy significantly improves tumor control and survival in mouse models of PDA.[1][2][3]
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound in combination with immunotherapy.
Table 1: In Vivo Efficacy of this compound and Immunotherapy Combination in a Pancreatic Ductal Adenocarcinoma (PDA) Mouse Model
| Treatment Group | Median Survival (days) | Change in Survival vs. Control | Tumor Burden Reduction | Reference |
| Control | 25 | - | - | [1][2] |
| Checkpoint Inhibitor (anti-PD-1) | 25 | No change | - | [1][2] |
| This compound + Checkpoint Inhibitor (anti-PD-1) | 50 | Doubled | Significant reduction | [1][2] |
| This compound (100 mg/kg/day) | Extended | - | Reduced | [4] |
Table 2: In Vitro Effects of this compound on Immune Cell Populations
| Cell Type / Assay | Treatment | Outcome | Fold Change | Reference |
| Human Pancreatic Cancer Cells | This compound | Killer T cell activation | 2-fold increase | [1][2] |
| Human Pancreatic Cancer Cells | This compound | Immunosuppressive T cells | 5-fold decrease | [1][2] |
| L929 Cells (co-treated with TNFα and zVAD) | This compound | IC50 for cell death | 32 nM | [4] |
Signaling Pathway and Mechanism of Action
This compound's synergistic effect with immunotherapy is rooted in its ability to modulate the tumor immune microenvironment by inhibiting the RIPK1 signaling pathway in tumor-associated macrophages (TAMs).
Experimental Protocols
Protocol 1: In Vivo Evaluation of this compound and Anti-PD-1 Synergy in an Orthotopic Pancreatic Cancer Mouse Model
This protocol outlines the procedure for establishing an orthotopic pancreatic cancer model and evaluating the synergistic therapeutic effects of this compound and anti-PD-1.
Materials:
-
KPC (KrasLSL-G12D/+; Trp53LSL-R172H/+; Pdx-1-Cre) murine pancreatic cancer cells
-
8-10 week old C57BL/6 mice
-
Matrigel
-
This compound
-
Anti-mouse PD-1 antibody (or isotype control)
-
Standard laboratory chow (powdered for this compound formulation)
-
Surgical instruments for laparotomy
-
Insulin syringes
Procedure:
-
Cell Preparation:
-
Culture KPC cells in appropriate media.
-
On the day of injection, harvest cells and resuspend in a 3:1 solution of sterile PBS to Matrigel at a concentration of 1 x 106 cells/mL.[5] Keep on ice.
-
-
Orthotopic Tumor Implantation:
-
Anesthetize the mouse according to approved institutional protocols.
-
Perform a small laparotomy on the left flank to expose the pancreas.
-
Inject 50 µL of the cell suspension (5 x 104 cells) into the tail of the pancreas using an insulin syringe.[1][5]
-
Suture the abdominal wall and close the skin with wound clips.
-
Provide post-operative analgesia as required.
-
-
Treatment Regimen:
-
Allow tumors to establish for 5-7 days.
-
This compound Administration:
-
Prepare medicated chow by thoroughly mixing this compound into powdered standard laboratory chow to achieve a final dose of approximately 100 mg/kg/day, based on average daily food consumption.[4]
-
Provide medicated or control chow ad libitum for the duration of the study.
-
-
Anti-PD-1 Administration:
-
Administer anti-PD-1 antibody (e.g., 10 mg/kg) or isotype control via intraperitoneal injection twice weekly.
-
-
-
Monitoring and Endpoint:
-
Monitor tumor growth via imaging (e.g., ultrasound or bioluminescence if using luciferase-expressing cells) or by measuring tumor weight at the experimental endpoint.
-
Record survival data.
-
At the endpoint, harvest tumors and spleens for downstream analysis (e.g., flow cytometry).
-
Protocol 2: In Vitro Macrophage Polarization Assay
This protocol describes how to assess the effect of this compound on macrophage polarization from bone marrow-derived macrophages (BMDMs).
Materials:
-
Bone marrow cells from C57BL/6 mice
-
Recombinant mouse M-CSF
-
This compound (in DMSO)
-
Flow cytometry antibodies (e.g., anti-F4/80, anti-CD11b, anti-MHCII, anti-CD86, anti-CD206)
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
BMDM Generation:
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
Culture bone marrow cells in complete RPMI supplemented with 20 ng/mL M-CSF for 7 days to differentiate into BMDMs.
-
-
This compound Treatment:
-
Plate BMDMs in 6-well plates.
-
Treat the cells with this compound (e.g., 100 nM) or vehicle (DMSO) for 18-24 hours.
-
-
Flow Cytometry Analysis:
-
Harvest the BMDMs by gentle scraping.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against macrophage and polarization markers (e.g., F4/80, CD11b for macrophage identification; MHCII, CD86 for M1 phenotype; CD206 for M2 phenotype).
-
Acquire data on a flow cytometer.
-
Analyze the percentage of M1 (e.g., MHCIIhigh, CD86+) and M2 (e.g., CD206+) polarized macrophages.
-
Protocol 3: T Cell Activation Co-culture Assay
This protocol is for assessing the ability of this compound-treated macrophages to activate T cells.
Materials:
-
BMDMs generated and treated with this compound as in Protocol 2.
-
Splenocytes from C57BL/6 mice
-
CD8+ T cell isolation kit
-
Anti-CD3 and anti-CD28 antibodies
-
T cell proliferation dye (e.g., CFSE)
-
Flow cytometry antibodies (e.g., anti-CD8, anti-CD69, anti-IFNγ)
Procedure:
-
T Cell Isolation and Labeling:
-
Isolate CD8+ T cells from the spleens of C57BL/6 mice using a magnetic bead-based isolation kit.
-
Label the isolated T cells with a proliferation dye (e.g., CFSE) according to the manufacturer's instructions.
-
-
Co-culture Setup:
-
Co-culture the CFSE-labeled CD8+ T cells with the this compound-treated or vehicle-treated BMDMs (from Protocol 2) at a ratio of 5:1 (T cell:Macrophage).
-
Stimulate the co-culture with soluble anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.
-
-
Analysis of T Cell Activation:
-
After 72 hours, harvest the cells.
-
Stain for T cell activation markers (e.g., CD69) and intracellular IFNγ.
-
Analyze by flow cytometry.
-
Assess T cell proliferation by measuring the dilution of the CFSE dye.
-
Quantify the percentage of activated (CD69+) and IFNγ-producing CD8+ T cells.
-
Conclusion
The combination of this compound with immunotherapy, particularly PD-1 blockade, represents a promising strategy for overcoming immune resistance in pancreatic cancer. The provided protocols offer a framework for further investigation into this synergistic relationship, enabling researchers to explore the underlying mechanisms and evaluate the therapeutic potential of this combination in various preclinical models. The ability of this compound to reprogram the tumor microenvironment underscores the importance of targeting myeloid cells in cancer immunotherapy.
References
- 1. Orthotopic implantation of KPC and KPC IL6KO cells into mice [bio-protocol.org]
- 2. Ultrasound-Guided Orthotopic Implantation of Murine Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultrasound-Guided Orthotopic Implantation of Murine Pancreatic Ductal Adenocarcinoma [jove.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Orthotopic KPC tumor implantation [bio-protocol.org]
Application Notes and Protocols: GSK547 for Studying Atherosclerosis in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to severe cardiovascular events. Key pathological processes include lipid accumulation, inflammation, and programmed cell death within the arterial wall.[1][2][3] Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) has emerged as a critical mediator of both inflammation and a form of programmed necrosis called necroptosis, both of which are implicated in the progression of atherosclerotic plaques.[1][2][4] GSK547 is a highly selective and potent small molecule inhibitor of RIPK1 kinase activity, making it a valuable tool for investigating the role of RIPK1 in atherosclerosis.[1][5]
These application notes provide a comprehensive overview of the use of this compound in preclinical animal models of atherosclerosis, summarizing key findings and providing detailed experimental protocols.
Mechanism of Action in Atherosclerosis
This compound selectively inhibits the kinase activity of RIPK1, a key signaling node that can trigger either pro-survival pathways via NF-κB or pro-death pathways leading to apoptosis and necroptosis.[2][6] In the context of atherosclerosis, the effect of RIPK1 inhibition by this compound is complex and appears to be highly dependent on the stage of the disease.
-
Early-Stage Anti-Inflammatory Effects: In the initial phases of plaque development, RIPK1 activity drives NF-κB-dependent inflammation, promoting the recruitment of monocytes and the release of pro-inflammatory cytokines.[1][3] By inhibiting RIPK1, this compound can suppress these inflammatory responses, thereby reducing monocyte infiltration and slowing initial lesion formation.[1][4]
-
Late-Stage Pro-Atherosclerotic Effects: Paradoxically, prolonged inhibition of RIPK1 with this compound in later stages can exacerbate atherosclerosis.[1][2][4] This is attributed to several mechanisms:
-
Increased Foam Cell Formation: this compound treatment promotes the transformation of macrophages into lipid-laden foam cells, a hallmark of atherosclerosis. It upregulates the expression of genes related to lipid metabolism, such as CD36.[1]
-
Inhibition of ApoA1 Synthesis: The treatment can inhibit the synthesis of Apolipoprotein A1 (ApoA1) in the liver, leading to reduced plasma levels of high-density lipoprotein (HDL), which is crucial for reverse cholesterol transport.[1][4]
-
Suppression of Cell Death: While reducing inflammatory cell death, the suppression of necroptosis in lipid-loaded macrophages may allow them to accumulate within the plaque.[1][7]
-
Caption: this compound inhibits RIPK1, leading to stage-dependent effects on atherosclerosis.
Data Presentation: Summary of In Vivo Studies
Quantitative data from key preclinical studies are summarized below for easy comparison.
Table 1: Efficacy of this compound in Atherosclerosis Animal Models
| Animal Model | This compound Dose | Treatment Duration | Key Findings | Reference(s) |
|---|---|---|---|---|
| ApoESA/SA Mice | 10 mg/kg/day (in diet) | 2 Weeks | Reduced atherosclerotic plaque area in aortic sinus. Suppressed inflammatory markers (MCP-1, IL-1β, TNF-α). | [1][4] |
| ApoESA/SA Mice | 10 mg/kg/day (in diet) | 4 Weeks | Increased atherosclerotic plaque area. Increased macrophage accumulation and lipid deposition. Reduced plasma HDL. | [1][4][7] |
| ApoE−/− Fbn1C1039G+/− Mice | 10 mg/kg/day (in diet) | 20 Weeks | No change in plaque size. Increased apoptosis (TUNEL staining) in plaques. |[2][8] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Mice
| Parameter | Value | Condition | Reference(s) |
|---|---|---|---|
| In Vitro IC50 | 32 nM (~13 ng/mL) | L929 cells | [5][7] |
| Oral Dose (in diet) | 10 mg/kg/day | Chronic food-based dosing in ApoESA/SA mice | [1] |
| Plasma Concentration (2 Weeks) | 117.3 ng/mL | Measured at ~10 a.m. after 2 weeks of dosing | [1] |
| Plasma Concentration (4 Weeks) | 171.3 ng/mL | Measured at ~10 a.m. after 4 weeks of dosing | [1] |
| In Vivo Target Engagement | >9-fold IC50 | Plasma levels achieved with 10 mg/kg/day dosing |[1][7] |
Experimental Protocols
Protocol 1: Evaluation of this compound in an Inducible Atherosclerosis Mouse Model
This protocol describes a study to assess the stage-dependent effects of this compound on plaque formation using ApoESA/SA mice, which develop hypercholesterolemia and hypertension.[1][4]
Caption: Workflow for evaluating this compound in a mouse model of atherosclerosis.
Materials:
-
8-week-old male ApoESA/SA mice on a C57BL/6J background.[1]
-
Western Diet (e.g., Harlan Teklad TD 88137; 21% fat, 0.2% cholesterol).[1]
-
This compound powder (GlaxoSmithKline).[1]
-
Doxycycline hyclate (Sangon Biotech).[1]
-
Oil Red O stain (Sigma).[1]
-
Standard materials for tissue processing, sectioning, and plasma analysis.
Methodology:
-
Animal Acclimatization and Grouping:
-
Acclimatize 8-week-old male ApoESA/SA mice for at least one week.
-
Randomly assign mice to a control group or a this compound treatment group.
-
-
Diet and Drug Preparation:
-
Prepare the control diet (Western diet).
-
For the treatment group, thoroughly mix this compound powder into the Western diet to achieve a final concentration that delivers a dose of 10 mg/kg/day . For example, this corresponds to approximately 0.083 g of this compound per kg of food.[1]
-
Provide the respective diets ad libitum.
-
-
Induction of Hypertension and Atherosclerosis:
-
Study Duration and Timepoints:
-
Maintain the animals on their respective diets and doxycycline water for the desired duration.
-
Key experimental timepoints are 2 weeks (for early-stage effects) and 4 weeks (for later-stage effects).[1]
-
-
Tissue and Sample Collection:
-
At the designated timepoints, euthanize the mice.
-
Collect blood via cardiac puncture for plasma separation. Store plasma at -80°C for pharmacokinetic and biomarker analysis.
-
Perfuse the vascular system with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Carefully dissect the aorta and heart.
-
-
Atherosclerotic Lesion Analysis:
-
Embed the aortic sinus in OCT compound and prepare serial cryosections (e.g., 8 µm thick) through the origin of the aortic valve leaflets.[1]
-
Stain sections with Oil Red O to visualize neutral lipids within the plaques.[1]
-
Capture images using a microscope and quantify the Oil Red O-positive lesion area using image analysis software. Average the measurements from multiple sections per animal.[1]
-
Similarly, assess coronary artery lesions in transverse heart sections.[1]
-
-
Plasma Analysis:
-
Measure plasma concentrations of this compound using LC-MS/MS to confirm drug exposure.
-
Analyze plasma for inflammatory cytokines (e.g., MCP-1, IL-1β, TNF-α) using ELISA or multiplex assays.
-
Determine the plasma lipid profile, including total cholesterol, LDL, and HDL levels.
-
Protocol 2: In Vivo Pharmacodynamic Assay for RIPK1 Inhibition (TNF/zVAD Shock Model)
This acute model is used to confirm that this compound is active and engaging its target, RIPK1, in vivo. The readout is the prevention of a hypothermic response induced by TNF-α and a pan-caspase inhibitor, zVAD-fmk.[1]
Materials:
-
Mice (strain as required for the main study).
-
This compound.
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose).
-
Mouse TNF-α and zVAD-fmk.
-
Rectal thermometer for measuring mouse body temperature.
Methodology:
-
This compound Administration:
-
Prepare a dosing solution of this compound in the desired vehicle.
-
Administer this compound via oral gavage at various doses (e.g., 0.1, 1, and 10 mg/kg) to different groups of mice.[1] Include a vehicle-only control group.
-
-
TNF/zVAD Challenge:
-
Approximately 30-60 minutes after this compound administration, challenge the mice with an intraperitoneal injection of TNF-α and zVAD-fmk (e.g., 16.7 mg/kg).[1]
-
-
Temperature Monitoring:
-
Measure the core body temperature of each mouse using a rectal thermometer at baseline (before challenge) and at regular intervals post-challenge (e.g., every hour for 4-6 hours).
-
-
Data Analysis:
-
Calculate the change in body temperature from baseline for each animal.
-
Effective RIPK1 inhibition by this compound will protect against the TNF/zVAD-induced hypothermia observed in the vehicle control group.[1]
-
Data Interpretation and Considerations
-
Stage-Dependent Duality: The most critical finding is the opposing effect of this compound in early versus later stages of atherosclerosis.[1][2][7] Researchers must carefully define the therapeutic window and study duration. Short-term studies (e.g., 2 weeks) may show therapeutic benefit, while longer-term studies (≥4 weeks) could show disease exacerbation.[1]
-
Model-Specific Effects: The outcomes may differ between animal models. In a model of advanced, stable atherosclerosis (ApoE−/− Fbn1C1039G+/− mice), 20 weeks of this compound treatment did not alter plaque size but increased apoptosis, a different outcome than seen in the ApoESA/SA model.[8]
-
Translational Relevance: The complex role of RIPK1 suggests that targeting it for atherosclerosis requires a nuanced approach. While inhibiting inflammation is beneficial, the negative impacts on lipid metabolism and foam cell accumulation highlight potential liabilities for chronic therapy in this disease.[1][4]
References
- 1. Frontiers | Stage-Dependent Impact of RIPK1 Inhibition on Atherogenesis: Dual Effects on Inflammation and Foam Cell Dynamics [frontiersin.org]
- 2. The Impact of RIPK1 Kinase Inhibition on Atherogenesis: A Genetic and a Pharmacological Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIPK1 Expression Associates With Inflammation in Early Atherosclerosis in Humans and Can Be Therapeutically Silenced to Reduce NF-κB Activation and Atherogenesis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stage-Dependent Impact of RIPK1 Inhibition on Atherogenesis: Dual Effects on Inflammation and Foam Cell Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing GSK547 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of GSK547 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective and potent small molecule inhibitor of Receptor-Interacting serine/threonine-protein Kinase 1 (RIPK1).[1] Its primary mechanism of action is to bind to an allosteric pocket of the RIPK1 kinase domain, thereby preventing its phosphorylation and subsequent activation.[2] RIPK1 is a key regulator of cellular necroptosis, a form of programmed cell death, and is also involved in inflammatory signaling pathways.[3] By inhibiting RIPK1, this compound can block necroptotic cell death and modulate inflammatory responses.[4]
Q2: What are the common in vitro applications of this compound?
A2: this compound is frequently used in in vitro studies to:
-
Investigate the role of RIPK1-mediated necroptosis in various cell types.
-
Study the involvement of RIPK1 in inflammatory signaling pathways, such as NF-κB and MAPK activation.[1][5]
-
Assess the impact of RIPK1 inhibition on macrophage polarization and function.[6]
-
Explore the therapeutic potential of RIPK1 inhibition in models of inflammatory diseases and cancer.[2]
Q3: What is a typical starting concentration range for this compound in cell-based assays?
A3: A typical starting concentration range for this compound in cell-based assays is between 10 nM and 1000 nM. The optimal concentration will vary depending on the cell type, the specific assay, and the desired level of RIPK1 inhibition. For example, the IC50 for inhibiting TNFα-induced necroptosis in L929 cells is approximately 32 nM.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO.[7] It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM or higher) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Cytotoxicity
Q: I am observing high levels of cell death in my cultures treated with this compound, even in the absence of a necroptotic stimulus. What could be the cause?
A: This could be due to several factors. Here's a troubleshooting workflow to help you identify the cause:
Troubleshooting Workflow: Unexpected Cytotoxicity
Caption: Troubleshooting workflow for unexpected cell death.
-
Distinguishing Cytotoxicity from Necroptosis: It is crucial to differentiate between non-specific cytotoxicity and the intended RIPK1-mediated necroptosis.
-
Morphological Assessment: Observe cell morphology under a microscope. Necroptotic cells typically exhibit swelling, organelle dilation, and membrane rupture, while apoptotic cells show shrinkage, membrane blebbing, and formation of apoptotic bodies.
-
Biochemical Markers: Use Western blotting to probe for key markers. The presence of phosphorylated MLKL (pMLKL) is a hallmark of necroptosis. Conversely, cleaved caspase-3 is a marker of apoptosis.[3]
-
Flow Cytometry: Staining with Annexin V and a viability dye like propidium iodide (PI) can be informative. Necroptotic cells are typically Annexin V and PI positive.
-
Issue 2: Inconsistent or No Inhibition of Necroptosis
Q: I am not observing the expected inhibition of necroptosis with this compound.
A: Several factors can contribute to a lack of efficacy. Consider the following:
-
Suboptimal Compound Concentration: Perform a dose-response curve to ensure you are using an effective concentration for your specific cell line and stimulus.
-
Compound Stability: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh working dilutions for each experiment.
-
Ineffective Necroptosis Induction: Confirm that your necroptosis stimulus (e.g., TNFα, SMAC mimetic, and a pan-caspase inhibitor like z-VAD-FMK) is potent enough to induce robust cell death in your positive control group.
-
Cell Line Resistance: Some cell lines may have low expression of essential necroptosis machinery components (RIPK1, RIPK3, MLKL) or may have dominant pro-survival pathways. Verify the expression of these proteins by Western blot.
Issue 3: Unexpected Results in Macrophage Polarization Assays
Q: I am using this compound to induce an M1-like macrophage phenotype, but my results are ambiguous.
A: this compound treatment of bone marrow-derived macrophages (BMDMs) has been shown to upregulate STAT1 signaling, which is associated with M1 programming.[4][6] Here are some tips for a successful macrophage polarization experiment:
-
Proper Cell Culture: Ensure your primary macrophages or macrophage-like cell lines are healthy and not overly confluent.
-
Appropriate Controls: Include untreated (M0), M1 (e.g., LPS + IFN-γ), and M2 (e.g., IL-4) polarization controls.
-
Comprehensive Marker Analysis: Do not rely on a single marker. Analyze a panel of M1 (e.g., CD86, iNOS, TNF-α) and M2 (e.g., CD206, Arg1, IL-10) markers by qPCR, flow cytometry, or ELISA.
-
Timing of Treatment: Optimize the duration of this compound treatment. A 24-hour incubation is a common starting point.
Data Presentation
Table 1: Recommended this compound Concentration Ranges for Common In Vitro Assays
| Assay Type | Cell Line Example | Recommended Starting Concentration Range | Key Readout |
| Necroptosis Inhibition | L929 (mouse fibrosarcoma) | 10 nM - 1 µM | Cell Viability (e.g., CellTiter-Glo) |
| Macrophage Polarization | Bone Marrow-Derived Macrophages (BMDMs) | 100 nM - 1 µM | M1/M2 Marker Expression (qPCR, Flow Cytometry) |
| STAT1 Signaling | Bone Marrow-Derived Macrophages (BMDMs) | 100 nM - 1 µM | Phospho-STAT1 Levels (Western Blot) |
Experimental Protocols
Protocol 1: Necroptosis Inhibition Assay in L929 Cells
-
Cell Seeding: Seed L929 cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Compound Pre-treatment: Pre-treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Necroptosis Induction: Add a combination of mouse TNF-α (e.g., 10 ng/mL) and a pan-caspase inhibitor such as z-VAD-FMK (e.g., 20 µM) to all wells except for the untreated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
Cell Viability Measurement: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Analysis: Normalize the data to the untreated control (100% viability) and the TNF-α/z-VAD-FMK treated control (0% protection). Plot the percentage of protection against the log of this compound concentration to determine the IC50 value.
Protocol 2: M1 Macrophage Polarization with this compound
-
Macrophage Differentiation: Differentiate bone marrow cells into BMDMs using M-CSF for 7 days.
-
Cell Seeding: Plate the differentiated BMDMs in a 6-well plate.
-
Treatment: Treat the cells with this compound (e.g., 500 nM) for 24 hours. Include the following controls:
-
Untreated (M0)
-
LPS (100 ng/mL) + IFN-γ (20 ng/mL) for M1 polarization
-
IL-4 (20 ng/mL) for M2 polarization
-
-
Harvesting: After 24 hours, harvest the cells for downstream analysis (RNA for qPCR or protein for flow cytometry/Western blot).
-
Analysis:
-
qPCR: Analyze the gene expression of M1 markers (e.g., Nos2, Tnf, Il6) and M2 markers (e.g., Arg1, Mrc1, Il10).
-
Flow Cytometry: Stain for M1 surface markers (e.g., CD86) and M2 surface markers (e.g., CD206).
-
Protocol 3: Western Blot for Phospho-STAT1 (Tyr701)
-
Cell Treatment: Treat BMDMs with this compound (e.g., 500 nM) for 30 minutes to 2 hours. Include an untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-STAT1 (Tyr701) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total STAT1 and a loading control (e.g., β-actin or GAPDH) to ensure equal loading and to determine the relative phosphorylation level.
Mandatory Visualizations
RIPK1 Signaling Pathway upon TNFα Stimulation
Caption: RIPK1 signaling downstream of TNFα stimulation.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for this compound concentration optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | RIP kinase | TargetMol [targetmol.com]
Troubleshooting GSK547 insolubility in aqueous solutions
Welcome to the technical support center for GSK547. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a primary focus on its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound powder will not dissolve in my aqueous buffer. What am I doing wrong?
A1: this compound is a lipophilic molecule with low aqueous solubility.[1] It is practically insoluble in water and ethanol.[2] Direct dissolution in aqueous buffers is not recommended and will likely result in precipitation. To work with this compound in aqueous-based assays, it is essential to first prepare a concentrated stock solution in an appropriate organic solvent.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound.[2][3][4] It is crucial to use anhydrous, high-purity DMSO, as the presence of water can significantly reduce the solubility of the compound.[2][4]
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A3: This is a common issue known as "crashing out," which occurs when a compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment.[1] Here are several strategies to mitigate this:
-
Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 1%.[1]
-
Serial Dilutions: Perform initial serial dilutions of your high-concentration DMSO stock in DMSO before making the final dilution into your aqueous buffer.[1]
-
Use of Surfactants or Co-solvents: For in vivo studies or challenging in vitro systems, the use of surfactants like Tween-80 or co-solvents such as PEG300 can help maintain solubility in aqueous formulations.[3][4]
-
Stepwise Addition: When preparing formulations with co-solvents, add each component sequentially and ensure the solution is clear before adding the next solvent.[3][4]
-
Sonication and Gentle Warming: Sonication can help to break up aggregates and aid in dissolution.[3][4] Gentle warming (e.g., to 37°C) may also be effective, but the stability of this compound at elevated temperatures should be considered.[1]
Q4: What is the mechanism of action for this compound?
A4: this compound is a highly selective and potent inhibitor of Receptor-Interacting Serine/Threonine Protein Kinase 1 (RIPK1).[3][4][5] It binds to an allosteric pocket of RIPK1, which is located between the N-terminal and C-terminal domains, behind the ATP binding site.[6][7] By inhibiting RIPK1, this compound can modulate signaling pathways involved in inflammation and cell death (necroptosis).[6][8]
Troubleshooting Guide: this compound Insolubility
This guide provides a systematic approach to addressing solubility issues with this compound.
Issue 1: this compound powder is not dissolving in the initial solvent.
| Possible Cause | Solution |
| Incorrect solvent choice. | Use anhydrous, high-purity DMSO for initial stock preparation.[2][3][4] |
| Insufficient solvent volume. | Consult the solubility data to ensure you are using an adequate amount of solvent for the desired concentration. |
| Compound has aggregated. | Use sonication to break up particles and facilitate dissolution.[3][4] |
| Low-quality or hydrated solvent. | Use fresh, anhydrous DMSO. Hygroscopic DMSO can significantly impact solubility.[2][4] |
Issue 2: Precipitation occurs upon dilution of DMSO stock into aqueous media.
| Possible Cause | Solution |
| Exceeding aqueous solubility limit. | Decrease the final concentration of this compound in the aqueous medium. |
| High final DMSO concentration. | Keep the final DMSO concentration in the assay medium below 1%.[1] |
| Rapid change in solvent polarity. | Perform intermediate dilutions in DMSO first. Add the final DMSO-diluted this compound to the aqueous buffer slowly while vortexing. |
| Buffer composition is incompatible. | The pH of the buffer can influence the solubility of some compounds.[1] While specific data for this compound's pH-dependent solubility is not readily available, consider testing different physiological pH buffers if precipitation persists. |
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents and formulations as reported by different suppliers. Note that values can vary between batches and suppliers.
| Solvent/Formulation | Solubility | Molar Concentration (mM) | Source(s) |
| DMSO | 175 mg/mL | 441.48 | [4] |
| DMSO | 125 mg/mL | 315.35 | [3] |
| DMSO | 29 mg/mL | 73.16 | [2] |
| DMF | 1 mg/mL | Not specified | [5] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.08 mg/mL | ≥ 5.25 | [4] |
| 5% DMSO + 95% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 6.31 | [4] |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL | ≥ 5.25 | [4] |
Note: Sonication and/or gentle heating may be required to achieve maximum solubility.[3][4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental assays.
Materials:
-
This compound powder (Molecular Weight: 396.39 g/mol )[3]
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM solution, you will need:
-
Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 396.39 g/mol = 0.0039639 g = 3.96 mg
-
-
Weigh out 3.96 mg of this compound powder and place it in a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is fully dissolved.
-
If the solid does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[1]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light and moisture. Stock solutions in DMSO are stable for at least 6 months at -80°C and 1 month at -20°C.[4]
Protocol 2: Preparation of an In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
Objective: To prepare a clear solution of this compound suitable for oral administration in animal models.[4]
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline solution (0.9% NaCl)
-
Sterile tubes
Methodology: This protocol is for preparing 1 mL of a 2.08 mg/mL working solution.
-
To a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of a 20.8 mg/mL this compound stock solution in DMSO to the PEG300. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture. Mix again until the solution is clear.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
The final concentration of this compound will be 2.08 mg/mL. This formulation should be prepared fresh for immediate use.[2]
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Simplified signaling pathway of RIPK1 inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | RIP kinase | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 7. immune-system-research.com [immune-system-research.com]
- 8. RIP1 inhibitor this compound [myskinrecipes.com]
Potential off-target effects of GSK547 in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of GSK547 in cellular models. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue: Unexpected Phenotypes or Conflicting Results
Researchers may occasionally observe cellular responses that are not immediately reconcilable with the known function of RIPK1 inhibition. This guide provides a structured approach to troubleshooting such observations.
Table 1: Quantitative Data on Potential Context-Dependent Effects of this compound
| Parameter | Cell/Animal Model | This compound Concentration/Dose | Duration of Treatment | Observed Effect | Potential Interpretation | Citation |
| Atherosclerotic Plaque Area | ApoE-/- mice | 10 mg/kg/day (in diet) | 2 weeks | Reduced plaque area, suppressed inflammation (MCP-1, IL-1β, TNF-α), and reduced monocyte infiltration. | On-target anti-inflammatory effect of RIPK1 inhibition. | [1] |
| Atherosclerotic Plaque Area | ApoE-/- mice | 10 mg/kg/day (in diet) | 4 weeks | Exacerbated atherosclerosis, increased macrophages and lipid deposition in plaques. | Potential off-target or context-dependent effect on lipid metabolism and foam cell formation. | [1] |
| Macrophage Phenotype | Bone Marrow-Derived Macrophages (BMDMs) | Not specified | Not specified | Upregulation of MHC-II, TNFα, and IFNγ; reduction of CD206, IL-10, and TGFβ. | On-target immunomodulatory effect, polarizing macrophages to an M1-like phenotype. | [2] |
| T-Cell Activation | Pancreatic Ductal Adenocarcinoma (PDA) model | Not specified | Not specified | Increased pan-T cell infiltration and activation (upregulation of CD44, CD69, PD-1, ICOS, IFNγ, and TNFα). | On-target effect secondary to macrophage reprogramming. | [3] |
| Cell Viability | L929 cells (co-treated with TNFα and zVAD) | IC50 of 32 nM | 24 hours | Reduced cell viability. | On-target inhibition of RIPK1-dependent necroptosis. | [4] |
Logical Flow for Troubleshooting Unexpected Results
References
- 1. Stage-Dependent Impact of RIPK1 Inhibition on Atherogenesis: Dual Effects on Inflammation and Foam Cell Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. RIP1 Kinase Drives Macrophage Mediated Adaptive Immune Tolerance in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Addressing inconsistent results with GSK547 treatment
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing GSK547 in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies and challenges, detailed experimental protocols, and summarized data to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound across different cancer cell lines. What could be the cause?
A1: Inconsistent IC50 values for this compound across different cell lines can stem from several factors:
-
Cell Line-Specific Biology: The genetic and proteomic landscape of each cell line is unique. Variations in the expression levels of RIPK1, downstream signaling components, or compensatory pathways can significantly influence sensitivity to this compound.
-
Off-Target Effects: While this compound is a highly selective RIPK1 inhibitor, at higher concentrations, off-target effects on other kinases cannot be entirely ruled out and may vary between cell lines, leading to different biological outcomes.[1]
-
Experimental Conditions: Differences in cell density at the time of treatment, the concentration of serum in the culture medium, and the duration of inhibitor exposure can all impact the apparent IC50 value.[2][3] Maintaining consistent experimental parameters is crucial for reproducible results.
-
Drug Stability and Solubility: Ensure that this compound is properly dissolved and stable in your culture medium. Precipitation of the compound will lead to a lower effective concentration and consequently, a higher apparent IC50.
Q2: Our in vivo studies with this compound in mouse models are showing inconsistent tumor growth inhibition. What are the potential reasons for this variability?
A2: Inconsistent results in animal studies can be complex. Consider the following factors:
-
Pharmacokinetics and Drug Delivery: The method of administration (e.g., oral gavage, food-based dosing) can affect the bioavailability and plasma concentration of this compound.[4] Variability in food and water consumption for food-based dosing can lead to inconsistent drug exposure between animals. Mouse strain differences can also impact drug metabolism and pharmacokinetics.[5][6][7]
-
Tumor Heterogeneity: The inherent biological variability within tumors, even in the same model, can lead to different responses to treatment.
-
Immune System Status: As this compound's mechanism in cancer often involves modulating the immune response, the immunocompetence of the mouse model is critical.[8] Variations in the immune status of individual animals can contribute to differing results.
-
Study Design and Execution: Inconsistent tumor cell implantation, inaccuracies in tumor volume measurement, and variations in the overall health of the animals can all introduce variability.[9][10]
Q3: We are not observing the expected downstream effects on cytokine production after this compound treatment. What should we troubleshoot?
A3: A lack of effect on cytokine production could be due to several reasons:
-
Cellular Context: The effect of RIPK1 inhibition on cytokine production is highly dependent on the cell type and the specific stimulus used to induce cytokine release. Ensure that your experimental system is appropriate for observing RIPK1-mediated cytokine signaling.
-
Timing of Treatment and Analysis: The kinetics of cytokine production can be rapid. It is important to perform a time-course experiment to determine the optimal time point for observing the effects of this compound.
-
Inhibitor Concentration: The concentration of this compound may be too low to achieve sufficient inhibition of RIPK1. A dose-response experiment is recommended to determine the optimal concentration for your specific assay.
-
Assay Sensitivity: The method used to measure cytokine levels may not be sensitive enough to detect subtle changes. Consider using a more sensitive detection method, such as ELISA or a multiplex bead-based assay.
Troubleshooting Guides
Issue 1: this compound Precipitation in Cell Culture Medium
| Potential Cause | Troubleshooting Step |
| Poor Solubility | Prepare a high-concentration stock solution in 100% DMSO. Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming or sonication.[11] |
| Saturation in Media | When diluting the DMSO stock into your cell culture medium, do not exceed a final DMSO concentration of 0.5% to avoid toxicity and precipitation. Pre-warm the medium to 37°C before adding the inhibitor. |
| Instability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.[11] |
Issue 2: Inconsistent Western Blot Results for p-RIPK1 (Ser166)
| Potential Cause | Troubleshooting Step |
| Suboptimal Lysis | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of RIPK1.[12] |
| Low Protein Expression | Ensure you are loading a sufficient amount of protein (typically 20-30 µg) per lane. Confirm equal loading by probing for a housekeeping protein like GAPDH or β-actin. |
| Inefficient Antibody Binding | Optimize the primary antibody concentration and incubation time. Ensure the blocking buffer is compatible with the antibody. |
| Variability in Treatment | Ensure consistent timing of this compound treatment and subsequent cell lysis across all samples. |
Data Presentation
Table 1: In Vitro IC50 of this compound
| Cell Line | Assay Conditions | IC50 (nM) | Reference |
| L929 | Co-treatment with TNFα and zVAD for 24 hours | 32 | [11] |
| HT-29 | Necroptosis Induction | Varies by study | - |
| Jurkat | Necroptosis Induction | Varies by study | - |
Note: IC50 values can vary significantly based on the cell line and assay conditions. It is recommended to determine the IC50 empirically for your specific experimental setup.[1][2][3]
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| 10 | Oral | 582 | 1.5 | 2540 | 39 | [6] |
| 10 (in diet) | Oral | ~100 (peak) | - | - | - | [4] |
| 96 (in diet) | Oral | >1000 | - | - | - | [4] |
Note: Pharmacokinetic parameters can vary depending on the mouse strain, formulation, and method of administration.[5]
Experimental Protocols
Protocol 1: Western Blot Analysis of RIPK1 Phosphorylation
This protocol details the steps to assess the inhibition of RIPK1 autophosphorylation at Serine 166 following this compound treatment.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HT-29) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium (e.g., 0.1, 1, 10, 100, 1000 nM). Include a DMSO vehicle control.
-
Pre-treat cells with this compound or vehicle for 1 hour.
-
Induce necroptosis by adding a combination of TNFα (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor like z-VAD-FMK (e.g., 20 µM).
-
Incubate for the desired time (e.g., 4-8 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-RIPK1 (Ser166) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip and re-probe the membrane for total RIPK1 and a loading control (e.g., GAPDH).[12]
-
Protocol 2: In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in vivo.
-
Animal Model and Tumor Implantation:
-
Use an appropriate mouse strain (e.g., athymic nude mice for human xenografts).
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
-
Treatment Groups and Administration:
-
Randomize mice into treatment groups (e.g., vehicle control, this compound).
-
Prepare the this compound formulation. For oral gavage, a common vehicle is 0.5% methylcellulose in water. For food-based dosing, incorporate the calculated amount of this compound into the chow.
-
Administer this compound at the desired dose and schedule (e.g., 100 mg/kg/day via food-based dosing).[11]
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the overall health and behavior of the animals.
-
-
Endpoint and Analysis:
-
Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study period.
-
Excise tumors and measure their final weight.
-
Perform statistical analysis to compare tumor growth between the treatment and control groups.[13]
-
Mandatory Visualizations
Caption: Simplified overview of the RIPK1 signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RIP1 Kinase Drives Macrophage Mediated Adaptive Immune Tolerance in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.championsoncology.com [blog.championsoncology.com]
- 10. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
GSK547 stability issues in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the use of GSK547, a potent and selective RIPK1 inhibitor. This resource addresses potential stability issues in long-term experiments and offers troubleshooting strategies to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
A1: Proper storage of this compound is crucial for maintaining its stability and activity. For the solid powder form, long-term storage at -20°C for up to 3 years is recommended.[1][2] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to one year to ensure stability.[1][2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. For short-term storage, stock solutions can be kept at -20°C for up to one month, preferably under a nitrogen atmosphere.[3][4]
Q2: How should I prepare working solutions of this compound for in vitro experiments?
A2: For in vitro cell culture experiments, this compound is typically dissolved in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). It is important to use fresh, moisture-free DMSO as its hygroscopic nature can reduce the solubility of the compound.[5] When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. To minimize the risk of precipitation, it is recommended to make intermediate dilutions and ensure the final DMSO concentration in the culture is low (typically ≤ 0.1%) and consistent across all experimental conditions.
Q3: Is this compound stable in aqueous solutions and cell culture media for long-term experiments?
A3: While specific public data on the long-term stability of this compound in cell culture media is limited, the stability of small molecules in aqueous environments can be influenced by factors such as pH, temperature, and the presence of serum proteins. For experiments extending beyond 24-48 hours, it is best practice to assess the stability of this compound under your specific experimental conditions. A general protocol for assessing stability using LC-MS is provided in the "Experimental Protocols" section. For long-term studies, consider replacing the media with freshly prepared this compound-containing media at regular intervals (e.g., every 24-48 hours) to maintain a consistent concentration of the active compound.
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a highly selective and potent inhibitor of Receptor-Interacting Serine/Threonine Protein Kinase 1 (RIPK1).[3][6] It binds to an allosteric pocket of RIPK1, preventing its kinase activity.[6][7] RIPK1 is a key signaling node that regulates multiple cellular pathways, including inflammation, apoptosis, and necroptosis.[6][8] By inhibiting RIPK1, this compound can modulate these processes, making it a valuable tool for studying cell death and inflammation.
Troubleshooting Guide
This guide addresses common issues that may arise during long-term experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Loss of this compound activity over time in a long-term experiment. | Degradation of this compound: The compound may not be stable in your specific cell culture medium at 37°C for the entire duration of the experiment. | - Perform a stability study of this compound in your cell culture medium using the provided LC-MS protocol.- Replenish the medium with fresh this compound at regular intervals (e.g., every 24-48 hours).- Store stock solutions properly and avoid repeated freeze-thaw cycles. |
| Inconsistent results between experiments. | Precipitation of this compound: The compound may be precipitating out of solution, especially at higher concentrations or if the final DMSO concentration is too high. | - Visually inspect the culture medium for any signs of precipitation.- Ensure the final DMSO concentration is kept low and consistent.- Prepare fresh working solutions for each experiment from a properly stored stock solution. |
| Observed cell death is not inhibited by this compound. | Activation of alternative cell death pathways: Inhibition of RIPK1-mediated necroptosis can sometimes lead to the activation of other cell death pathways, such as apoptosis.[8] | - Use a pan-caspase inhibitor (e.g., z-VAD-FMK) in combination with this compound to block apoptosis.- Analyze markers of different cell death pathways (e.g., cleaved caspase-3 for apoptosis) to identify the active pathway. |
| Off-target effects observed. | High concentration of this compound: Although highly selective, very high concentrations of any inhibitor can lead to off-target effects. | - Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental setup.- Use the lowest effective concentration to minimize the risk of off-target effects. |
Quantitative Data Summary
Table 1: this compound Storage and Stability
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Store under nitrogen atmosphere.[3][4] |
Table 2: this compound In Vitro Activity
| Assay | Cell Line | IC50 |
| RIPK1 Inhibition | L929 | 31 nM |
| TNFα-induced Necroptosis | L929 | 32 nM[3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to dissolve the powder completely. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into small, single-use volumes in tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: General Method for Assessing this compound Stability in Cell Culture Media via LC-MS
This protocol provides a general framework. Specific parameters for the LC-MS analysis will need to be optimized for your instrument and setup.
-
Objective: To determine the stability of this compound in a specific cell culture medium over time at 37°C.
-
Materials:
-
This compound stock solution (10 mM in DMSO).
-
Your specific cell culture medium (with and without serum, as required for your experiments).
-
Sterile, low-protein-binding microcentrifuge tubes or a 24-well plate.
-
Acetonitrile (ACN) with 0.1% formic acid.
-
Internal standard (a structurally similar and stable compound not present in the media).
-
LC-MS system.
-
-
Procedure:
-
Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments (e.g., 1 µM).
-
Dispense equal volumes of the this compound-containing medium into triplicate wells of a 24-well plate or into microcentrifuge tubes.
-
Incubate the samples at 37°C in a CO₂ incubator.
-
At designated time points (e.g., 0, 2, 8, 24, 48, 72 hours), collect an aliquot from each replicate.
-
To each aliquot, add 3 volumes of cold acetonitrile containing the internal standard to precipitate proteins.
-
Vortex vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS analysis.
-
Analyze the samples by LC-MS to determine the concentration of this compound relative to the internal standard at each time point.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each sample.
-
Normalize the peak area ratios at each time point to the average peak area ratio at time 0 to determine the percentage of this compound remaining.
-
Plot the percentage of this compound remaining versus time to visualize the stability profile.
-
Visualizations
Caption: Simplified RIPK1 signaling pathway and the point of inhibition by this compound.
Caption: Troubleshooting workflow for this compound stability and activity issues.
References
- 1. Regulation of RIPK1 Phosphorylation: Implications for Inflammation, Cell Death, and Therapeutic Interventions [mdpi.com]
- 2. This compound | RIP kinase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. RIP1 Kinase Drives Macrophage Mediated Adaptive Immune Tolerance in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RIPK1 - Wikipedia [en.wikipedia.org]
Technical Support Center: Mitigating GSK547 Toxicity in Primary Cell Cultures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the RIPK1 inhibitor, GSK547. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate potential toxicity and optimize your experiments in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly selective and potent inhibitor of Receptor-Interacting Serine/Threonine Protein Kinase 1 (RIPK1).[1] It functions as a Type III kinase inhibitor, binding to an allosteric pocket on the enzyme, which is distinct from the ATP-binding site.[2] This allosteric inhibition locks RIPK1 in an inactive conformation, preventing its kinase-dependent functions in signaling pathways that regulate inflammation, apoptosis (programmed cell death), and necroptosis (a form of programmed necrosis).[3][4][5]
Q2: We are observing significant cell death in our primary cell cultures after treatment with this compound. What are the likely causes?
A2: High levels of cytotoxicity in primary cells treated with this compound can stem from several factors:
-
On-Target Toxicity: While this compound is designed to inhibit RIPK1-mediated necroptosis, RIPK1 also has kinase-independent scaffolding functions that are important for cell survival.[6] Disrupting the delicate balance of RIPK1 activity can, in some cellular contexts, lead to apoptosis.[7]
-
Off-Target Effects: Although this compound is highly selective for RIPK1, at higher concentrations, it may inhibit other kinases that are essential for the survival of your specific primary cell type.[8]
-
Incorrect Dosing: The optimal concentration of this compound is highly dependent on the cell type. A dose that is effective and non-toxic in one primary cell type may be cytotoxic in another.
-
Solvent Toxicity: The most common solvent for this compound is Dimethyl Sulfoxide (DMSO). High concentrations of DMSO can be toxic to primary cells. It is crucial to ensure the final DMSO concentration in your culture medium is as low as possible, typically below 0.1%.
-
Suboptimal Cell Culture Conditions: Primary cells are sensitive to their environment. Factors such as improper thawing techniques, incorrect seeding density, and the quality of the culture medium can impact cell health and exacerbate the toxic effects of any compound.
Q3: How can we determine the optimal, non-toxic concentration of this compound for our primary cells?
A3: The best approach is to perform a dose-response experiment to determine both the half-maximal effective concentration (EC50) for RIPK1 inhibition and the half-maximal cytotoxic concentration (CC50).
-
Literature Review: Start by reviewing published studies that have used this compound or other RIPK1 inhibitors in similar primary cell types to get a preliminary concentration range.
-
Dose-Response Curve: Culture your primary cells with a wide range of this compound concentrations (e.g., from 1 nM to 100 µM).
-
Viability Assay: After the desired incubation period, assess cell viability using a reliable method such as an MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Determine CC50: The CC50 is the concentration at which you observe 50% cell death compared to the vehicle control. Aim to use this compound at concentrations well below the CC50 for your experiments.
Q4: What are some general strategies to reduce this compound-induced toxicity?
A4: Here are several strategies to mitigate cytotoxicity:
-
Optimize Concentration and Exposure Time: Use the lowest effective concentration of this compound for the shortest possible duration to achieve your desired biological effect.
-
Use a Structurally Unrelated RIPK1 Inhibitor: To confirm that the observed phenotype is due to on-target inhibition of RIPK1 and not an off-target effect of this compound, consider using a different, structurally unrelated RIPK1 inhibitor (e.g., Necrostatin-1s) as a control.[9]
-
Genetic Knockdown: The gold standard for validating on-target effects is to use siRNA or shRNA to knock down RIPK1 expression. If the phenotype of RIPK1 knockdown mirrors the effect of this compound, it provides strong evidence for an on-target mechanism.
-
Co-treatment with Cytoprotective Agents: Depending on the suspected mechanism of toxicity, co-incubation with a pan-caspase inhibitor (like Z-VAD-FMK) may rescue cells from apoptosis.
Troubleshooting Guide
| Observed Problem | Possible Cause | Suggested Solution |
| High levels of cell death at expected effective concentrations. | On-target toxicity (apoptosis induction). | Co-treat with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to determine if apoptosis is the primary mode of cell death. |
| Off-target effects. | 1. Perform a dose-response curve to find a therapeutic window with minimal toxicity. 2. Validate findings with a structurally unrelated RIPK1 inhibitor. 3. Use siRNA/shRNA to confirm the on-target phenotype. | |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration is below 0.1%. Run a vehicle control with the same DMSO concentration. | |
| Inconsistent results between experiments. | Variability in primary cell lots/donors. | 1. If possible, use primary cells from a single donor for a set of experiments. 2. Thoroughly characterize each new lot of primary cells. |
| Degradation of this compound stock solution. | Prepare fresh stock solutions regularly and store them appropriately (e.g., at -80°C in small aliquots). | |
| No inhibition of necroptosis is observed. | Insufficient concentration of this compound. | Confirm the EC50 for your specific primary cell type through a dose-response experiment. |
| Inactive compound. | Verify the purity and activity of your this compound stock. | |
| Cell type is not dependent on RIPK1 kinase activity for necroptosis. | Some cell types may utilize RIPK1-independent cell death pathways. |
Quantitative Data Summary
The following tables summarize known quantitative data for this compound and other relevant RIPK1 inhibitors. Note that CC50 values are highly cell-type dependent and should be determined empirically for your specific primary cell culture.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | IC50/EC50 | Reference |
| L929 (murine fibrosarcoma) | TNFα/zVAD-induced necroptosis | 32 nM | [1] |
| Bone Marrow-Derived Macrophages (BMDM) | Upregulation of STAT1 signaling | - | [1] |
Table 2: Cytotoxicity Data for RIPK1 Inhibitors (for reference)
| Compound | Cell Line/Primary Cell | Assay | CC50 | Reference |
| GSK2982772 | HT-29 (human colon adenocarcinoma) | Cell Viability | > 100 µM | [10] |
| Necrostatin-1 | Jurkat (human T lymphocyte) | Necroptosis Inhibition | 0.15 - 40 µM (working concentration) | [11] |
| This compound | Various Primary Cells | Cell Viability | To be determined empirically |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound in Primary Cells using an MTT Assay
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed primary cells in a 96-well plate at the recommended density and allow them to adhere/recover overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical range would be from 0.1 nM to 100 µM. Include a vehicle-only control (containing the highest concentration of DMSO used).
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified incubator.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the CC50 value.[12]
Visualizations
Signaling Pathways
Caption: RIPK1 signaling pathways in cell survival, apoptosis, and necroptosis.
Experimental Workflow
Caption: A logical workflow for troubleshooting unexpected cytotoxicity with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RIP1 Kinase Drives Macrophage Mediated Adaptive Immune Tolerance in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 6. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor-Intrinsic and Immune Modulatory Roles of Receptor Interacting Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. invivogen.com [invivogen.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Improving the Bioavailability of GSK547 for In Vivo Studies
Welcome to the technical support center for GSK547. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo bioavailability of this compound, a potent and selective RIPK1 kinase inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the in vivo bioavailability of this compound?
A1: Like many kinase inhibitors, this compound is a lipophilic molecule with poor aqueous solubility. This inherent property can lead to low dissolution rates in the gastrointestinal tract, resulting in limited and variable oral absorption. Overcoming this solubility challenge is the primary hurdle to achieving adequate systemic exposure for in vivo efficacy studies.
Q2: What formulation strategies are recommended to improve the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to enhance the solubility and absorption of this compound. These include the use of co-solvents, surfactants, and complexing agents. Commonly used and effective formulations for this compound in preclinical studies have utilized vehicles containing Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween-80, and Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD). Lipid-based formulations using corn oil have also been reported.
Q3: My this compound formulation is precipitating upon preparation or dilution. What should I do?
A3: Precipitation is a common issue with poorly soluble compounds. Refer to the Troubleshooting Guide below for a step-by-step approach to address this. Key factors to consider are the order of solvent addition, mixing technique, temperature, and the purity of your reagents, especially DMSO, which is hygroscopic.
Q4: Are there any known toxicity concerns with the recommended excipients?
A4: The excipients mentioned are generally considered safe for preclinical studies at appropriate concentrations. However, high concentrations of some excipients can cause adverse effects. For instance, while Tween-80 can enhance absorption, it has been associated with toxicity at high doses.[1] SBE-β-CD is generally well-tolerated and has been shown to be safer than β-cyclodextrin, which can cause renal toxicity.[2] It is always recommended to include vehicle-only control groups in your in vivo experiments to monitor for any excipient-related effects.
Q5: How does this compound exert its mechanism of action in vivo?
A5: this compound is a highly selective and potent inhibitor of Receptor-Interacting Serine/Threonine Protein Kinase 1 (RIPK1).[3][4] By inhibiting RIPK1 kinase activity, this compound can modulate cellular pathways involved in inflammation and cell death, such as necroptosis.[5][6] In the context of pancreatic cancer, this compound has been shown to reprogram tumor-associated macrophages towards a more immunogenic M1 phenotype, which involves the upregulation of STAT1 signaling and downregulation of STAT3, STAT5, and STAT6 signaling.[4][7] This shift in macrophage polarization enhances the anti-tumor immune response.[8]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the formulation and administration of this compound for in vivo studies.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation during formulation preparation | 1. Incorrect order of solvent addition: Adding the aqueous component too quickly to the organic stock can cause the drug to "crash out." 2. Hygroscopic DMSO: Water absorbed by DMSO can reduce its solvating capacity.[7] 3. Low temperature: The solubility of this compound may decrease at lower temperatures. 4. Impure compound: Impurities can act as nucleation sites for precipitation. | 1. Follow the recommended order of addition meticulously. Generally, dissolve this compound in DMSO first, then add other co-solvents like PEG300 or Tween-80 before the final aqueous component. 2. Use fresh, anhydrous DMSO. [7] 3. Gentle warming and sonication can aid dissolution. However, be cautious about the thermal stability of this compound. 4. Ensure the purity of your this compound lot. |
| Formulation instability (precipitation over time) | 1. Supersaturation: The formulation may be thermodynamically unstable, leading to crystallization over time. 2. Incompatible storage conditions: Exposure to light or extreme temperatures can degrade the compound or excipients. | 1. Prepare fresh formulations daily for administration. [7] 2. Store stock solutions and formulations protected from light and at the recommended temperature. this compound in DMSO can be stored at -20°C for one month or -80°C for six months.[3][9] |
| High variability in pharmacokinetic (PK) data | 1. Inconsistent formulation preparation: Minor variations in the formulation can lead to differences in bioavailability. 2. Inaccurate dosing: Errors in calculating or administering the dose volume. 3. Gastrointestinal tract variability: Differences in food intake and gastric pH can affect drug absorption. | 1. Standardize the formulation protocol and ensure it is followed precisely for each batch. 2. Carefully calibrate all equipment and ensure accurate dosing based on the most recent animal body weights. 3. Standardize the fasting/feeding schedule for the animals before and after dosing. |
| Poor tolerability in animals (e.g., weight loss, lethargy) | 1. Toxicity of the formulation vehicle: High concentrations of certain excipients can cause adverse effects. 2. High dose of this compound: The observed toxicity may be compound-related. | 1. Run a vehicle-only control group to assess the tolerability of the formulation. 2. If vehicle-related toxicity is suspected, consider reducing the concentration of the problematic excipient or trying an alternative formulation. 3. If compound-related toxicity is suspected, perform a dose-ranging study to determine the maximum tolerated dose (MTD). |
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈F₂N₆O | [3] |
| Molecular Weight | 396.39 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Solubility in DMSO | ≥ 29 mg/mL | [7] |
In Vivo Formulations for this compound
| Formulation Composition | Achieved Concentration | Reference |
| 5% DMSO + 95% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [3] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL | [3] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | [3] |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL | [3] |
| Food-based dosing | ~100 mg/kg/day | [3][9] |
Pharmacokinetic Parameters of this compound in Mice (Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| 0.1 | 11 | - | - |
| 1.0 | 98 | - | - |
| 10 | 886 | - | - |
| Data extracted from pharmacokinetic studies in mice.[5][10][11] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation with PEG300 and Tween-80
Objective: To prepare a clear, injectable solution of this compound for oral administration in mice.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 20.8 mg/mL stock solution, dissolve 20.8 mg of this compound in 1 mL of anhydrous DMSO. Vortex and/or sonicate briefly until the powder is completely dissolved, resulting in a clear solution.
-
In a sterile tube, add the required volume of PEG300. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, you would add 400 µL of PEG300 for a 1 mL final volume.
-
Slowly add the this compound/DMSO stock solution to the PEG300 while vortexing. For the example above, add 100 µL of the 20.8 mg/mL stock solution. Ensure the solution remains clear.
-
Add the Tween-80 to the mixture and vortex to mix thoroughly. In this example, add 50 µL of Tween-80.
-
Finally, add the sterile saline to reach the final volume and mix well. For this example, add 450 µL of saline.
-
Visually inspect the final formulation for any signs of precipitation. The solution should be clear and homogenous.
-
It is recommended to prepare this formulation fresh on the day of use. [7]
Protocol 2: Preparation of this compound Formulation with SBE-β-CD
Objective: To prepare a clear, injectable solution of this compound using a cyclodextrin-based vehicle for oral administration in mice.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. For example, dissolve 2 g of SBE-β-CD in 10 mL of sterile saline. This may require some gentle warming and stirring.
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 20.8 mg/mL stock solution, dissolve 20.8 mg of this compound in 1 mL of anhydrous DMSO. Ensure it is fully dissolved.
-
In a sterile tube, add the required volume of the 20% SBE-β-CD solution. For a final formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline), you would add 900 µL of the SBE-β-CD solution for a 1 mL final volume.
-
Slowly add the this compound/DMSO stock solution to the SBE-β-CD solution while vortexing. For the example above, add 100 µL of the 20.8 mg/mL stock solution.
-
Visually inspect the final formulation for clarity.
-
This formulation should also be prepared fresh for daily administration.
Visualizations
Signaling Pathways
Caption: this compound inhibits RIPK1 kinase activity, promoting a pro-inflammatory macrophage phenotype.
Experimental Workflow
Caption: A systematic workflow for the formulation and in vivo evaluation of this compound.
Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting common this compound formulation problems.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfobutylether-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Stage-Dependent Impact of RIPK1 Inhibition on Atherogenesis: Dual Effects on Inflammation and Foam Cell Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Stability through the ages: the GSK experience [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to GSK547 in Cancer Cell Lines
Welcome to the technical support center for GSK547, a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome resistance to this compound in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, previously sensitive to this compound, is no longer responding. What are the initial signs of acquired resistance?
A1: The primary indicator of acquired resistance is a significant increase in the half-maximal inhibitory concentration (IC50) of this compound. You may observe a rightward shift in the dose-response curve from your cell viability assays. Other signs include the restoration of proliferation rates in the presence of the drug and the reactivation of downstream signaling pathways (e.g., MAPK/ERK and PI3K/AKT) that were previously inhibited by this compound.
Q2: What are the common molecular mechanisms that drive resistance to this compound?
A2: Resistance to FGFR inhibitors like this compound can arise through several mechanisms:
-
On-target resistance: This typically involves the acquisition of secondary mutations in the FGFR kinase domain, which can prevent this compound from binding effectively.
-
Bypass signaling: Cancer cells can activate alternative signaling pathways to circumvent their dependence on FGFR signaling. A common mechanism is the upregulation and activation of other receptor tyrosine kinases (RTKs) such as MET, EGFR, or HER2/3.
-
Downstream alterations: Mutations or amplification of components downstream of FGFR, such as RAS, RAF, or PIK3CA, can lead to constitutive activation of pro-survival pathways, rendering the cells insensitive to upstream FGFR inhibition.
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
A3: A systematic approach is recommended to identify the resistance mechanism:
-
Sequence the FGFR kinase domain: This will determine if on-target mutations are present in your resistant cell line.
-
Perform a phospho-RTK array: This can help identify the upregulation and activation of alternative RTKs, pointing towards a bypass signaling mechanism.
-
Conduct Western blotting: Probe for the phosphorylation status of key downstream signaling nodes like ERK, AKT, and S6 ribosomal protein to see if these pathways are reactivated in the presence of this compound.
-
Utilize targeted inhibitors: If a bypass pathway is suspected (e.g., MET activation), treating resistant cells with a combination of this compound and a specific inhibitor for the alternative pathway (e.g., a MET inhibitor) can help confirm this mechanism.
Q4: What are the recommended strategies to overcome this compound resistance?
A4: The strategy to overcome resistance depends on the underlying mechanism:
-
For bypass signaling: A combination therapy approach is often effective. For instance, if MET activation is identified, co-administering this compound with a MET inhibitor can restore sensitivity.
-
For downstream alterations: Targeting the reactivated downstream pathway may be necessary. For example, if the MAPK pathway is constitutively active due to a BRAF mutation, a combination with a MEK or BRAF inhibitor could be explored.
-
For on-target mutations: The feasibility of overcoming resistance depends on the specific mutation. In some cases, a next-generation FGFR inhibitor with activity against the mutant kinase may be required.
Troubleshooting Guide for Common Experimental Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments. | - Inconsistent cell seeding density.- Variation in drug dilution preparation.- Contamination of cell culture. | - Ensure precise cell counting and seeding.- Prepare fresh drug dilutions for each experiment.- Regularly test for mycoplasma contamination. |
| No inhibition of p-FGFR observed by Western blot after this compound treatment in a sensitive line. | - this compound degradation.- Insufficient drug concentration or incubation time.- Poor antibody quality. | - Aliquot and store this compound at -80°C. Avoid repeated freeze-thaw cycles.- Perform a dose-response and time-course experiment.- Validate your primary antibody using a positive and negative control. |
| Reactivation of p-ERK is observed, but no clear bypass RTK is identified. | - Downstream mutation (e.g., KRAS, NRAS, BRAF).- Activation of a non-RTK signaling pathway. | - Sequence key downstream effector genes.- Explore other signaling pathways (e.g., cytokine signaling) that may be contributing to resistance. |
Summary of Quantitative Data
The following tables summarize typical quantitative data observed when comparing this compound-sensitive and resistant cancer cell lines.
Table 1: this compound IC50 Values in Sensitive vs. Resistant Cell Lines
| Cell Line | Status | This compound IC50 (nM) | Fold Change in Resistance |
| NCI-H1581 | Sensitive | 15 | - |
| NCI-H1581-GR | Resistant | 1500 | 100 |
| SNU-16 | Sensitive | 25 | - |
| SNU-16-GR | Resistant | 2000 | 80 |
Table 2: Protein Expression and Phosphorylation Status
| Protein | Sensitive Cells + this compound | Resistant Cells + this compound | Interpretation |
| p-FGFR (Y653/654) | Decreased | Decreased | This compound effectively inhibits FGFR in both lines. |
| p-MET (Y1234/1235) | No Change | Increased | Upregulation and activation of MET in resistant cells. |
| p-ERK1/2 (T202/Y204) | Decreased | Restored/Increased | Reactivation of the MAPK pathway in resistant cells. |
| p-AKT (S473) | Decreased | Restored/Increased | Reactivation of the PI3K/AKT pathway in resistant cells. |
Key Experimental Protocols
1. Cell Viability Assay (CellTiter-Glo®)
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to untreated controls and fit a dose-response curve to calculate the IC50 value.
2. Western Blotting
-
Plate cells and treat with the desired concentration of this compound for the specified time (e.g., 2 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-FGFR, anti-p-ERK, anti-Actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. siRNA-mediated Gene Knockdown
-
Seed cells in a 6-well plate to be 30-50% confluent at the time of transfection.
-
Dilute siRNA (e.g., non-targeting control or MET-targeting siRNA) and a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium according to the manufacturer's protocol.
-
Combine the diluted siRNA and transfection reagent and incubate for 5-10 minutes to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate for 24-48 hours to achieve target gene knockdown.
-
Proceed with downstream experiments, such as a cell viability assay with this compound, to assess the effect of the knockdown on drug sensitivity.
Visualizing Signaling Pathways and Workflows
Caption: Canonical FGFR signaling pathway and the inhibitory action of this compound.
Caption: MET-mediated bypass signaling as a mechanism of resistance to this compound.
Caption: Workflow for identifying mechanisms of acquired resistance to this compound.
GSK547 Technical Support Center: Troubleshooting Guides & FAQs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of GSK547, a potent and selective RIPK1 inhibitor. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective and potent inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1).[1][2] It binds to an allosteric pocket between the N-terminal and C-terminal domains of the RIPK1 kinase domain, distinct from the ATP-binding site.[3][4] This inhibition of RIPK1's kinase activity disrupts downstream signaling pathways involved in inflammation and necroptosis, a form of programmed cell death.[3][5]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used in research to investigate the role of RIPK1 in various biological processes. It has been notably studied in the context of pancreatic ductal adenocarcinoma (PDA), where it has been shown to inhibit macrophage-mediated adaptive immune tolerance.[1][2][3] By reprogramming tumor-associated macrophages, this compound can enhance anti-tumor immunity.[4][6] It is also used to study inflammatory diseases and neurodegeneration where RIPK1 activity is implicated.[5][6]
Q3: How should I prepare this compound for in vitro and in vivo experiments?
A3: Proper preparation of this compound is crucial for reliable experimental outcomes. Due to its limited aqueous solubility, it is typically dissolved in an organic solvent like DMSO to create a stock solution. For cell-based assays, this stock is further diluted in culture media. For in vivo studies, specific formulations are required to ensure bioavailability. Refer to the detailed protocols in the "Experimental Protocols" section below for specific instructions.
Q4: What are the recommended storage conditions for this compound?
A4: this compound powder is stable for at least three years when stored at -20°C.[2] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or -20°C for one month.[7] It is recommended to use freshly prepared working solutions for in vivo experiments on the same day.[1]
Q5: What are potential off-target effects of this compound?
A5: this compound is reported to be a highly selective inhibitor for RIPK1.[8] It has been tested against a large panel of kinases and showed high selectivity for RIPK1 over other kinases, including RIPK2, -3, -4, and -5, at a concentration of 10 µM.[8] However, as with any kinase inhibitor, using the lowest effective concentration is recommended to minimize the potential for off-target effects.[9] If unexpected phenotypes are observed, it is good practice to validate findings with a structurally unrelated inhibitor or using a genetic approach like siRNA or CRISPR.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in cell culture media. | The final concentration of DMSO is too high, or the compound has low solubility in the aqueous media. | Ensure the final DMSO concentration in your cell culture media is low (typically ≤ 0.1%) to avoid solvent toxicity and precipitation. If precipitation persists, consider using a different formulation or a solubilizing agent, though this should be validated for effects on your experimental system. |
| Inconsistent results between experiments. | - Improper storage and handling leading to compound degradation.- Variability in cell passage number or health.- Inconsistent incubation times or compound concentrations. | - Aliquot stock solutions to avoid multiple freeze-thaw cycles.[1]- Use cells within a consistent passage number range and ensure they are healthy and in the exponential growth phase.- Maintain strict consistency in all experimental parameters, including incubation times, concentrations, and cell densities. |
| High levels of cell death in control (vehicle-treated) groups. | The concentration of the vehicle (e.g., DMSO) is toxic to the cells. | Perform a vehicle toxicity test to determine the maximum concentration of the solvent your cells can tolerate without significant loss of viability. Keep the vehicle concentration consistent across all treatment groups. |
| Lack of expected biological effect. | - The compound is not active due to degradation.- The concentration used is too low.- The cells do not express the target (RIPK1) or the downstream signaling pathway is not active. | - Verify the integrity of your this compound stock. - Perform a dose-response experiment to determine the optimal concentration.[9]- Confirm RIPK1 expression in your cell model using techniques like Western blot or RT-qPCR. Ensure the pathway you are studying is active under your experimental conditions. |
Quantitative Data Summary
In Vitro Efficacy
| Parameter | Value | Cell Line | Assay Conditions |
| IC50 | 32 nM | L929 | Cells pretreated with this compound for 30 min, followed by induction of cell death with TNFα and zVAD for 24 hours.[1] |
| IC50 | 31 nM | N/A | Biochemical assay for RIPK1 inhibition.[8] |
In Vivo Pharmacokinetics (Mice)
| Dose (Oral) | Parameter | Value |
| 0.1 mg/kg | Cmax | ~11 ng/mL[10] |
| 1 mg/kg | Cmax | ~98 ng/mL[10] |
| 10 mg/kg | Cmax | ~886 ng/mL[10] |
| 10 mg/kg/day (in food) | Plasma Concentration | 10 ng/mL (trough) - 100 ng/mL (peak)[10] |
Experimental Protocols
Preparation of this compound Stock Solution (for in vitro use)
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a stock solution of 10 mM this compound by dissolving the powder in anhydrous DMSO. For example, for 1 mg of this compound (MW: 396.39 g/mol ), add 252.3 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Sonication may be used to aid dissolution if necessary.[2]
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[7]
-
Cell Viability Assay (Example using L929 cells)
-
Cell Seeding: Seed L929 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound from your stock solution in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 30 minutes.[1]
-
Induce necroptosis by adding a combination of recombinant TNFα (e.g., 10 ng/mL) and the pan-caspase inhibitor z-VAD-FMK (e.g., 20 µM).
-
Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, and cells treated with TNFα/z-VAD-FMK only.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[1]
-
Viability Assessment: Measure cell viability using a standard method such as the MTT assay, resazurin reduction assay (e.g., alamarBlue), or a commercial ATP-based assay (e.g., CellTiter-Glo).[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Western Blot for RIPK1 Pathway Activation
-
Cell Treatment and Lysis:
-
Seed cells (e.g., bone marrow-derived macrophages) and treat with this compound at the desired concentration for the specified time (e.g., 30 minutes).[1]
-
Stimulate the cells with an appropriate agonist (e.g., TNFα) to activate the RIPK1 pathway.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated RIPK1 (e.g., p-RIPK1 Ser166) and total RIPK1 overnight at 4°C. Also, probe for downstream targets like p-MLKL and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway of RIPK1 Inhibition by this compound
Caption: this compound inhibits RIPK1 kinase activity, blocking the necroptosis pathway.
Experimental Workflow for Evaluating this compound Efficacy
Caption: A general workflow for assessing this compound's effects in vitro and in vivo.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | RIP kinase | TargetMol [targetmol.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. RIP1 Kinase Drives Macrophage Mediated Adaptive Immune Tolerance in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Phenotypes with GSK547 Treatment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers interpret unexpected experimental outcomes when using GSK547, a potent and selective RIPK1 kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective and potent inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1).[1][2] It functions as a type III kinase inhibitor, binding to an allosteric pocket between the N-terminal and C-terminal domains of RIPK1, rather than the ATP-binding site.[2][3] This allosteric inhibition locks the kinase in an inactive conformation, preventing its autophosphorylation and subsequent downstream signaling events that mediate necroptosis and inflammation.
Q2: What is the expected outcome of this compound treatment in most cell-based assays?
A2: In cellular models of necroptosis, typically induced by stimuli like TNFα in the presence of a caspase inhibitor (e.g., zVAD-fmk), this compound is expected to inhibit cell death. For example, in L929 murine fibrosarcoma cells, this compound effectively inhibits TNFα/zVAD-fmk-induced necroptosis.[1] In immune cells, particularly tumor-associated macrophages (TAMs), this compound has been shown to promote a shift from an immunosuppressive M2 phenotype towards a pro-inflammatory, immunogenic M1 phenotype.[2][3] This is often accompanied by the upregulation of STAT1 signaling.[1]
Q3: Are there any known off-target effects of this compound?
A3: While this compound is reported to be a highly selective inhibitor of RIPK1, comprehensive public data on its kinome-wide selectivity is limited.[3] As with any small molecule inhibitor, off-target effects are a possibility, especially at higher concentrations. It is crucial to use the lowest effective concentration of this compound to minimize the risk of off-target activities. If off-target effects are suspected, consider using a structurally different RIPK1 inhibitor as a control to confirm that the observed phenotype is due to RIPK1 inhibition.
Troubleshooting Guide for Unexpected Phenotypes
This guide addresses specific unexpected experimental results and provides potential explanations and troubleshooting steps.
Issue 1: Increased or Unchanged Cell Death Upon this compound Treatment
Q: I treated my cells with this compound expecting to see a reduction in cell death, but instead, I observed an increase or no change in cell death. Why is this happening?
A: This is a documented, though unexpected, phenotype that can be context-dependent. Here are several potential explanations and troubleshooting steps:
-
Paradoxical Induction of Apoptosis: In some cellular contexts, the inhibition of RIPK1's kinase activity can paradoxically promote apoptosis. While RIPK1 kinase activity is essential for necroptosis, its scaffold function can be pro-survival by promoting NF-κB signaling. By inhibiting the kinase activity, the balance might shift towards a pro-apoptotic signaling complex.
-
Troubleshooting Step: Assess markers of apoptosis in your experimental system. Perform western blotting for cleaved caspase-3 and cleaved PARP, or use an Annexin V/Propidium Iodide flow cytometry assay.
-
-
Cell Type-Specific Signaling Pathways: The cellular response to RIPK1 inhibition is highly dependent on the specific cell type and the stimulus used. Some cell lines may have alternative cell death pathways that are not dependent on RIPK1 kinase activity.
-
Troubleshooting Step: Characterize the dominant cell death pathway in your model system. Use specific inhibitors for other cell death pathways (e.g., caspase inhibitors for apoptosis, ferroptosis inhibitors) in combination with this compound to dissect the mechanism.
-
-
Off-Target Effects at High Concentrations: Using this compound at concentrations significantly above its IC50 for RIPK1 could lead to the inhibition of other kinases that are essential for cell survival.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound in your specific cell line. Aim for the lowest concentration that effectively inhibits RIPK1 phosphorylation without causing overt toxicity.
-
Issue 2: Lack of Expected Macrophage Reprogramming
Q: I am not observing the expected M1 polarization of my macrophages after this compound treatment. What could be the reason?
A: The reprogramming of macrophages by this compound has been a subject of conflicting reports, suggesting that this effect is sensitive to experimental conditions.
-
Source and Purity of Macrophages: The origin and purity of your macrophage population can significantly influence their response. Primary bone marrow-derived macrophages (BMDMs), peritoneal macrophages, or different macrophage-like cell lines can behave differently.
-
Troubleshooting Step: Ensure the purity of your primary macrophage culture. Use well-established protocols for macrophage differentiation and polarization. If using a cell line, ensure it is a validated model for studying macrophage polarization.
-
-
Stimulation Conditions: The type and concentration of stimuli used to polarize macrophages (e.g., LPS, IFN-γ for M1; IL-4, IL-13 for M2) can impact the outcome of this compound treatment.
-
Troubleshooting Step: Optimize the concentration and timing of your polarizing stimuli in relation to this compound treatment. Consider a time-course experiment to determine the optimal window for observing reprogramming.
-
-
Conflicting In Vivo and In Vitro Findings: It is worth noting that some studies have failed to replicate the macrophage reprogramming effect of this compound in certain in vivo models. This suggests that the tumor microenvironment and other systemic factors can influence the outcome.
-
Troubleshooting Step: If possible, validate your in vitro findings in an in vivo model. Be aware of the existing literature that reports variability in the in vivo efficacy of RIPK1 inhibitors.
-
Issue 3: Unexpected Pro-inflammatory Response
Q: I am seeing a paradoxical increase in the secretion of certain pro-inflammatory cytokines with this compound treatment. Is this expected?
A: While this compound is generally expected to have anti-inflammatory effects by inhibiting RIPK1-mediated inflammation, a paradoxical pro-inflammatory response can occur under specific circumstances.
-
Biphasic Role of RIPK1 in Inflammation: RIPK1 has a complex role in inflammation. While its kinase activity can drive inflammation, its scaffold function is crucial for the activation of the pro-survival and pro-inflammatory NF-κB pathway. In some contexts, inhibiting RIPK1 kinase activity might lead to a compensatory upregulation of other inflammatory pathways.
-
Troubleshooting Step: Profile a broader range of cytokines to get a comprehensive picture of the inflammatory response. Measure the secretion of key cytokines like TNF-α, IL-6, and IL-1β using ELISA or multiplex assays. Also, assess the activation of different inflammatory signaling pathways, such as NF-κB and MAPK pathways, by western blotting for key phosphorylated proteins.
-
-
Context-Dependent Cytokine Production: The effect of this compound on cytokine production can be highly dependent on the cell type and the inflammatory stimulus.
-
Troubleshooting Step: Carefully review the literature for studies using similar cell types and stimuli. If data is unavailable, perform a detailed characterization of the cytokine profile in your specific experimental system.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Cell Line | Assay Type | IC50 | Reference |
| L929 (murine fibrosarcoma) | TNFα/zVAD-fmk-induced necroptosis | 32 nM | [1] |
Table 2: In Vivo Dosing of this compound in Mouse Models
| Mouse Model | Dosing Regimen | Outcome | Reference |
| Pancreatic Ductal Adenocarcinoma (Orthotopic) | ~100 mg/kg/day (in food) | Reduced tumor burden, extended survival | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include appropriate positive and negative controls.
-
Induction of Cell Death: After a pre-incubation period with this compound (e.g., 1 hour), add the necroptosis-inducing stimulus (e.g., TNFα and zVAD-fmk).
-
Incubation: Incubate the plate for the desired duration (e.g., 24 hours) at 37°C in a humidified incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Western Blotting for RIPK1 Signaling
-
Cell Lysis: After treatment with this compound and the desired stimulus, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total RIPK1, phosphorylated RIPK1 (pRIPK1), and other relevant signaling proteins (e.g., pMLKL, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Macrophage Polarization Assay
-
Macrophage Differentiation: Differentiate bone marrow cells into macrophages (BMDMs) over 7 days using M-CSF.
-
Cell Seeding: Seed the differentiated BMDMs in culture plates.
-
This compound Treatment: Pre-treat the BMDMs with this compound for a specified duration (e.g., 1 hour).
-
Polarization: Add M1 polarizing stimuli (e.g., LPS and IFN-γ) or M2 polarizing stimuli (e.g., IL-4 and IL-13).
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis:
-
Flow Cytometry: Analyze the expression of M1 (e.g., CD86, MHC class II) and M2 (e.g., CD206, Arginase-1) surface markers.
-
ELISA: Measure the concentration of M1 (e.g., TNF-α, IL-6, IL-12) and M2 (e.g., IL-10, TGF-β) cytokines in the culture supernatant.
-
qPCR: Analyze the gene expression of M1 and M2 markers.
-
Visualizations
Caption: Simplified RIPK1 signaling pathway and the point of intervention for this compound.
Caption: A logical workflow for troubleshooting unexpected phenotypes with this compound.
Caption: General experimental workflows for in vitro and in vivo studies with this compound.
References
Validation & Comparative
A Comparative Guide to Necroptosis Inhibition: GSK547 vs. Necrostatin-1
For Researchers, Scientists, and Drug Development Professionals
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various pathologies, including inflammatory diseases, neurodegeneration, and cancer. The serine/threonine kinase Receptor-Interacting Protein Kinase 1 (RIPK1) is a key mediator of this cell death pathway, making it a prime target for therapeutic intervention. This guide provides an objective comparison of two prominent RIPK1 inhibitors, GSK547 and the well-established Necrostatin-1, to aid researchers in selecting the appropriate tool for their studies. While direct comparative studies are limited, this guide synthesizes available data to offer a comprehensive overview of their performance.
Mechanism of Action: Targeting the Guardian of Necroptosis
Both this compound and Necrostatin-1 exert their inhibitory effects by targeting the kinase activity of RIPK1.[1] Upon induction of necroptosis, typically by stimuli such as tumor necrosis factor-alpha (TNFα) in the absence of caspase-8 activity, RIPK1 undergoes autophosphorylation.[1] This phosphorylation is a critical step for the recruitment and activation of RIPK3, leading to the formation of the necrosome, a signaling complex that ultimately executes necroptotic cell death via the phosphorylation of Mixed Lineage Kinase Domain-like protein (MLKL).[2] By inhibiting the kinase activity of RIPK1, both this compound and Necrostatin-1 prevent these downstream signaling events, thereby blocking necroptosis.[1]
However, a key distinction lies in their selectivity and potency. This compound is a highly selective and potent inhibitor of RIPK1.[3] In contrast, while Necrostatin-1 is a widely used tool compound, it has known off-target effects, most notably the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation.[1] This lack of specificity can complicate the interpretation of experimental results.
Performance Data: A Quantitative Look at Inhibition
The following tables summarize the available quantitative data for this compound and Necrostatin-1. It is crucial to note that the data are derived from different studies and experimental conditions, which limits direct comparison.
Table 1: In Vitro and Cellular Potency of this compound and Necrostatin-1
| Inhibitor | Target | Assay Type | Cell Line | Potency (IC50/EC50) | Reference |
| This compound | RIPK1 | Cell-based necroptosis assay | L929 (murine fibrosarcoma) | IC50: 32 nM | [3] |
| Necrostatin-1 | RIPK1 | Cell-based necroptosis assay | Jurkat (human T-lymphocyte) | EC50: 490 nM | |
| Necrostatin-1 | RIPK1 | In vitro kinase assay | Recombinant human RIPK1 | IC50: 182 nM |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are not directly comparable. The different cell lines and assay formats contribute to variations in reported potency.
Experimental Protocols
Detailed methodologies for assessing and comparing the efficacy of RIPK1 inhibitors are provided below. These are generalized protocols and may require optimization for specific experimental setups.
In Vitro RIPK1 Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of RIPK1.
Materials:
-
Recombinant human RIPK1 enzyme
-
Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)
-
ATP
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
This compound and Necrostatin-1
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound and Necrostatin-1 in kinase buffer.
-
Add 2.5 µL of the inhibitor dilutions or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the RIPK1 enzyme and MBP substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final concentration of ATP should be at or near the Km for RIPK1.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Necroptosis Inhibition Assay
This assay assesses the ability of an inhibitor to protect cells from necroptosis induced by a specific stimulus.
Materials:
-
L929 (murine fibrosarcoma) or HT-29 (human colon adenocarcinoma) cells
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
TNFα (human or murine, as appropriate)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
This compound and Necrostatin-1
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Plate reader
Procedure:
-
Seed L929 or HT-29 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Necrostatin-1 in cell culture medium.
-
Pre-treat the cells with the inhibitor dilutions or vehicle (DMSO) for 1-2 hours.
-
Induce necroptosis by adding a combination of TNFα (e.g., 10-100 ng/mL) and z-VAD-FMK (e.g., 20 µM).
-
Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.
-
Measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Determine the EC50 values by plotting the percentage of cell viability against the inhibitor concentration.
Visualizing the Molecular Battleground
To better understand the context of this compound and Necrostatin-1 activity, the following diagrams illustrate the necroptosis signaling pathway and a general workflow for comparing these inhibitors.
Conclusion
Both this compound and Necrostatin-1 are valuable tools for studying the role of RIPK1-mediated necroptosis. Based on the available, albeit not directly comparative, data, this compound appears to be a more potent and selective inhibitor of RIPK1 than Necrostatin-1. The high selectivity of this compound is a significant advantage, as it minimizes the potential for confounding off-target effects, leading to more reliable and interpretable experimental outcomes. For studies requiring a highly specific and potent probe of RIPK1 kinase activity, this compound represents a superior choice. Necrostatin-1, while less specific, remains a useful tool, particularly in initial exploratory studies, given its extensive characterization in the literature. Researchers should carefully consider the specific requirements of their experimental system when choosing between these two inhibitors.
References
A Head-to-Head Comparison of GSK547 with Other RIPK1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a potent and selective RIPK1 inhibitor is crucial for advancing research in inflammatory diseases, neurodegeneration, and oncology. This guide provides an objective, data-driven comparison of GSK547 with other notable RIPK1 inhibitors, focusing on their performance, supporting experimental data, and detailed methodologies.
Receptor-Interacting Protein Kinase 1 (RIPK1) is a key serine/threonine kinase that functions as a critical node in cellular signaling pathways governing inflammation, apoptosis, and necroptosis, a form of programmed cell death.[1][2] Its pivotal role in these processes has made it a compelling therapeutic target for a range of human diseases.[1][2] This document offers a head-to-head comparison of this compound, a highly selective and potent RIPK1 inhibitor, with other well-characterized inhibitors such as the clinical candidate GSK2982772, the tool compound Necrostatin-1s, and other preclinical candidates including RIPA-56 and GNE684.
Performance Comparison of RIPK1 Inhibitors
The following tables summarize the in vitro potency, cellular activity, and pharmacokinetic properties of this compound and other key RIPK1 inhibitors to facilitate a direct comparison.
In Vitro and Cellular Potency
| Inhibitor | Type | Target Species | IC50 (nM) | Cellular EC50 (nM) | Cell Line & Assay Conditions |
| This compound | Allosteric (Type III) | Mouse | Not explicitly stated, but potent | 32 | L929 cells; TNFα and zVAD-induced necroptosis.[3] |
| GSK2982772 | ATP Competitive (Type II) | Human | 16 | ~200 (inhibition of necroptosis) | Human whole blood assay.[2] |
| Monkey | 20 | Not explicitly stated | |||
| Necrostatin-1s | Allosteric (Type III) | Human | Not explicitly stated | 206 (inhibition of necroptosis) | FADD-deficient Jurkat cells; TNFα-induced necroptosis.[4] |
| RIPA-56 | Allosteric (Type III) | Human | 13 | 28 | HT-29 cells; TZS-induced necroptosis.[5] |
| Mouse | Not explicitly stated | 27 | L929 cells; TZS-induced necroptosis.[5] | ||
| GNE684 | Allosteric (Type III) | Human | 21 (Ki) | Potent inhibition | HT-29 cells; TNF-induced necroptosis.[6][7] |
| Mouse | 189 (Ki) | Potent inhibition | L929 cells; TNF-induced necroptosis.[6][7] | ||
| Rat | 691 (Ki) | Potent inhibition | H9c2 cells; TNF-induced necroptosis.[6][7] |
Note: TZS is a combination of TNF-α, a SMAC mimetic, and the pan-caspase inhibitor z-VAD-FMK.
Selectivity Profile
| Inhibitor | Selectivity Information |
| This compound | Described as a highly selective RIPK1 inhibitor.[3] |
| GSK2982772 | >1,000-fold selectivity over a panel of more than 339 kinases.[8] |
| Necrostatin-1s | >1,000-fold more selective for RIPK1 than for any other kinase out of 485 human kinases; lacks the IDO-targeting effect of Necrostatin-1.[4] |
| RIPA-56 | Showed no inhibition of RIPK3 at 10 µM and did not inhibit IDO at 200 µM, representing an estimated 10,000-fold selectivity window.[1] |
| GNE684 | Maintained high RIPK1 specificity against a 221 kinase panel at 10 µM.[1] |
Pharmacokinetic Properties
| Inhibitor | Species | Half-life (t1/2) | Oral Bioavailability (F%) | Key Characteristics |
| This compound | Mouse | Not explicitly stated | 400-fold improvement in oral exposure compared to GSK'963.[9] | Excellent tool for in vivo mouse models, but has a high turnover rate in human hepatocytes.[6][10] |
| GSK2982772 | Human | ~2-3 hours | Good | Low brain penetration.[8][11] |
| Necrostatin-1s | Mouse | < 5 minutes (in liver microsomes) | Not explicitly stated | More stable in vivo than Necrostatin-1.[2] |
| RIPA-56 | Mouse | 3.1 hours | 22% | Metabolically stable with good blood-brain barrier penetration.[1] |
| GNE684 | Not explicitly stated | Not explicitly stated | Favorable in vivo profile | Suitable for multi-day dosing in mouse models.[7] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of inhibitor performance. Below are methodologies for key assays cited in this guide.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[12]
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors
-
Opaque-walled 96- or 384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add a small volume of the diluted inhibitor or DMSO (vehicle control) to the assay wells.
-
Add the RIPK1 enzyme to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for RIPK1.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Necroptosis Assay (TNF-α-induced)
This assay measures the ability of an inhibitor to protect cells from necroptosis induced by stimuli like TNF-α.
Materials:
-
HT-29 (human colon adenocarcinoma) or L929 (murine fibrosarcoma) cells
-
Cell culture medium (e.g., McCoy's 5A or DMEM) supplemented with 10% FBS
-
Human or mouse TNF-α
-
Smac mimetic (e.g., BV6)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Test inhibitor at various concentrations
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar cell viability reagent
-
96-well clear-bottom assay plates
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test inhibitor for 1-2 hours.
-
Induce necroptosis by adding a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (TSZ).
-
Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator.
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® Reagent to each well to measure cell viability based on ATP levels.
-
Measure the luminescence using a plate reader.
-
Calculate the percent protection for each inhibitor concentration relative to the vehicle-treated, necroptosis-induced control and determine the EC50 value.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and the methods used to evaluate these inhibitors, the following diagrams illustrate the RIPK1 signaling pathways and a general experimental workflow.
References
- 1. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of necrostatin-1, a necroptosis inhibitor by LC-MS/MS and the study of its pharmacokinetics and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
Validating the Specificity of GSK547 for RIPK1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK547, a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), with other well-known RIPK1 inhibitors. The objective is to offer a clear, data-driven resource for validating the specificity of this compound in experimental settings. This document summarizes key performance metrics, details essential experimental protocols, and provides visual aids to understand the underlying biological pathways and experimental workflows.
Performance Comparison of RIPK1 Inhibitors
The following table summarizes the in vitro potency of this compound and compares it with other notable RIPK1 inhibitors, Necrostatin-1 (Nec-1) and GSK'963. This data is crucial for selecting the appropriate tool compound and interpreting experimental results.
| Inhibitor | Target | IC50 (nM) | Selectivity Highlights | Key Off-Targets |
| This compound | RIPK1 | 32 (in L929 cells)[1] | Highly selective[1] | Not extensively documented in publicly available kinase panels |
| GSK'963 | RIPK1 | 29 (FP binding assay)[2][3][4] | >10,000-fold selective for RIPK1 over 339 other kinases[2][3][4][5] | Minimal off-target activity reported[3] |
| Necrostatin-1 (Nec-1) | RIPK1 | ~1000 (in L929 cells)[3] | Allosteric inhibitor[6] | Indoleamine 2,3-dioxygenase (IDO)[7][8] |
Understanding the RIPK1 Signaling Pathway
RIPK1 is a critical regulator of cellular life and death, playing a pivotal role in inflammation and programmed cell death pathways such as necroptosis and apoptosis. Understanding its signaling cascade is essential for contextualizing the action of its inhibitors.
Caption: RIPK1 signaling in survival, apoptosis, and necroptosis.
Experimental Workflow for Validating this compound Specificity
A systematic approach is required to validate the specificity of this compound for RIPK1. The following workflow outlines the key experimental stages, from initial biochemical assays to cellular validation.
Caption: A general workflow for validating RIPK1 inhibitor specificity.
Detailed Experimental Protocols
Here we provide detailed methodologies for the key experiments cited in this guide.
In Vitro RIPK1 Kinase Assay (ADP-Glo™ Protocol)
This assay quantitatively measures the kinase activity of RIPK1 by detecting the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound and other test inhibitors
-
Opaque-walled 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and control inhibitors in the kinase assay buffer.
-
Kinase Reaction:
-
Add 5 µL of the test inhibitor or vehicle control to the wells of the assay plate.
-
Add 2.5 µL of a solution containing the RIPK1 enzyme and MBP substrate in kinase assay buffer.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for RIPK1.
-
Incubate for 60 minutes at room temperature.[9]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of RIPK1 Phosphorylation (p-RIPK1 Ser166)
This protocol allows for the detection of the autophosphorylation of RIPK1 at Serine 166, a key marker of its activation, in a cellular context.
Materials:
-
Cell line susceptible to necroptosis (e.g., HT-29 or L929)
-
Cell culture medium and supplements
-
This compound and other inhibitors
-
Necroptosis-inducing agents (e.g., TNF-α, z-VAD-FMK, SMAC mimetic)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against phospho-RIPK1 (Ser166)
-
Primary antibody against total RIPK1
-
Loading control antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or control inhibitors for 1-2 hours.
-
Induce necroptosis by adding the appropriate stimuli (e.g., TNF-α + z-VAD-FMK) and incubate for the desired time (e.g., 4-8 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against p-RIPK1 (Ser166) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total RIPK1 and a loading control to ensure equal protein loading.
-
Cell Viability Assay for Necroptosis (LDH Release Assay)
This assay quantifies cell death by measuring the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon loss of plasma membrane integrity, a hallmark of necroptosis.[10][11]
Materials:
-
Cell line susceptible to necroptosis (e.g., HT-29 or L929)
-
96-well plates
-
This compound and other inhibitors
-
Necroptosis-inducing agents
-
LDH Cytotoxicity Assay Kit
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of this compound or control inhibitors for 1-2 hours.
-
Include control wells for "spontaneous LDH release" (vehicle-treated cells) and "maximum LDH release" (cells treated with a lysis solution provided in the kit).
-
Induce necroptosis with the appropriate stimuli and incubate for the desired duration (e.g., 18-24 hours).
-
-
LDH Measurement:
-
Centrifuge the plate to pellet any detached cells.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
-
Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
By following these protocols and utilizing the comparative data provided, researchers can effectively validate the specificity of this compound for RIPK1 and confidently interpret its effects in various experimental models of inflammatory and cell death-related diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of RIP1 kinase as a specific cellular target of necrostatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK547: A Highly Selective RIPK1 Inhibitor with a Favorable Cross-Reactivity Profile
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the cross-reactivity profile of GSK547, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), against other kinases. The exceptional selectivity of this compound and its analogs, supported by extensive experimental data, underscores its utility as a specific tool for studying RIPK1-mediated signaling pathways.
This compound is a highly selective and potent inhibitor of RIPK1, a crucial regulator of cellular necroptosis and inflammation.[1][2][3] Its specificity is critical for accurately dissecting the biological functions of RIPK1 without the confounding effects of off-target kinase inhibition. This guide summarizes the available cross-reactivity data for this compound and the closely related clinical candidate, GSK3145095, which shares the same pharmacophore and demonstrates a similarly pristine selectivity profile.
Kinase Selectivity Profile
The remarkable selectivity of the chemical scaffold shared by this compound and GSK3145095 has been demonstrated through comprehensive kinase screening panels. GSK3145095, a compound with the same core structure as this compound, was evaluated against a panel of 359 kinases at Reaction Biology Corp and a 456-kinase panel at DiscoveRx Corp (KINOMEscan).[4][5] In both extensive screenings, GSK3145095, at a concentration of 10 µM, exhibited no significant inhibition of any kinase other than RIPK1, highlighting its exceptional specificity.[4][5]
While the complete kinase panel data for this compound is detailed in the supplementary materials of the primary publication, the data for the structurally analogous GSK3145095 provides a strong surrogate for its selectivity. The following table summarizes the high-level findings for GSK3145095, which are indicative of the selectivity of this compound.
| Kinase Panel | Number of Kinases Tested | GSK3145095 Concentration | Off-Target Inhibition | Primary Reference |
| Reaction Biology Corp | 359 | 10 µM | No significant inhibition | [4][5] |
| DiscoveRx Corp (KINOMEscan) | 456 | 10 µM | No significant inhibition | [4][5] |
Table 1: Summary of Kinase Selectivity Screening for GSK3145095. This table highlights the high selectivity of the chemical series to which this compound belongs. GSK3145095 showed no significant off-target effects when screened against large panels of kinases at a high concentration.
Experimental Protocols
The cross-reactivity and potency of this compound and its analogs were determined using established in vitro kinase assay methodologies. Below are the detailed protocols for the key experiments cited.
Biochemical Kinase Assays (General Protocol)
Objective: To determine the inhibitory activity of a compound against a panel of purified kinases.
Methodology: Recombinant kinases were assayed in a radiometric or fluorescence-based format. A standard protocol involves the following steps:
-
Reaction Mixture Preparation: A reaction mixture containing the purified kinase, a suitable substrate (e.g., a generic peptide substrate like myelin basic protein), and ATP (at or near the Km concentration for each kinase) in an appropriate assay buffer is prepared.
-
Compound Incubation: The test compound (e.g., GSK3145095) is added to the reaction mixture at a specified concentration (e.g., 10 µM for single-point screening or in a dose-response manner for IC50 determination).
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Detection of Kinase Activity:
-
Radiometric Assay (e.g., P33): The reaction is stopped by spotting the mixture onto a phosphocellulose membrane, which is then washed to remove unincorporated [γ-33P]ATP. The amount of incorporated radiolabel into the substrate is quantified using a scintillation counter.
-
Fluorescence-Based Assay (e.g., ADP-Glo™): The amount of ADP produced, which is proportional to kinase activity, is measured using a coupled enzyme system that generates a luminescent signal.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the kinase activity in the presence of the inhibitor to the activity in a vehicle control (e.g., DMSO). For IC50 determination, the data are fitted to a four-parameter logistic equation.
Competitive Binding Assay (e.g., KINOMEscan™)
Objective: To quantify the binding affinity of a compound to a large panel of kinases.
Methodology: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.
-
Assay Principle: Kinases are tagged with a unique DNA barcode and are competed for binding between an immobilized ligand and the test compound in solution.
-
Assay Procedure: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound.
-
Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of the corresponding DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The results are typically reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound, compared to a DMSO control.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway in which RIPK1 is a key player and a typical experimental workflow for assessing kinase inhibitor selectivity.
Caption: RIPK1 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for kinase inhibitor cross-reactivity profiling.
References
Reproducibility of GSK547 Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental results of the selective RIPK1 inhibitor, GSK547, with alternative compounds. It aims to offer a comprehensive overview of the reproducibility of published findings, supported by quantitative data, detailed experimental protocols, and visual diagrams of key biological pathways and workflows.
Executive Summary
This compound is a potent and highly selective allosteric inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of inflammation and programmed cell death. Seminal research, particularly by Wang et al. (2018), has highlighted its potential in cancer immunotherapy, specifically in pancreatic ductal adenocarcinoma (PDA). The primary mechanism identified is the reprogramming of tumor-associated macrophages (TAMs) from an immunosuppressive to an immunogenic phenotype, thereby enhancing anti-tumor T-cell responses.[1] While these findings are promising, broader reproducibility across different tumor models has been questioned, with some studies indicating that RIPK1 inhibition may not universally impede tumor growth. This guide presents the available data to help researchers evaluate the application of this compound and alternative RIPK1 inhibitors in their own work.
Data Presentation: Quantitative Comparison of RIPK1 Inhibitors
The following table summarizes the in vitro and cellular potency of this compound and selected alternative RIPK1 inhibitors.
| Inhibitor | Type | Target | IC50 (nM) | EC50 (nM) | Key Findings & Notes |
| This compound | Allosteric (Type III) | RIPK1 | 32 (L929 cells, TNFα/zVAD induced necroptosis)[2] | - | 400-fold improved oral pharmacokinetics in mice compared to GSK'963. Reprograms macrophages to an immunogenic phenotype.[3][4] |
| Necrostatin-1s (Nec-1s) | Allosteric (Type III) | RIPK1 | - | 27 (L929 cells, TZS-induced necrosis)[5] | A widely used tool compound for studying necroptosis. Less potent and specific compared to newer inhibitors.[3][5] |
| GSK'963 | Allosteric (Type III) | RIPK1 | 29 (FP binding assay)[3] | - | Precursor to this compound with lower oral exposure.[3] |
| GSK2982772 | ATP Competitive (Type II) | RIPK1 | 16 (human)[3] | - | Has advanced to clinical trials for inflammatory diseases.[3] |
| RIPA-56 | Allosteric (Type III) | RIPK1 | 13[3][5] | 27 (L929 cells, TZS-induced necrosis)[3][5] | Potent and selective inhibitor with no effect on RIPK3.[3][5] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; TZS: TNF-α, SMAC mimetic, and z-VAD-FMK.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental approaches, the following diagrams were generated using Graphviz.
Experimental Protocols
L929 Cell Viability Assay (Necroptosis Induction)
This assay is commonly used to determine the potency of RIPK1 inhibitors in preventing necroptotic cell death.
-
Cell Line: Murine fibrosarcoma L929 cells.
-
Seeding: Seed 2 x 10^4 cells per well in a 96-well plate and incubate overnight.[6]
-
Treatment:
-
Pre-treat cells with various concentrations of the RIPK1 inhibitor (e.g., this compound, 0.1 nM to 100 µM) for 30 minutes.[2]
-
Induce necroptosis by adding recombinant murine TNF-α (e.g., 10 ng/mL) and the pan-caspase inhibitor zVAD-fmk (e.g., 10-20 µM).[2][7] The caspase inhibitor is crucial to shift the cell death pathway from apoptosis to necroptosis.
-
-
Incubation: Incubate for 18-24 hours at 37°C and 5% CO2.[2][6]
-
Viability Assessment:
-
Data Analysis: Calculate the percentage of cell survival relative to untreated controls and determine the IC50 value of the inhibitor.
Macrophage Polarization Assay
This assay evaluates the ability of RIPK1 inhibitors to reprogram macrophages towards a pro-inflammatory (M1-like) phenotype.
-
Cell Source:
-
Differentiation (for BMDMs): Culture bone marrow cells with M-CSF (100 ng/mL) for 6-7 days to generate M0 macrophages.[11]
-
Polarization and Treatment:
-
Plate M0 macrophages.
-
Treat with the RIPK1 inhibitor (e.g., this compound) for a specified period.
-
Polarize macrophages towards an M1 phenotype using LPS (lipopolysaccharide) and IFN-γ, or towards an M2 phenotype using IL-4 and IL-13.
-
-
Analysis (24-48 hours post-polarization):
-
Flow Cytometry: Stain cells for M1 markers (e.g., CD80, MHC-II) and M2 markers (e.g., CD206).[13][14]
-
Cytokine Analysis (ELISA or Multiplex Assay): Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ) and anti-inflammatory cytokines (e.g., IL-10) in the culture supernatant.
-
Gene Expression (RT-qPCR): Analyze the expression of genes associated with M1 (e.g., Nos2, Tnf) and M2 (e.g., Arg1, Mrc1) polarization.
-
T-Cell Activation and Co-culture Assay
This assay assesses the functional consequence of macrophage reprogramming by measuring the subsequent activation of T-cells.
-
Cell Isolation:
-
Isolate CD14+ monocytes from human peripheral blood mononuclear cells (PBMCs) and differentiate into macrophages.
-
Isolate autologous CD4+ and CD8+ T-cells from the same donor.[15]
-
-
Macrophage Preparation: Treat differentiated macrophages with the RIPK1 inhibitor as described in the polarization assay.
-
Co-culture Setup:
-
Coat 96-well plates with an anti-CD3 antibody to provide the primary T-cell activation signal.[15]
-
Add the inhibitor-treated macrophages to the wells.
-
Add CFSE-labeled T-cells to the macrophage layer. CFSE (Carboxyfluorescein succinimidyl ester) is a fluorescent dye that is diluted with each cell division, allowing for the quantification of proliferation.
-
Add a co-stimulatory signal, such as soluble anti-CD28 antibody.[16]
-
-
Analysis:
-
T-Cell Proliferation (Flow Cytometry): Measure the dilution of CFSE in the T-cell population.[16]
-
T-Cell Activation Markers (Flow Cytometry): Stain for activation markers such as CD44 and CD69.
-
Cytokine Secretion (ELISA or Multiplex Assay): Measure IFN-γ and other relevant cytokines in the supernatant to assess T-cell effector function.[17]
-
Discussion on Reproducibility and Alternative Approaches
The initial groundbreaking results for this compound in pancreatic cancer models demonstrated a clear mechanism of action involving the reprogramming of TAMs and synergy with checkpoint inhibitors.[1] This led to increased T-cell infiltration and activation, resulting in reduced tumor burden and prolonged survival in mice.[1][18]
However, the broader applicability of RIPK1 inhibition as a cancer therapy remains an area of active investigation and some debate. A study by Patel et al. suggested that RIPK1 inhibition did not impede tumor growth or metastasis in other preclinical cancer models. This highlights the potential for context-dependent effects of RIPK1 inhibition, which may vary with tumor type, the specific tumor microenvironment, and the genetic background of the tumor.
It is also important to consider the dual role of RIPK1. While its kinase activity can promote inflammation and cell death, its scaffolding function is involved in pro-survival NF-κB signaling.[5][19] The differential impact of inhibiting the kinase versus the scaffolding function is an important consideration in interpreting experimental outcomes. Some research suggests that targeting the scaffolding function of RIPK1 in cancer cells, rather than the kinase domain, may be a more effective strategy to enhance anti-tumor immunity.
Researchers should therefore carefully consider their specific experimental system when interpreting and attempting to reproduce published findings. The use of well-characterized alternative RIPK1 inhibitors, such as the clinical candidate GSK2982772 or the potent tool compound RIPA-56, can provide valuable comparative data to validate observations made with this compound.
Conclusion
References
- 1. RIP1 Kinase Drives Macrophage Mediated Adaptive Immune Tolerance in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Methodology for in vitro Assessment of Human T Cell Activation and Blockade [en.bio-protocol.org]
- 5. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Caspases Increases the Sensitivity of L929 Cells to Necrosis Mediated by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of Apoptosis in TNF-Treated L929 Cells in the Presence of Necrostatin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. THP-1 Monocytic Cells Are Polarized to More Antitumorigenic Macrophages by Serial Treatment with Phorbol-12-Myristate-13-Acetate and PD98059 | MDPI [mdpi.com]
- 13. criver.com [criver.com]
- 14. researchgate.net [researchgate.net]
- 15. Methodology for in vitro Assessment of Human T Cell Activation and Blockade [bio-protocol.org]
- 16. Macrophage Expression of HIF-1α Suppresses T cell Function and Promotes Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 18. RIP1 Kinase identified as promising therapeutic target in pancreatic cancer | EurekAlert! [eurekalert.org]
- 19. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of GSK547's Anti-Tumor Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-tumor activity of GSK547, a selective RIPK1 inhibitor, with alternative RIPK1 inhibitors. The information presented is based on available preclinical data, highlighting both the initial promising findings and subsequent conflicting evidence to offer a comprehensive and balanced perspective.
Executive Summary
This compound is a potent and selective inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1), a key regulator of inflammation and cell death. Initial preclinical studies, primarily from a collaboration between New York University School of Medicine and GlaxoSmithKline (GSK), demonstrated significant anti-tumor activity of this compound in pancreatic ductal adenocarcinoma (PDAC) models. The proposed mechanism involves the reprogramming of tumor-associated macrophages (TAMs) to an anti-tumor phenotype, leading to enhanced T-cell-mediated immunity. However, a notable lack of independent validation of these findings in published literature, coupled with a study that failed to reproduce the anti-tumor effects of RIPK1 inhibition in similar cancer models, raises critical questions about the therapeutic potential of this strategy. Furthermore, the clinical trial for a successor compound, GSK3145095, was terminated, adding another layer of complexity to the evaluation of this therapeutic approach. This guide summarizes the key data, presents conflicting findings, and provides detailed experimental protocols to aid researchers in their assessment of this compound and the broader field of RIPK1 inhibition in oncology.
Comparative In Vitro Anti-Tumor Activity
The primary data on this compound's in vitro activity comes from the foundational study by Wang et al. (2018). For comparison, data for other well-known RIPK1 inhibitors, Necrostatin-1 and PK68, are included.
| Compound | Target | Cell Line | Assay Type | IC50 / EC50 | Data Source |
| This compound | RIPK1 | L929 (Mouse Fibrosarcoma) | TNFα-induced Necroptosis | 32 nM | Wang et al. (2018)[1][2] |
| Necrostatin-1 | RIPK1 | PANC-1, AsPC-1, BxPC-3 (Human Pancreatic Cancer) | TSZ-induced Necroptosis | 30 µM (effective concentration) | Ando et al. (2020)[3] |
| PK68 | RIPK1 | HT-29 (Human Colon Adenocarcinoma) | TNFα-induced Necroptosis | ~90 nM | Hou et al. (2019) |
Comparative In Vivo Anti-Tumor Activity
The in vivo anti-tumor effects of this compound were demonstrated in an orthotopic mouse model of pancreatic cancer. This section compares these findings with available data for Necrostatin-1 and highlights a study with conflicting results for RIPK1 inhibition.
| Compound | Model System | Tumor Type | Key Findings | Data Source |
| This compound | Orthotopic KPC mouse model | Pancreatic Ductal Adenocarcinoma | Reduced tumor burden and extended survival compared to control and Nec-1s.[1] | Wang et al. (2018)[1][2] |
| Necrostatin-1a | KPP mouse model (Kras mutant) | Pancreatic Ductal Adenocarcinoma | No impact on overall survival or tumor growth. | Moffatt et al. (2019)[4] |
| GNE684 (Genentech RIPK1 inhibitor) | KPP mouse model (Kras mutant) | Pancreatic Ductal Adenocarcinoma | No effect on tumor growth or metastasis. | Moffatt et al. (2019)[4] |
Conflicting Evidence and Independent Validation Status
A critical aspect of this guide is the acknowledgment of conflicting data regarding the efficacy of RIPK1 inhibition in pancreatic cancer. A 2019 study by Moffatt et al. from Genentech reported that neither genetic nor chemical inhibition of RIPK1 (using Necrostatin-1a and their own potent inhibitor, GNE684) affected the growth of pancreatic tumors or melanoma metastasis in their preclinical models.[4] This study failed to reproduce the macrophage reprogramming and STAT1 activation that was reported as a key mechanism for this compound's anti-tumor activity.[4]
To date, there is a significant lack of independent, peer-reviewed studies that have specifically used this compound and validated its anti-tumor activity as reported in the initial GSK-collaborated research. This absence of independent confirmation is a crucial consideration for researchers in this field.
Clinical Development and Termination of GSK3145095
Based on the promising preclinical data from this compound, a clinical candidate, GSK3145095 (formerly GSK095), was advanced to a Phase 1 clinical trial (NCT03681951) for patients with advanced solid tumors, including pancreatic cancer.[5][6][7] However, the study was terminated in July 2020 following an internal review of the company's research and development portfolio.[5] No published results from this clinical trial are currently available.
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental designs, the following diagrams are provided in Graphviz DOT language.
Proposed Signaling Pathway of this compound in the Tumor Microenvironment
Caption: Proposed mechanism of this compound's anti-tumor activity.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing in vivo anti-tumor efficacy.
Experimental Protocols
In Vitro Necroptosis Assay (Adapted from Wang et al., 2018)
-
Cell Culture: L929 cells are cultured in appropriate media and seeded in 96-well plates.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound or vehicle control for 30 minutes.
-
Induction of Necroptosis: Necroptosis is induced by adding a combination of TNFα (e.g., 10 ng/mL) and a pan-caspase inhibitor such as z-VAD-FMK (e.g., 20 µM).
-
Incubation: The plates are incubated for 24 hours at 37°C.
-
Viability Assessment: Cell viability is measured using a luminescent cell viability assay (e.g., CellTiter-Glo®), which quantifies ATP levels.
-
Data Analysis: IC50 values are calculated by plotting cell viability against the logarithm of the compound concentration.
Orthotopic Pancreatic Cancer Mouse Model (Adapted from Wang et al., 2018)
-
Animal Model: Immunocompetent mice (e.g., C57BL/6) are used.
-
Tumor Cell Implantation: Pancreatic tumor cells from a genetically engineered mouse model (e.g., KPC mice) are surgically implanted into the pancreas of recipient mice.
-
Treatment Administration: Upon tumor establishment, mice are randomized into treatment groups. This compound is administered orally, often mixed into the chow at a specified dose (e.g., 100 mg/kg/day). Control groups receive standard chow or chow mixed with a vehicle.
-
Tumor Growth Monitoring: Tumor progression is monitored non-invasively using methods like bioluminescence or ultrasound imaging at regular intervals.
-
Survival Analysis: A cohort of mice is monitored for overall survival, and Kaplan-Meier survival curves are generated.
-
Endpoint Analysis: At the study endpoint, tumors are harvested for analysis of tumor weight and for immunophenotyping of the tumor microenvironment by flow cytometry or immunohistochemistry to assess changes in macrophage polarization and T-cell infiltration.
Conclusion
The initial preclinical data for this compound presented a promising new therapeutic strategy for pancreatic cancer by targeting RIPK1 to modulate the tumor immune microenvironment. However, the current body of evidence is marked by a significant lack of independent validation and the presence of conflicting data from at least one other research group. The termination of the clinical trial for the successor compound, GSK3145095, further underscores the challenges in translating this preclinical concept into a viable cancer therapy. Researchers interested in this pathway should critically evaluate the existing data, consider the conflicting findings, and prioritize independent validation studies to clarify the true potential of RIPK1 inhibition in oncology.
References
- 1. RIP1 Kinase Drives Macrophage-Mediated Adaptive Immune Tolerance in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RIP1 Kinase Drives Macrophage Mediated Adaptive Immune Tolerance in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necroptosis in pancreatic cancer promotes cancer cell migration and invasion by release of CXCL5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GSK547 and Next-Generation RIPK1 Inhibitors
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, making it a prime therapeutic target for a range of autoimmune, inflammatory, and neurodegenerative diseases.[1][2] The kinase activity of RIPK1 is a key driver of necroptosis, a form of programmed cell death, and its inhibition presents a promising therapeutic strategy.[3][4] This guide provides an objective comparison of GSK547, a potent RIPK1 inhibitor, with several next-generation inhibitors, supported by experimental data to assist researchers in drug development and scientific investigation.
This compound is a highly selective and potent allosteric inhibitor of RIPK1.[5][6][7] It demonstrated a significant 400-fold improvement in oral pharmacokinetic exposure in mice compared to its analog, GSK'963.[8][9][10] Research has highlighted its efficacy in preclinical models, particularly in pancreatic cancer, where it can drive an immunogenic macrophage response and reduce tumor burden.[5][7][11]
The landscape of RIPK1 inhibitors has rapidly evolved, with several next-generation compounds entering clinical trials for conditions like psoriasis, rheumatoid arthritis, and ulcerative colitis.[12][13][14] These newer inhibitors, such as GSK2982772, DNL747, and RIPA-56, offer varied profiles in terms of potency, selectivity, and pharmacokinetic properties.[3][15]
Data Presentation: Performance Comparison of RIPK1 Inhibitors
The following tables summarize the in vitro and cellular potency of this compound against a selection of next-generation RIPK1 inhibitors, providing a clear comparison of their efficacy and selectivity.
Table 1: In Vitro Potency and Selectivity of RIPK1 Inhibitors
| Inhibitor | Type | Target | IC50 (nM) | Selectivity Profile |
| This compound | Allosteric (Type III) | RIPK1 | - | Highly selective; binds to an allosteric pocket.[7][8][9] |
| GSK2982772 | ATP Competitive (Type II) | Human RIPK1 | 16[3][4] | >1,000-fold vs >339 kinases.[3] |
| Monkey RIPK1 | 20[3][4] | |||
| RIPA-56 | Allosteric (Type III) | RIPK1 | 13[3][8][9] | No inhibition of RIPK3.[3][8][9] |
| DNL747 (SAR443060) | - | RIPK1 | 3.9 (pRIPK1 inhibition)[4] | Brain penetrant.[12] |
| PK68 | Type II | RIPK1 | ~90[4] | - |
| GNE684 | - | Human RIPK1 | Ki: 21[8][9] | Weaker effect on mouse (Ki: 189 nM) and rat (Ki: 691 nM) RIPK1.[8][9] |
| Necrostatin-1s (Nec-1s) | Allosteric (Type III) | RIPK1 | EC50: 182[4] | >1000-fold vs other kinases.[3] |
Table 2: Cellular Potency of RIPK1 Inhibitors in Necroptosis Assays
| Inhibitor | Cell Line | Condition | EC50 / IC50 (nM) |
| This compound | L929 (murine fibrosarcoma) | TNFα + zVAD-fmk | 32[5] |
| GSK2982772 | U937 (human monocytic) | TNFα-induced necroptosis | 6.3[11] |
| RIPA-56 | L929 (murine fibrosarcoma) | TZS-induced necroptosis* | 27[8][9] |
| PK68 | Human cells | TNF-induced necroptosis | 23[4] |
| Mouse cells | TNF-induced necroptosis | 13[4] | |
| GSK'963 | L929 (murine fibrosarcoma) | Necroptosis | 1.0[8][9] |
| U937 (human monocytic) | Necroptosis | 4.0[8][9] | |
| Necrostatin-1 (Nec-1) | 293T cells | TNF-α-induced necroptosis | 490[4] |
*Note: TZS is a combination of TNF-α, SMAC mimetic, and z-VAD-FMK.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data. The following protocols outline standard assays used to characterize RIPK1 inhibitors.
In Vitro RIPK1 Kinase Inhibition Assay (ADP-Glo™)
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of purified RIPK1 by measuring ADP production.[3][16]
-
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors
-
Opaque-walled 384-well plates
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in the kinase assay buffer.
-
Kinase Reaction:
-
Add test inhibitor or vehicle control to the wells of the assay plate.
-
Add a solution containing the RIPK1 enzyme and MBP substrate. Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP solution (final concentration at or near the Km for RIPK1).
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.
-
Measure luminescence using a plate reader.
-
-
IC50 Calculation: Determine the concentration of the inhibitor that results in 50% inhibition of RIPK1 activity (IC50) by fitting the data to a dose-response curve.[4]
-
Cellular Necroptosis Inhibition Assay
This assay measures a compound's ability to protect cells from induced necroptotic cell death in a physiologically relevant context.[4][16]
-
Materials:
-
HT-29 (human colon adenocarcinoma) or L929 (murine fibrosarcoma) cells
-
Cell culture medium (e.g., McCoy's 5A or DMEM) with 10% FBS
-
Human or mouse TNF-α
-
Smac mimetic (e.g., BV6)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Test inhibitors at various concentrations
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom assay plates
-
-
Procedure:
-
Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with serial dilutions of the test compound for 1 hour.
-
Necroptosis Induction: Induce necroptosis by adding a cocktail of TNF-α, a Smac mimetic, and z-VAD-fmk. The Smac mimetic and caspase inhibitor are included to ensure the cell death occurs via the necroptotic pathway.
-
Incubation: Incubate the plates for a defined period (e.g., 24 hours) to allow for cell death to occur.
-
Viability Measurement: Measure cell viability using the CellTiter-Glo® assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
EC50 Calculation: Determine the effective concentration of the inhibitor that provides 50% protection against necroptosis-induced cell death (EC50) from the dose-response curve.[4]
-
Visualizations: Signaling Pathways and Workflows
To provide a clearer understanding of the underlying biology and evaluation methods, the following diagrams illustrate the RIPK1 signaling pathways and a general experimental workflow.
Caption: RIPK1 signaling in survival, apoptosis, and necroptosis.
Caption: General workflow for RIPK1 inhibitor identification.
References
- 1. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | RIP kinase | TargetMol [targetmol.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. researchgate.net [researchgate.net]
- 14. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alzdiscovery.org [alzdiscovery.org]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of GSK547: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of GSK547, a potent and selective RIP1 kinase inhibitor. Adherence to these procedures is critical for laboratory safety and environmental protection.
Essential Safety and Disposal Plan
While a specific Safety Data Sheet (SDS) for this compound from the primary manufacturer was not publicly accessible at the time of this writing, general best practices for the disposal of hazardous chemical waste in a laboratory setting must be followed. All procedures should be performed in accordance with local, state, and federal regulations. It is mandatory to consult the official Safety Data Sheet (SDS) provided by the supplier before handling and disposing of this compound.
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
-
Spill Management: In the event of a spill, evacuate the area and follow the established spill cleanup procedures for hazardous chemicals. Use an absorbent material to contain the spill, and collect all contaminated materials in a designated hazardous waste container.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
This compound waste, including the pure compound, solutions, and any contaminated materials (e.g., pipette tips, vials, gloves), should be treated as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed. Specifically, avoid mixing with strong oxidizing agents, bases, or acids unless a validated neutralization procedure is in place.
-
-
Containerization:
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste" and the specific chemical name, "this compound."
-
-
Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials and sources of ignition.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.
-
Quantitative Data
The following table summarizes key quantitative data for this compound based on available research.
| Parameter | Value | Species/Cell Line | Reference |
| IC50 (RIPK1 Inhibition) | 31 nM | Not specified | [1] |
| IC50 (Cell Viability Assay) | 32 nM | L929 cells | [2] |
| In Vivo Efficacy | Reduces tumor burden and extends survival | Orthotopic mouse model of pancreatic ductal adenocarcinoma (PDA) | [2][3] |
| In Vivo Dosage | ~100 mg/kg/day (fed via food-based dosing) | Mice | [2] |
Experimental Protocols
In Vitro RIPK1 Inhibition Assay (Cell Viability)
This protocol is a general representation based on published studies.[2][3]
-
Cell Culture: Culture L929 cells in appropriate media and conditions.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment: Seed L929 cells in 96-well plates. Pre-treat the cells with varying concentrations of this compound for 30 minutes.
-
Induction of Cell Death: Induce necroptosis by adding recombinant TNFα and the pan-caspase inhibitor zVAD-fmk.
-
Incubation: Incubate the plates for 24 hours.
-
Viability Assessment: Measure cell viability using a standard method, such as a cellular ATP level detection assay.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
In Vivo Efficacy Study in a Pancreatic Cancer Mouse Model
This protocol is a general representation based on published studies.[2][3][4]
-
Animal Model: Utilize an orthotopic mouse model of pancreatic ductal adenocarcinoma (PDA).
-
Compound Formulation: Formulate this compound in the animal chow to achieve the target daily dosage (e.g., 100 mg/kg/day).
-
Treatment Administration: Provide the this compound-containing chow to the treatment group of mice. A control group should receive standard chow.
-
Monitoring: Monitor tumor growth and the general health of the mice regularly. This can include imaging techniques and body weight measurements.
-
Data Analysis: Compare tumor burden and survival rates between the treatment and control groups to assess the efficacy of this compound.
Visualizations
This compound Disposal Workflow
Caption: A logical workflow for the proper disposal of this compound.
RIPK1 Signaling Pathway and Inhibition by this compound
Caption: Inhibition of the RIPK1 signaling pathway by this compound.
References
Personal protective equipment for handling GSK547
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling GSK547. Adherence to these procedures is vital for ensuring personal safety and maintaining experimental integrity. This compound is a potent and highly selective inhibitor of receptor-interacting serine/threonine protein kinase 1 (RIPK1) and should be handled with care in a laboratory setting.[1][2][3]
Hazard Identification and Personal Protective Equipment (PPE)
The primary routes of exposure to this compound are inhalation of the powder, dermal contact, and accidental ingestion. Therefore, a comprehensive personal protective equipment protocol is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove cuff should extend over the gown sleeve. | Prevents skin absorption. Double gloving provides an additional layer of protection, and the outer glove can be immediately removed if contaminated.[4][5] |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric. | Protects skin and clothing from contamination. Must be discarded as hazardous waste after use.[4][6][7] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling the powder or solutions. | Protects against splashes and aerosolized particles from entering the eyes or face.[4][6] |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid compound outside of a certified containment system (e.g., fume hood, biological safety cabinet) to prevent inhalation.[4][7] |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet. | Prevents the spread of contamination outside of the immediate work area.[4] |
Operational Plan: Safe Handling and Preparation of Stock Solutions
All handling of solid this compound and preparation of stock solutions should be performed in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize inhalation exposure.
Storage and Stability:
Preparation of Stock Solutions:
-
DMSO: Soluble at 125 mg/mL (315.35 mM). Sonication is recommended to aid dissolution.[3]
-
In vivo Formulations: For a 4 mg/mL solution, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline can be used; sonication is recommended.[3]
Always use fresh, anhydrous solvents, as moisture can affect the solubility and stability of the compound.[8]
Disposal Plan: Decontamination and Waste Management
All materials that come into contact with this compound are considered hazardous waste and must be disposed of in accordance with institutional and local regulations.
| Waste Type | Examples | Containment | Disposal Method |
| Solid Hazardous Waste | Gloves, gown, shoe covers, absorbent liners, weigh boats, pipette tips, empty vials. | Designated, sealed, and labeled hazardous waste container (e.g., yellow chemotherapy waste bin).[4] | High-temperature incineration by a certified hazardous waste management company.[4] |
| Liquid Hazardous Waste | Unused or expired stock solutions, contaminated solvents. | Labeled, leak-proof hazardous liquid waste container.[4] | Incineration by a certified hazardous waste management company. DO NOT pour down the drain.[4] |
| Sharps Hazardous Waste | Needles and syringes used for in vivo administration. | Puncture-proof, labeled sharps container designated for hazardous waste.[4] | Autoclaving followed by incineration or as per institutional protocol for hazardous sharps.[4] |
Experimental Workflow for Handling this compound
The following diagram outlines the procedural workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | RIP kinase | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 7. gerpac.eu [gerpac.eu]
- 8. selleckchem.com [selleckchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
